N-(4-Acetylphenyl)-4-fluorobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQOMDUUVFTUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide
Introduction: The Significance of N-(4-Acetylphenyl)-4-fluorobenzamide
N-(4-Acetylphenyl)-4-fluorobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a fluorinated benzoyl group linked to an acetyl-bearing aniline, makes it a valuable scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The acetylphenyl moiety provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships. This guide provides a comprehensive overview of a robust and reproducible synthesis pathway for this compound, tailored for researchers and professionals in the field of drug development.
Core Synthesis Pathway: The Schotten-Baumann Reaction
The most direct and widely employed method for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide is the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base. In this specific synthesis, 4-aminoacetophenone serves as the nucleophilic amine, and 4-fluorobenzoyl chloride acts as the electrophilic acylating agent.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
The presence of a base, typically aqueous sodium hydroxide, is crucial for the success of the Schotten-Baumann reaction for two primary reasons:
-
Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the unreacted amine, which would render it non-nucleophilic and halt the reaction.[1]
-
Driving the Equilibrium: By neutralizing the acidic byproduct, the base effectively drives the reaction equilibrium towards the formation of the amide product.[2]
A two-phase solvent system, often consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is commonly used.[3] The reactants and the product remain primarily in the organic phase, while the base resides in the aqueous phase to neutralize the generated HCl.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 1.35 g (10 mmol) | ≥98% | Sigma-Aldrich |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 1.74 g (11 mmol) | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.48 g (12 mmol) | ≥97% | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 50 mL | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | 50 mL | - | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | Reagent Grade | Fisher Scientific |
Step-by-Step Procedure
-
Dissolution of Amine: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.35 g (10 mmol) of 4-aminoacetophenone in 25 mL of dichloromethane. Stir the mixture at room temperature until the solid is completely dissolved.
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 0.48 g (12 mmol) of NaOH in 25 mL of deionized water. Cool the solution to room temperature.
-
Reaction Setup: Place the flask containing the 4-aminoacetophenone solution in an ice bath and begin vigorous stirring.
-
Addition of Reagents: Slowly and simultaneously add the 10% NaOH solution and 1.74 g (11 mmol) of 4-fluorobenzoyl chloride dropwise to the stirred solution of 4-aminoacetophenone over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is purified by recrystallization. While various solvent systems can be effective for N-aryl amides, a mixture of ethanol and water is often successful.[4][5]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Visual Workflow of the Synthesis
Caption: Workflow for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Characterization of N-(4-Acetylphenyl)-4-fluorobenzamide
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₂FNO₂ |
| Molar Mass | 257.26 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons, acetyl methyl protons, and amide N-H proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for carbonyl carbons, aromatic carbons, and acetyl methyl carbon. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide and ketone), and C-F stretching. |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
4-Fluorobenzoyl chloride is corrosive and causes severe skin burns and eye damage. It is also a lachrymator and should be handled in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8]
-
4-Aminoacetophenone may be harmful if swallowed or inhaled and can cause skin and eye irritation.[9] Appropriate PPE should be worn during handling.
-
Sodium hydroxide is a corrosive solid and its solutions can cause severe burns. Handle with care and appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be conducted in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The Schotten-Baumann reaction provides an efficient and reliable pathway for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide. By carefully controlling the reaction conditions and following a systematic workup and purification procedure, high-purity material can be obtained for further research and development. The principles and techniques outlined in this guide are fundamental to the synthesis of a wide range of amide-containing molecules, making them broadly applicable in the field of organic and medicinal chemistry.
References
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Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2544–2547. [Link]
- Baumann, E. Ueber die Darstellung der Benzoësäure-Aether. Ber. Dtsch. Chem. Ges.1886, 19 (2), 3218–3222.
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Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link][3]
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Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. [Link][10]
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N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. PubChem. [Link][11]
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4-Fluorobenzamide | C7H6FNO | CID 71572. PubChem. [Link][12]
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Crystallization Solvents.pdf. University of Rochester. [Link][4]
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N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. ATB (Automated Topology Builder). [Link][13]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link][14]
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Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis; Wiley, 2005; pp 380-383. [Link][15]
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Mphahlele, M. J.; Maluleka, M. M. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules2021 , 26 (16), 4967. [Link][16]
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Gowda, B. T.; et al. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung A2002 , 57 (9-10), 835-842. [Link][17]
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Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. CHEMSOLVE.NET. [Link][18]
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N-(4-Fluorophenyl)benzamide | C13H10FNO | CID 242889. PubChem. [Link][19]
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4-acetyl-N-[4-(acetylamino)phenyl]benzamide | C17H16N2O3 | CID 13986883. PubChem. [Link]
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Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
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Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. [Link][2]
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An In-depth Technical Guide to the Potential Biological Activity of N-(4-Acetylphenyl)-4-fluorobenzamide
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Latent Potential
In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on N-(4-Acetylphenyl)-4-fluorobenzamide, a compound that, while not extensively studied, presents a compelling case for investigation based on the well-documented bioactivities of its constituent chemical motifs. This document serves as a proactive exploration of its potential, offering a scientifically grounded framework for its synthesis, biological evaluation, and prospective applications in drug discovery. We will deconstruct the molecule into its core components—the N-phenylbenzamide scaffold, the 4-acetylphenyl group, and the 4-fluorobenzoyl moiety—to build a rational hypothesis for its biological activities and to propose a rigorous validation workflow.
Deconstructing the Rationale: Structural Insights and Hypothesized Bioactivities
The logical starting point for assessing a novel compound is an analysis of its structural components and the known biological activities of analogous compounds. N-(4-Acetylphenyl)-4-fluorobenzamide is a derivative of N-phenylbenzamide, a scaffold known to be a versatile pharmacophore.
The N-Phenylbenzamide Core: A Privileged Scaffold
The N-phenylbenzamide backbone is prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic effects.[1][2] This scaffold's rigidity and ability to present substituents in a well-defined spatial orientation make it an excellent candidate for targeted drug design.[3][4]
The 4-Acetylphenyl Moiety: A Contributor to Cytotoxicity
The presence of a 4-acetylphenyl group has been linked to enhanced antiproliferative activity in various molecular contexts. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising cytotoxicity against cancer cell lines, suggesting that the acetyl group can play a crucial role in the compound's bioactivity.[5] Imidazole derivatives bearing a 4-acetophenone moiety have also been identified as promising anticancer agents.[6]
The 4-Fluorobenzoyl Group: Enhancing Bio-potency
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[7] The 4-fluorobenzoyl moiety, in particular, has been associated with various biological activities. For example, it is a key component in inhibitors of dihydroorotate dehydrogenase, where the fluorine atom plays a crucial role in stabilizing the bioactive conformation.[7]
Based on this structural analysis, we can hypothesize that N-(4-Acetylphenyl)-4-fluorobenzamide is likely to exhibit one or more of the following biological activities:
-
Anticancer Activity: Given the cytotoxic potential of the 4-acetylphenyl group and the prevalence of the N-phenylbenzamide scaffold in anticancer agents.[2][5][6][8]
-
Anti-inflammatory Effects: Benzamide derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways like NF-κB.[9][10][11][12][13]
-
Antimicrobial Properties: The N-phenylbenzamide structure is a known pharmacophore for antibacterial and antifungal agents.[1][14][15][16][17]
Proposed Areas of Biological Investigation and Experimental Workflows
To validate the hypothesized biological activities, a systematic and multi-faceted experimental approach is required. The following sections outline detailed protocols for investigating the potential anti-cancer, anti-inflammatory, and antimicrobial properties of N-(4-Acetylphenyl)-4-fluorobenzamide.
Investigation of Anticancer Activity
The initial screening for anticancer activity should involve assessing the compound's cytotoxicity against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Screening
-
Cell Line Selection: A diverse panel of human cancer cell lines should be selected, representing different tumor types. A standard choice would be:
-
MCF-7: Estrogen receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung cancer
-
K562: Chronic myelogenous leukemia[8]
-
HT29: Colorectal cancer
-
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Step 1: Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment: Treat the cells with increasing concentrations of N-(4-Acetylphenyl)-4-fluorobenzamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Step 3: MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Step 4: Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm using a microplate reader.
-
Step 5: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | N-(4-Acetylphenyl)-4-fluorobenzamide IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | To be determined | Known value |
| MDA-MB-231 | To be determined | Known value |
| A549 | To be determined | Known value |
| K562 | To be determined | Known value |
| HT29 | To be determined | Known value |
Logical Workflow for Anticancer Activity Assessment
Caption: Proposed workflow for evaluating the anticancer potential of N-(4-Acetylphenyl)-4-fluorobenzamide.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential can be investigated by assessing the compound's ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Step 1: Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of N-(4-Acetylphenyl)-4-fluorobenzamide for 1 hour.
-
Step 2: LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Step 3: Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.
-
Step 4: Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Step 5: Data Analysis: Quantify the inhibition of NO production compared to the LPS-only control.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Following the same treatment protocol as the Griess test, collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10]
-
Logical Pathway for Anti-inflammatory Mechanism
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
Assessment of Antimicrobial Activity
The antimicrobial properties can be screened against a panel of pathogenic bacteria and fungi using standard microbiology assays.
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans
-
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Step 1: Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain.
-
Step 2: Serial Dilution: Perform a two-fold serial dilution of N-(4-Acetylphenyl)-4-fluorobenzamide in a 96-well microtiter plate containing appropriate growth medium.
-
Step 3: Inoculation: Inoculate each well with the microbial suspension.
-
Step 4: Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Hypothetical MIC Values
| Microbial Strain | N-(4-Acetylphenyl)-4-fluorobenzamide MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | To be determined | Known value | N/A |
| B. subtilis | To be determined | Known value | N/A |
| E. coli | To be determined | Known value | N/A |
| P. aeruginosa | To be determined | Known value | N/A |
| C. albicans | To be determined | N/A | Known value |
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the potential biological activities of N-(4-Acetylphenyl)-4-fluorobenzamide. The structural analysis, based on established knowledge of its constituent moieties, strongly suggests promising avenues for investigation in oncology, immunology, and microbiology. The detailed experimental workflows presented herein offer a clear and scientifically rigorous path for the validation of these hypotheses.
Should initial screenings yield positive results, further research should focus on elucidating the precise mechanisms of action, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventually, in vivo efficacy and toxicity studies in animal models. The journey from a molecule of interest to a clinically viable drug is long and challenging, but the foundational work outlined in this guide provides a solid starting point for the exploration of N-(4-Acetylphenyl)-4-fluorobenzamide as a potential therapeutic agent.
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An In-depth Technical Guide to the Putative Mechanisms of Action of N-(4-Acetylphenyl)-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Acetylphenyl)-4-fluorobenzamide is a synthetic compound featuring a benzamide scaffold, a structure of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. While direct research into the specific mechanism of action of N-(4-Acetylphenyl)-4-fluorobenzamide is not extensively documented in publicly available literature, its structural motifs—the 4-acetylphenyl group and the 4-fluorobenzamide moiety—are present in compounds exhibiting a range of biological activities. This guide synthesizes information from related chemical entities to propose and explore putative mechanisms of action for N-(4-Acetylphenyl)-4-fluorobenzamide, offering a foundational framework for future research. We will delve into potential antimicrobial, anticancer, and enzyme inhibitory activities, providing detailed, self-validating experimental protocols to investigate these hypotheses.
Introduction and Chemical Profile
N-(4-Acetylphenyl)-4-fluorobenzamide is a small molecule with the chemical formula C15H12FNO2.[1] Its structure is characterized by a central amide linkage connecting a 4-acetylphenyl ring to a 4-fluorobenzoyl group. The presence of the benzamide core is noteworthy, as this functional group is a key feature in numerous FDA-approved drugs with diverse therapeutic applications. The acetyl and fluoro substituents are also critical, as they can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target-binding affinity.
Given the biological activities observed in structurally analogous compounds, it is plausible that N-(4-Acetylphenyl)-4-fluorobenzamide may exert its effects through one or more of the following mechanisms: antimicrobial activity, anticancer effects, or specific enzyme inhibition. This guide will explore each of these potential avenues.
Hypothesized Mechanisms of Action
Putative Antimicrobial Activity
The benzamide scaffold is a common feature in many antimicrobial agents.[2] It is hypothesized that N-(4-Acetylphenyl)-4-fluorobenzamide may exhibit antimicrobial properties, potentially through the disruption of essential bacterial processes. The lipophilic nature of the compound, enhanced by the fluorine and acetyl groups, may facilitate its passage across bacterial cell membranes.
One plausible mechanism of antibacterial action is the inhibition of essential enzymes involved in bacterial survival and replication, such as DNA gyrase.[3] DNA gyrase is a critical enzyme in bacteria responsible for managing DNA supercoiling during replication. Its inhibition leads to the cessation of DNA synthesis and, ultimately, bacterial cell death.
Caption: Proposed inhibition of bacterial DNA gyrase by N-(4-Acetylphenyl)-4-fluorobenzamide.
Potential Anticancer Activity
Derivatives of both acetophenone and benzamide have demonstrated cytotoxic effects against various cancer cell lines.[4][5] Therefore, it is reasonable to hypothesize that N-(4-Acetylphenyl)-4-fluorobenzamide may possess anticancer properties. Potential mechanisms could include the inhibition of protein kinases, which are often dysregulated in cancer, or the induction of apoptosis (programmed cell death).[6][7]
Many kinase inhibitors feature a heterocyclic base that interacts with the ATP-binding pocket and an amide-containing moiety that forms interactions in an allosteric site.[6] While N-(4-Acetylphenyl)-4-fluorobenzamide lacks a typical heterocyclic base, its benzamide structure could still allow for interactions with kinase active sites.
Another potential anticancer mechanism is the induction of apoptosis.[7] Many chemotherapeutic agents work by triggering the apoptotic cascade in cancer cells. N-(4-Acetylphenyl)-4-fluorobenzamide could potentially initiate this process by interacting with key regulatory proteins in the apoptotic pathway.
Caption: Hypothesized induction of apoptosis by N-(4-Acetylphenyl)-4-fluorobenzamide.
Postulated Enzyme Inhibition
The benzamide functional group is a versatile pharmacophore capable of interacting with a wide range of enzymes. For instance, various benzamide derivatives have been shown to inhibit enzymes such as alkaline phosphatase and α-glucosidase.[3][8]
-
Alkaline Phosphatase (ALP) Inhibition: ALPs are a group of enzymes involved in various physiological processes, and their dysregulation has been implicated in several diseases. Inhibition of ALP can have therapeutic benefits in certain contexts.
-
α-Glucosidase Inhibition: α-Glucosidase inhibitors are used in the management of type 2 diabetes mellitus as they delay the absorption of carbohydrates from the small intestine.[8]
Proposed Experimental Workflows
To validate the hypothesized mechanisms of action, a series of targeted experiments are proposed.
Workflow for Investigating Antimicrobial Activity
This workflow is designed to determine the antimicrobial efficacy of N-(4-Acetylphenyl)-4-fluorobenzamide and to elucidate its potential mechanism of action.
Caption: Experimental workflow for investigating antimicrobial activity.
-
Preparation of Bacterial Cultures: Grow selected Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth media to mid-log phase.
-
Preparation of Test Compound: Dissolve N-(4-Acetylphenyl)-4-fluorobenzamide in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution.
-
Assay Setup: In a 96-well microtiter plate, add a standardized inoculum of the bacterial culture to each well containing the serially diluted compound. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Assay Principle: This assay measures the ability of the compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA, ATP, and varying concentrations of N-(4-Acetylphenyl)-4-fluorobenzamide.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
Quantification: Quantify the band intensities to determine the IC50 value of the compound for DNA gyrase inhibition.
Workflow for Investigating Anticancer Activity
This workflow aims to assess the cytotoxic effects of N-(4-Acetylphenyl)-4-fluorobenzamide on cancer cells and to investigate the underlying mechanism.
Caption: Experimental workflow for investigating anticancer activity.
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PPC-1 for prostate cancer) in appropriate media.[4]
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(4-Acetylphenyl)-4-fluorobenzamide for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value.
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with N-(4-Acetylphenyl)-4-fluorobenzamide at its IC50 concentration for a specified time.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | DNA Gyrase IC50 (µM) |
| S. aureus | 16 | 5.2 |
| E. coli | 32 | 10.8 |
Table 2: Hypothetical Anticancer Activity Data
| Cell Line | MTT IC50 (µM) | % Apoptotic Cells (at IC50) |
| MDA-MB-231 | 12.5 | 45% |
| PPC-1 | 25.0 | 38% |
Interpretation:
-
Antimicrobial Data: A low MIC value coupled with a low IC50 for DNA gyrase would strongly suggest that the compound's antibacterial activity is, at least in part, mediated by the inhibition of this enzyme.
-
Anticancer Data: A potent IC50 value in the MTT assay, combined with a significant increase in the percentage of apoptotic cells, would indicate that N-(4-Acetylphenyl)-4-fluorobenzamide induces cytotoxicity via apoptosis. Further investigation into specific kinase inhibition could then be pursued to identify direct molecular targets.
Conclusion
While the precise mechanism of action of N-(4-Acetylphenyl)-4-fluorobenzamide remains to be elucidated, its chemical structure provides a strong rationale for investigating its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. The experimental workflows and protocols detailed in this guide offer a robust and scientifically rigorous framework for future research. By systematically exploring these putative mechanisms, the scientific community can begin to unlock the therapeutic potential of this and related benzamide derivatives.
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The Discovery and Development of N-(4-Acetylphenyl)-4-fluorobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for Innovation
In the landscape of modern medicinal chemistry, the benzamide scaffold represents a privileged structure, a recurring motif in a multitude of clinically significant therapeutic agents. Its synthetic tractability and ability to form key hydrogen bonding interactions have cemented its role as a cornerstone in drug design. This guide delves into the discovery and derivatization of a specific subclass: N-(4-Acetylphenyl)-4-fluorobenzamide and its analogues. The introduction of the 4-acetylphenyl group offers a unique handle for further chemical modification, while the 4-fluorobenzamide moiety provides a metabolically stable and potent pharmacophore. This strategic combination opens avenues for developing novel therapeutics with diverse biological activities, ranging from anticancer to antimicrobial agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and a critical analysis of the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
I. Synthetic Pathways: From Conception to Compound
The synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide derivatives is typically achieved through a convergent synthesis strategy, capitalizing on the robust and well-established amide bond formation reaction. The choice of synthetic route is often dictated by the availability of starting materials, desired scale of production, and the need for specific functional group tolerance.
Core Synthesis Protocol: Amide Coupling
The most direct and widely employed method for the synthesis of the core N-(4-Acetylphenyl)-4-fluorobenzamide structure involves the coupling of 4-fluoro-benzoyl chloride with 4-aminoacetophenone. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C to control the initial exothermic reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).[1]
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the pure N-(4-Acetylphenyl)-4-fluorobenzamide.
Causality in Experimental Choices:
-
Solvent Selection: Aprotic solvents like DCM and THF are chosen to avoid unwanted side reactions with the highly reactive acyl chloride.
-
Base Selection: The use of a non-nucleophilic base is crucial to prevent it from competing with the amine in reacting with the acyl chloride.
-
Temperature Control: The initial addition at 0 °C mitigates the risk of side reactions and ensures a more controlled and selective acylation process.
Diagram of the Core Synthetic Workflow:
Caption: General workflow for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
II. Biological Evaluation: Unveiling Therapeutic Potential
The N-(4-Acetylphenyl)-4-fluorobenzamide scaffold has been explored for a variety of biological activities, with a significant focus on its potential as an anticancer agent. The presence of the acetyl group provides a key interaction point with various biological targets, while the fluorinated benzamide moiety contributes to the overall binding affinity and metabolic stability.
Anticancer Activity
Derivatives of the N-(4-acetylphenyl) moiety have demonstrated promising anticancer activities. For instance, imidazole derivatives of 4-acetylphenylamine have been evaluated for their effects on the migration and growth of 3D cultures of breast, prostate, and brain cancer cells.[2][3] These studies have shown that specific substitutions on the core structure can lead to potent and selective cytotoxicity against various cancer cell lines.[3]
Table 1: Anticancer Activity of Selected N-(4-Acetylphenyl) Amide and Imidazole Derivatives
| Compound ID | Modification | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |
| 1e | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV 71 | 5.7 ± 0.8 - 12 ± 1.2 | [4] |
| Compound 4 | 2-((4-acetylphenyl)amino)-1-(4-chlorophenyl)ethan-1-one | U-87 (Glioblastoma) | Varied from 3.1 to 53.9 | [2] |
| Compound 9 | Imidazole derivative | U-87 (Glioblastoma) | Varied from 3.1 to 53.9 | [2] |
| Compound 14 | Imidazole derivative | PPC-1 (Prostate) & U-87 (Glioblastoma) | 3.1 to 47.2 | [3] |
| Compound 22 | Imidazole derivative | PPC-1 (Prostate) & U-87 (Glioblastoma) | 3.1 to 47.2 | [3] |
| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [5] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [5] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the N-(4-Acetylphenyl)-4-fluorobenzamide derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
Diagram of the Anticancer Screening Workflow:
Caption: A typical workflow for in vitro anticancer screening of novel compounds.
Other Potential Biological Activities
While the primary focus has been on anticancer applications, the structural motifs present in N-(4-Acetylphenyl)-4-fluorobenzamide derivatives suggest potential for a broader range of biological activities.
-
Kinase Inhibition: The benzamide scaffold is a known hinge-binding motif in many kinase inhibitors.[7][8] The N-(4-Acetylphenyl)-4-fluorobenzamide core could be a starting point for the design of novel kinase inhibitors targeting aberrant signaling pathways in various diseases.[9]
-
Antimicrobial Activity: N-(4-acetylphenyl)maleimide and its derivatives have shown antibacterial and antifungal effects.[10] This suggests that the N-(4-acetylphenyl) moiety can be incorporated into structures with antimicrobial properties.
-
Anticholinesterase and Antioxidant Activities: N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives have been evaluated for their inhibitory effects against cholinesterase enzymes and for their antioxidant potential, indicating a possible role in neurodegenerative diseases.[11]
III. Structure-Activity Relationship (SAR) and Future Directions
The exploration of N-(4-Acetylphenyl)-4-fluorobenzamide derivatives is still in its early stages, but initial findings provide valuable insights into their structure-activity relationships.
-
Role of the Acetyl Group: The acetyl group on the phenyl ring appears to be a crucial determinant of biological activity, likely participating in key interactions with target proteins. Modifications of this group, such as conversion to oximes or thiosemicarbazones, have been shown to modulate the biological profile of the parent compound.[10]
-
Impact of the Fluorine Atom: The fluorine atom on the benzamide ring is known to enhance metabolic stability and can also participate in favorable interactions with biological targets through hydrogen bonding or halogen bonding.
-
Influence of Substituents: The introduction of various substituents on either aromatic ring can significantly impact the potency and selectivity of the derivatives. For example, in related phenylacetamide derivatives, the presence of a nitro group was found to enhance cytotoxic effects against prostate cancer cells.[5]
Future research in this area should focus on:
-
Systematic Derivatization: A systematic exploration of substituents on both the N-phenyl and benzoyl rings to build a comprehensive SAR profile.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the in vivo efficacy, safety, and pharmacokinetic properties of lead compounds in relevant animal models.
By leveraging the synthetic versatility and favorable pharmacological properties of the N-(4-Acetylphenyl)-4-fluorobenzamide scaffold, the scientific community is well-positioned to develop the next generation of targeted therapeutics for a range of unmet medical needs.
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Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH. [Link]
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Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. ResearchGate. [Link]
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(PDF) Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. ResearchGate. [Link]
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Structure–activity relationships of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives. ResearchGate. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
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A Technical Guide to the Preliminary Screening of N-(4-Acetylphenyl)-4-fluorobenzamide Analogs
Foreword: A Strategic Approach to Early-Stage Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both arduous and resource-intensive. The preliminary screening phase, therefore, stands as a critical gatekeeper, ensuring that only the most promising compounds advance. This guide provides a comprehensive, technically-grounded framework for the initial evaluation of novel analogs of N-(4-Acetylphenyl)-4-fluorobenzamide. We move beyond rote protocols to elucidate the strategic rationale behind a multi-tiered screening cascade, integrating computational modeling with robust in vitro assays. Our philosophy is one of scientific integrity and efficiency, prioritizing data-driven decisions to de-risk and accelerate the hit-to-lead process. This document is intended for drug discovery researchers and scientists who seek not just to perform experiments, but to understand and strategically design a screening campaign that is both scientifically sound and resource-conscious.
The N-(4-Acetylphenyl)benzamide Scaffold: Rationale and Therapeutic Potential
The benzamide functional group is a well-established pharmacophore present in a diverse array of approved drugs. Its ability to form key hydrogen bonds allows it to interact with a wide range of biological targets. The N-(4-Acetylphenyl)-4-fluorobenzamide core (Figure 1) combines this privileged structure with features that suggest potential for development across several therapeutic areas. The acetylphenyl moiety offers a handle for further chemical modification, while the fluorobenzamide portion can enhance binding affinity and metabolic stability.
Published research on related benzamide derivatives has revealed a spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. Notably, various analogs have shown inhibitory activity against enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1), a key player in DNA damage repair, and Dipeptidyl peptidase-IV (DPP-IV), a regulator of glucose homeostasis[1][2]. Other related structures have demonstrated inhibition of cholinesterases, enzymes critical in neurotransmission[3]. This precedent informs our strategic selection of initial screening assays to probe the most probable biological activities of this compound class.
Figure 1. Core chemical structure of N-(4-Acetylphenyl)-4-fluorobenzamide.
The Preliminary Screening Cascade: A Tiered Approach
A tiered, or hierarchical, screening approach is a cornerstone of efficient drug discovery. This strategy front-loads the screening process with less resource-intensive assays to rapidly identify and deprioritize inactive compounds, while progressively applying more complex and biologically relevant assays to a smaller, more promising subset of molecules. This mitigates the risk of costly late-stage failures and focuses resources on compounds with the highest probability of success[4][5]. Our proposed cascade (see diagram below) begins with in silico profiling, followed by primary in vitro screens for broad biological activity, and concludes with secondary assays for initial mechanism-of-action studies.
Diagram 1. Tiered Screening Cascade. A strategic workflow for the preliminary screening of N-(4-Acetylphenyl)-4-fluorobenzamide analogs.
Tier 1: In Silico Profiling and Compound Prioritization
Before committing to chemical synthesis and in vitro screening, computational methods provide a rapid and cost-effective first pass to evaluate the drug-like potential of designed analogs.
Rationale for In Silico Screening
Computational screening allows for the early identification of compounds with potential liabilities, such as poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, or those unlikely to bind to targets of interest. This allows for the prioritization of synthetic efforts on compounds with a higher probability of success.
In Silico Workflow
-
Library Design: A virtual library of N-(4-Acetylphenyl)-4-fluorobenzamide analogs is designed by systematically modifying key functional groups.
-
ADMET Prediction: The designed analogs are subjected to in silico ADMET profiling using established computational models. Key parameters to assess include:
-
Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness and potential oral bioavailability.
-
Aqueous Solubility: Prediction of solubility is critical for both in vitro assay performance and in vivo absorption.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeted applications.
-
CYP450 Inhibition: Prediction of potential inhibition of key metabolic enzymes to flag potential drug-drug interactions.
-
-
Molecular Docking: For analogs that pass the ADMET filter, molecular docking studies are performed against the crystal structures of potential protein targets (e.g., PARP-1, DPP-IV, Acetylcholinesterase). This predicts the binding affinity and pose of the compounds in the active site of the target protein, providing a rationale for their potential biological activity.
-
Prioritization for Synthesis: Based on the combined in silico data, a subset of the most promising analogs is prioritized for chemical synthesis.
Tier 2: Primary In Vitro Screening
Synthesized and purified analogs enter the primary in vitro screening phase. The goal of this tier is to identify compounds with demonstrable biological activity in broad, cost-effective assays.
Cytotoxicity Screening
Rationale: A general cytotoxicity screen is a crucial first step to identify compounds with antiproliferative activity, which may be indicative of anticancer potential. It also provides an initial assessment of a compound's therapeutic window.
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay for assessing cell metabolic activity. As cellular metabolism is closely related to cell viability, the MTT assay provides a reliable measure of cytotoxicity[6][7].
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a single high concentration (e.g., 10 µM or 50 µM) of each analog for a defined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit significant inhibition of cell viability (e.g., >50%) are considered "hits" and are prioritized for IC50 determination.
Primary Enzyme Inhibition Screening
Rationale: Based on the known activities of related benzamides, a panel of enzyme inhibition assays is a logical next step to identify potential mechanisms of action. This parallel screening approach allows for the efficient profiling of analogs against multiple, distinct biological targets.
Selected Primary Enzyme Targets:
-
PARP-1: Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways[2][8].
-
DPP-IV: DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes[1][9].
-
Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions[3][10].
Experimental Protocol: General Enzyme Inhibition Assay (Fluorometric or Colorimetric)
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and test compounds at appropriate concentrations.
-
Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer, the test compound at a single high concentration (e.g., 10 µM), and the enzyme solution. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: After a defined incubation period, measure the fluorescent or colorimetric signal using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".
Tier 3: Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screens are advanced to Tier 3 for confirmation and further characterization.
IC50 Determination
Rationale: To quantify the potency of the active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Protocol: The same assay formats as the primary screens are used, but with a range of concentrations for each hit compound (typically a 10-point serial dilution). The resulting data are plotted, and the IC50 value is calculated using non-linear regression analysis.
Example Data Presentation:
| Compound ID | Cytotoxicity IC50 (µM) vs. A549 | PARP-1 Inhibition IC50 (nM) | DPP-IV Inhibition IC50 (µM) | AChE Inhibition IC50 (µM) |
| NAFB-001 | 8.2 | > 1000 | 15.6 | 22.1 |
| NAFB-002 | > 50 | 850 | > 50 | > 50 |
| NAFB-003 | 1.5 | 25.3 | > 50 | 45.8 |
| NAFB-004 | 22.7 | > 1000 | 2.1 | > 50 |
Table 1: Representative preliminary screening data for a hypothetical set of N-(4-Acetylphenyl)-4-fluorobenzamide analogs.
Secondary and Orthogonal Assays
Rationale: To confirm the mechanism of action and rule out assay artifacts, hits should be tested in an orthogonal assay—an assay that measures the same biological endpoint but with a different technology or principle[5].
Examples of Orthogonal Assays:
-
For PARP-1 inhibitors: A cell-based assay that measures PARP-1 activity in response to DNA damage.
-
For cytotoxicity hits: An alternative viability assay, such as a cell-based ATP quantification assay (e.g., CellTiter-Glo®).
Key Signaling Pathways
Understanding the signaling context of the targeted enzymes is crucial for interpreting screening results and planning downstream studies.
PARP-1 in DNA Damage Response
PARP-1 is a key sensor of DNA single-strand breaks. Upon binding to damaged DNA, PARP-1 catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, creating a scaffold that recruits other DNA repair proteins.
Diagram 2. PARP-1 Signaling Pathway. Simplified representation of PARP-1's role in the DNA damage response.
DPP-IV in Glucose Homeostasis
DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release[11][12].
Diagram 3. DPP-IV Signaling Pathway. Role of DPP-IV in the regulation of glucose homeostasis via incretin hormone degradation.
Conclusion and Future Directions
This guide has outlined a strategic, multi-tiered approach for the preliminary screening of N-(4-Acetylphenyl)-4-fluorobenzamide analogs. By integrating in silico predictions with a carefully selected panel of in vitro assays, researchers can efficiently identify and prioritize compounds with promising biological activities. The "hits" identified through this cascade will have a solid foundation of preliminary data, including potency and initial mechanistic insights, to justify their advancement into more complex and resource-intensive lead optimization studies. The ultimate goal of this preliminary screening is not merely to find active compounds, but to select those with the most promising constellation of properties for successful development into novel therapeutics.
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A Technical Guide to the Structural Elucidation of N-(4-Acetylphenyl)-4-fluorobenzamide
Abstract: This whitepaper provides a comprehensive, in-depth guide to the complete structural elucidation of N-(4-Acetylphenyl)-4-fluorobenzamide. It is designed for researchers, scientists, and professionals in drug development who require a rigorous, multi-technique approach to molecular characterization. The guide moves beyond a simple listing of methods to explain the underlying scientific rationale for each experimental choice, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. By integrating data from mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance experiments, this document establishes an authoritative protocol for confirming the molecular identity and connectivity of complex organic compounds.
Introduction and Strategic Overview
The overall analytical strategy is depicted below:
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Defining the Molecular Formula
The foundational step in any structural elucidation is determining the precise molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering accuracy to within a few parts per million (ppm).
Expertise & Causality
We choose HRMS over standard-resolution MS because its high accuracy allows for the calculation of a unique elemental formula. For a molecule like N-(4-Acetylphenyl)-4-fluorobenzamide (C₁₅H₁₂FNO₂), numerous combinations of C, H, N, O, and F could theoretically produce a nominal mass of 257 Da. However, only the correct combination will match the exact mass measured by HRMS, providing the first piece of the structural puzzle and allowing for the calculation of the Degree of Unsaturation.
Degree of Unsaturation (DoU): For C₁₅H₁₂FNO₂, the DoU is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 15 + 1 - (12/2) - (1/2) + (1/2) = 10. This high value is expected, accounting for two phenyl rings (4 degrees each), one amide carbonyl (1 degree), and one ketone carbonyl (1 degree).
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to analysis to ensure mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass.
Expected Data & Interpretation
The expected exact mass for the protonated molecule [C₁₅H₁₃FNO₂]⁺ is 258.0925 Da. The HRMS result should match this value within a tolerance of < 5 ppm. The fragmentation pattern can also provide preliminary structural clues.[1][2][3] Cleavage of the amide bond is a common fragmentation pathway for benzanilides, which would be expected to yield fragments corresponding to the 4-fluorobenzoyl cation (m/z 123) and the 4-acetyl-aniline radical cation (m/z 135).[1]
Caption: Expected primary fragmentation in MS/MS analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.
Expertise & Causality
For N-(4-Acetylphenyl)-4-fluorobenzamide, IR spectroscopy serves as a crucial validation step. The presence of two distinct carbonyl (C=O) stretches—one for the ketone and one for the amide (Amide I band)—along with the N-H stretch and bend of the secondary amide, provides direct evidence for the key functional groups hypothesized from the molecular formula.[4][5][6] The positions of these bands are influenced by conjugation and hydrogen bonding.[5][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
Expected Data & Interpretation
The IR spectrum provides a molecular "fingerprint." Key absorption bands must be consistent with the proposed structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 | N-H Stretch | Secondary Amide |
| ~1685 | C=O Stretch | Aryl Ketone |
| ~1660 | C=O Stretch (Amide I) | Secondary Amide |
| ~1530 | N-H Bend (Amide II) | Secondary Amide |
| ~1220 | C-F Stretch | Aryl Fluoride |
Table 1: Key IR Absorption Bands for N-(4-Acetylphenyl)-4-fluorobenzamide.
The presence of these distinct peaks strongly supports the proposed arrangement of functional groups. The Amide I band's position around 1660 cm⁻¹ is characteristic of a conjugated secondary amide.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the entire molecular framework. A comprehensive analysis involves a suite of experiments.[9][10][11]
Protocol: General NMR Sample Preparation & Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it helps to keep the N-H proton from exchanging too rapidly, making it clearly visible.[12]
-
Solvent Choice: The choice of solvent can affect chemical shifts. DMSO-d₆ will be used here for its ability to solubilize the compound and preserve the N-H signal.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Good Laboratory Practice: Use clean, high-quality NMR tubes. Ensure the sample is homogeneous and free of particulate matter.
¹H NMR: Proton Environments and Neighbors
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
Expected Data & Interpretation: Based on the structure, we anticipate signals corresponding to:
-
Amide N-H: A singlet, typically downfield (>8 ppm), broadened by quadrupolar coupling with nitrogen.
-
Aromatic Protons: Signals in the 7-8.5 ppm region. The two aromatic rings are distinct. The 4-fluorophenyl ring will show two signals (a pair of doublets of doublets or multiplets) due to coupling with both neighboring protons and the ¹⁹F nucleus. The 4-acetylphenyl ring will show a classic AA'BB' system (two doublets).
-
Acetyl Methyl Protons: A sharp singlet around 2.5 ppm, corresponding to the -COCH₃ group.
¹³C NMR & DEPT: The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Expected Data & Interpretation:
-
Carbonyl Carbons: Two signals in the downfield region: the ketone C=O (~197 ppm) and the amide C=O (~165 ppm).
-
Aromatic Carbons: Multiple signals between ~115-145 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
Methyl Carbon: One signal in the aliphatic region (~27 ppm) corresponding to the acetyl methyl group.
2D NMR: Establishing Connectivity
While 1D NMR provides the pieces, 2D NMR shows how they connect.[9][11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to confirm the connectivity of protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for the unambiguous assignment of carbon signals that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds.
Expertise & Causality: The Power of HMBC The HMBC spectrum is the self-validating system that locks the structure together. For N-(4-Acetylphenyl)-4-fluorobenzamide, we look for specific long-range correlations that bridge the different parts of the molecule. The absence of these correlations would immediately invalidate the proposed structure, while their presence provides definitive proof of connectivity.
Key Expected HMBC Correlations:
-
Amide N-H Proton to Carbonyls: The amide proton should show a correlation to the amide carbonyl carbon (~165 ppm) and to carbons in the 4-acetylphenyl ring.
-
Fluorobenzamide Protons to Amide Carbonyl: The protons on the 4-fluorobenzamide ring ortho to the amide linkage should show a correlation to the amide carbonyl carbon (~165 ppm).
-
Acetyl Protons to Ketone Carbonyl & Ring: The methyl protons (-COCH₃) should show a strong correlation to the ketone carbonyl carbon (~197 ppm) and to the quaternary carbon of the phenyl ring to which it is attached.
Caption: Key HMBC correlations confirming molecular connectivity. (Note: Image is a placeholder for the chemical structure).
Summary of Predicted NMR Data (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations |
| -NH- | ~10.4, s | - | Amide C=O, C1', C2', C6' |
| -COCH₃ | ~2.5, s | ~27 | Ketone C=O, C4 |
| H2', H6' | ~8.0, dd | ~129 | Amide C=O, C4' |
| H3', H5' | ~7.3, t | ~115 | C1', C5' |
| H2, H6 | ~8.0, d | ~130 | C4, Ketone C=O |
| H3, H5 | ~7.8, d | ~128 | C1, C5 |
| C=O (Amide) | - | ~165 | - |
| C=O (Ketone) | - | ~197 | - |
| C1 | - | ~143 | H2, H6 |
| C4 | - | ~132 | H3, H5, -COCH₃ |
| C1' | - | ~131 | H2', H6' |
| C4' | - | ~164 (d, ¹JCF) | H3', H5' |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Numbering: Acetylphenyl ring is unprimed, fluorobenzamide ring is primed.
The Gold Standard: X-ray Crystallography
While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14][15] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the crystal lattice.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and can be achieved by slow evaporation from a solvent system (e.g., ethanol/water), vapor diffusion, or slow cooling.[16]
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods and refined computationally to generate the final atomic model.[13]
The resulting crystal structure would confirm not only the connectivity but also bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the amide N-H and a carbonyl oxygen of a neighboring molecule.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of N-(4-Acetylphenyl)-4-fluorobenzamide is achieved through a logical and self-validating analytical workflow. High-resolution mass spectrometry establishes the exact molecular formula (C₁₅H₁₂FNO₂) and degree of unsaturation. Infrared spectroscopy confirms the presence of the critical amide and ketone functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, provides the definitive atom-by-atom connectivity map, locking the molecular fragments into a single, unambiguous structure. Each piece of data coherently supports the proposed structure, providing the highest level of scientific confidence required for advanced research and development applications.
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N-(4-Acetylphenyl)-4-fluorobenzamide CAS number 300668-14-8
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An In-depth Technical Guide to N-(2-acetylphenyl)-2-fluorobenzamide (C15H12FNO2): A Promising Scaffold for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of drug resistance and the need for more targeted cancer therapies demand the exploration of novel chemical entities. This technical guide focuses on the compound with the molecular formula C15H12FNO2, identified as N-(2-acetylphenyl)-2-fluorobenzamide. While direct and extensive preclinical data on this specific molecule are emerging, its structural motifs—a benzamide core linked to an acetylphenyl group—are prominently featured in a class of potent anticancer agents. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of N-(2-acetylphenyl)-2-fluorobenzamide as a promising candidate for drug discovery, particularly in the realms of PARP inhibition and modulation of multidrug resistance. By synthesizing existing knowledge on related pharmacophores, this document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this compound.
Introduction: The Rationale for Investigating N-(2-acetylphenyl)-2-fluorobenzamide
The pursuit of innovative oncology drugs is increasingly focused on molecularly targeted therapies that exploit specific vulnerabilities of cancer cells. Two critical areas of interest are the inhibition of DNA repair mechanisms and the circumvention of multidrug resistance (MDR). The chemical architecture of N-(2-acetylphenyl)-2-fluorobenzamide positions it as a compelling candidate for investigation in both these domains.
The core of the molecule is a benzamide scaffold, a privileged structure in medicinal chemistry. Notably, several potent inhibitors of Poly(ADP-ribose) polymerase (PARP) feature a benzamide moiety. PARP enzymes, particularly PARP-1, are central to the repair of single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[2] The structural similarities of N-(2-acetylphenyl)-2-fluorobenzamide to known PARP inhibitors suggest it may engage with the PARP catalytic domain.
Furthermore, the issue of MDR, often mediated by ATP-binding cassette (ABC) transporters, remains a significant hurdle in cancer treatment. The ABCG2 transporter , also known as the breast cancer resistance protein (BCRP), is a key player in the efflux of a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy.[3] Intriguingly, various benzamide derivatives have been identified as inhibitors of the ABCG2 transporter, capable of resensitizing resistant cancer cells to conventional chemotherapy.[3] The unique substitution pattern of N-(2-acetylphenyl)-2-fluorobenzamide, including the acetylphenyl group, warrants investigation into its potential to modulate ABCG2 activity.
This guide, therefore, outlines a systematic approach to unlock the therapeutic potential of N-(2-acetylphenyl)-2-fluorobenzamide, from its chemical synthesis to its biological evaluation as a potential dual-action anticancer agent.
Synthesis and Characterization
A robust and reproducible synthesis is the cornerstone of any drug discovery program. Based on established methods for the preparation of N-aryl benzamides, a straightforward synthetic route to N-(2-acetylphenyl)-2-fluorobenzamide is proposed.[4][5]
Proposed Synthetic Protocol
The synthesis of N-(2-acetylphenyl)-2-fluorobenzamide can be achieved via the amidation of 2-aminoacetophenone with 2-fluorobenzoyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminoacetophenone (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 equivalents) or pyridine.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in the same solvent dropwise with constant stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2-acetylphenyl)-2-fluorobenzamide as a solid.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis workflow for N-(2-acetylphenyl)-2-fluorobenzamide.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Value/Characteristics |
| Molecular Formula | C15H12FNO2 |
| Molecular Weight | 257.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton, and the methyl protons of the acetyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.[6][7][8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbons of the amide and acetyl groups, as well as for the aromatic carbons. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.[6][8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, further validating its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and ketone, and C-F bond vibrations.
Biological Evaluation: A Two-Pronged Approach
Given the structural alerts within N-(2-acetylphenyl)-2-fluorobenzamide, a focused biological evaluation targeting PARP inhibition and ABCG2 transporter modulation is proposed.
PARP Inhibition Assays
The potential of N-(2-acetylphenyl)-2-fluorobenzamide to inhibit PARP activity can be assessed using a combination of in vitro and cell-based assays.
3.1.1. In Vitro PARP Activity Assay
A commercially available PARP assay kit can be utilized to determine the direct inhibitory effect of the compound on PARP-1 enzyme activity.[11][12]
Experimental Protocol:
-
Assay Principle: This assay typically measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. PARP-1 enzyme catalyzes this reaction.
-
Procedure:
-
Add PARP-1 enzyme to the histone-coated wells.
-
Add varying concentrations of N-(2-acetylphenyl)-2-fluorobenzamide (and a known PARP inhibitor like Olaparib as a positive control).
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate to allow for the PARP reaction to proceed.
-
Detect the incorporated biotin using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Data Analysis: The luminescent signal is inversely proportional to the PARP inhibitory activity. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be calculated.
Diagram of the PARP Inhibition Assay Workflow:
Caption: Workflow for the in vitro PARP inhibition assay.
3.1.2. Cell-Based PARP Inhibition Assay (PARP Trapping)
More advanced PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA, which is a highly cytotoxic event. A fluorescence polarization-based assay can be used to assess this trapping potential.[2][13]
Experimental Protocol:
-
Assay Principle: This assay uses a fluorescently labeled DNA probe. When PARP binds to the probe, the molecular rotation slows, resulting in high fluorescence polarization (FP). In the presence of NAD+, PARP automodifies and dissociates, leading to low FP. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.
-
Procedure:
-
Incubate PARP1 or PARP2 enzyme with the fluorescently labeled DNA probe.
-
Add varying concentrations of N-(2-acetylphenyl)-2-fluorobenzamide or a known trapping agent (e.g., Talazoparib).
-
Add NAD+ to initiate the PARP reaction.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: An increase in the FP signal in a dose-dependent manner indicates the trapping of PARP on the DNA.
ABCG2 Transporter Modulation Assays
To investigate the effect of N-(2-acetylphenyl)-2-fluorobenzamide on the function of the ABCG2 transporter, a cell-based efflux assay is recommended.
Experimental Protocol:
-
Cell Lines: Utilize a pair of cell lines: a parental line with low ABCG2 expression and a derived line that overexpresses ABCG2 (e.g., NCI-H460 and its drug-resistant variant NCI-H460/MX20).[14]
-
Assay Principle: This assay measures the intracellular accumulation of a fluorescent substrate of ABCG2, such as pheophorbide a or Hoechst 33342.[14][15] In cells overexpressing ABCG2, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. An inhibitor of ABCG2 will block this efflux, leading to an increase in fluorescence.
-
Procedure:
-
Seed both parental and ABCG2-overexpressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of N-(2-acetylphenyl)-2-fluorobenzamide or a known ABCG2 inhibitor (e.g., Ko143).
-
Add the fluorescent ABCG2 substrate (e.g., pheophorbide a).
-
Incubate to allow for substrate uptake and efflux.
-
Wash the cells and measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis: A dose-dependent increase in fluorescence in the ABCG2-overexpressing cells, with minimal effect on the parental cells, would indicate specific inhibition of the ABCG2 transporter.
Diagram of the ABCG2 Inhibition Assay Logic:
Caption: Logical flow of the ABCG2 transporter inhibition assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological data obtained for N-(2-acetylphenyl)-2-fluorobenzamide will provide a crucial starting point for understanding its structure-activity relationship. Key structural features to consider for future optimization include:
-
The 2-fluoro substitution: Fluorine substitution can significantly impact a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[16][17] Its role in the activity of the title compound should be carefully evaluated by synthesizing non-fluorinated analogs.
-
The acetyl group: The position and nature of the substituent on the N-phenyl ring are critical. The acetyl group may be involved in key interactions with the target protein or could be a site for metabolic modification. Analogs with different substituents at this position should be synthesized to probe its importance.
-
The benzamide linkage: The amide bond is a key hydrogen bonding motif. Modifications to this linker could influence the compound's conformational flexibility and binding orientation.
Conclusion
N-(2-acetylphenyl)-2-fluorobenzamide (C15H12FNO2) represents a molecule of significant interest for anticancer drug discovery. Its structural resemblance to known PARP inhibitors and ABCG2 modulators provides a strong rationale for its investigation. This technical guide has outlined a comprehensive and logical framework for its synthesis, characterization, and biological evaluation. The proposed experimental workflows are based on established and validated methodologies, ensuring scientific rigor. The insights gained from the systematic study of this compound could pave the way for the development of a new class of targeted anticancer agents, potentially with a dual mechanism of action that could address both DNA repair and multidrug resistance in cancer.
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Unveiling Therapeutic Avenues: A Technical Guide to Target Identification for N-(4-Acetylphenyl)-4-fluorobenzamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical guide to identifying and validating potential therapeutic targets for the novel compound, N-(4-Acetylphenyl)-4-fluorobenzamide. As a Senior Application Scientist, the following content is structured to provide not just a list of potential targets, but a strategic and scientifically-grounded workflow for their discovery and validation, blending computational and experimental approaches.
Introduction: The Therapeutic Potential of N-(4-Acetylphenyl)-4-fluorobenzamide
N-(4-Acetylphenyl)-4-fluorobenzamide is a synthetic small molecule featuring a fluorobenzamide moiety linked to an acetylphenyl group. The presence of the fluorobenzamide scaffold is of particular interest, as derivatives of this class have demonstrated significant biological activities.[1][2] Similarly, the acetanilide substructure is a common feature in a wide array of therapeutic agents, known for analgesic, anti-inflammatory, and antimicrobial properties.[3][4] This unique combination of structural motifs suggests that N-(4-Acetylphenyl)-4-fluorobenzamide may interact with key biological targets, offering potential therapeutic applications in various disease areas. This guide outlines a systematic approach to elucidate these targets.
Primary Candidate Targets: An Evidence-Based Hypothesis
Based on the structural characteristics of N-(4-Acetylphenyl)-4-fluorobenzamide and the known biological activities of related compounds, two primary candidate targets are proposed:
-
Bacterial Filamenting temperature-sensitive mutant Z (FtsZ): The benzamide core is a recognized pharmacophore for the inhibition of FtsZ, a crucial protein in bacterial cell division.[5][6] Inhibition of FtsZ leads to the disruption of bacterial cytokinesis, making it a promising target for novel antibiotics.[5][7] Several benzamide-based compounds have shown potent antistaphylococcal activity by targeting a specific interdomain cleft in FtsZ.[5]
-
Cyclooxygenase-2 (COX-2): The acetanilide and benzamide moieties are present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[8][9] Specifically, selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.[10][11] The structural features of N-(4-Acetylphenyl)-4-fluorobenzamide suggest a potential interaction with the active site of COX-2.
A Multi-Pronged Approach to Target Identification and Validation
A robust target identification strategy should integrate computational predictions with experimental validation.[3][12] This approach allows for the efficient prioritization of potential targets and provides a higher degree of confidence in the findings.
Figure 1: Integrated workflow for target identification and validation.
In Silico Target Prediction: A Computational First Pass
Computational methods provide a rapid and cost-effective means to generate initial hypotheses about the potential targets of a small molecule.[13][14]
3.1.1. Molecular Docking Studies
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[2][15]
Protocol:
-
Receptor Preparation: Obtain the 3D crystal structures of candidate targets (e.g., Staphylococcus aureus FtsZ and human COX-2) from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D conformation of N-(4-Acetylphenyl)-4-fluorobenzamide and perform energy minimization.
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to dock the ligand into the active sites of the prepared receptors.
-
Analysis: Analyze the docking poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
| Parameter | FtsZ (S. aureus) | COX-2 (Human) |
| Predicted Binding Affinity (kcal/mol) | TBD | TBD |
| Key Interacting Residues | TBD | TBD |
| Table 1: Predicted binding parameters from molecular docking studies. |
3.1.2. Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[16][17]
Protocol:
-
Model Generation: Generate a pharmacophore model based on known inhibitors of the candidate targets (FtsZ and COX-2).
-
Ligand Mapping: Map N-(4-Acetylphenyl)-4-fluorobenzamide onto the generated pharmacophore models to assess its fit.
-
Virtual Screening: Use the pharmacophore models to screen compound libraries for other molecules with similar features, which can help to establish a structure-activity relationship (SAR).
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The In Vitro Gauntlet: A Technical Guide to Interrogating N-Phenylbenzamide Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a rigorous marathon of meticulous evaluation. The N-phenylbenzamide core, a privileged structure in medicinal chemistry, has given rise to a diverse array of derivatives exhibiting a wide spectrum of biological activities. This guide provides an in-depth, technically-grounded framework for the comprehensive in vitro evaluation of this versatile chemical class, moving beyond mere procedural lists to instill a deep understanding of the experimental rationale and the interconnectedness of the data generated.
Our approach is rooted in the principle of building a self-validating experimental cascade. Each assay is not an isolated endpoint but a stepping stone, with the results from foundational cytotoxicity assessments informing the selection and design of more complex mechanistic studies. This iterative process ensures a robust and reliable characterization of your N-phenylbenzamide derivatives, maximizing the value of your research efforts.
Section 1: The Foundation - Synthesis and Cytotoxicity Profiling
The journey begins with the synthesis of the N-phenylbenzamide derivatives and a fundamental understanding of their impact on cell viability. This initial phase is critical for identifying active compounds and establishing the concentration ranges for subsequent, more detailed investigations.
General Synthesis of N-Phenylbenzamide Derivatives
The synthesis of N-phenylbenzamide derivatives is typically achieved through the coupling of a substituted benzoic acid with a substituted aniline. A common and effective method involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the aniline.
General Synthetic Protocol:
-
Acid Chloride Formation: The substituted benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to form the corresponding benzoyl chloride. This is a crucial activation step, rendering the carbonyl carbon more electrophilic.[1]
-
Amide Coupling: The freshly prepared or commercially available benzoyl chloride is then reacted with the desired substituted aniline in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2]
-
Alternative Coupling Methods: For more sensitive substrates, direct amide coupling methods can be employed. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) can facilitate the amide bond formation directly from the carboxylic acid and aniline, avoiding the need for the often harsh conditions of acid chloride formation.[3] A one-pot three-component reaction has also been described as an efficient method for synthesizing certain imidazole-based N-phenylbenzamide derivatives.[4]
Caption: A simplified workflow for the synthesis of N-phenylbenzamide derivatives.
Primary Cytotoxicity Screening: The MTT Assay
The initial assessment of a compound's biological activity is typically a cytotoxicity screen against a panel of relevant cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. Its principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable, metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the N-phenylbenzamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a period that allows for the assessment of the compound's effect on cell proliferation (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of N-Phenylbenzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 4f | A549 (Lung) | 7.5 | [4] |
| Derivative 4f | HeLa (Cervical) | 9.3 | [4] |
| Derivative 4f | MCF-7 (Breast) | 8.9 | [4] |
| Derivative 4e | A549 (Lung) | 8.9 | [4] |
| Derivative 4e | HeLa (Cervical) | 11.1 | [4] |
| Derivative 4e | MCF-7 (Breast) | 9.2 | [4] |
| Compound 7 | K562 (Leukemia) | 2.27 | [5] |
| Compound 7 | HL-60 (Leukemia) | 1.42 | [5] |
| Compound 10 | K562 (Leukemia) | 2.53 | [5] |
| Compound 10 | HL-60 (Leukemia) | 1.52 | [5] |
| Compound 1e | Vero (Normal) | TC50 = 620 | [6][7] |
Section 2: Elucidating the Mechanism of Action
Once cytotoxic activity is established, the focus shifts to understanding how these derivatives exert their effects. This section details key in vitro assays to probe the potential mechanisms of action of N-phenylbenzamide derivatives.
Antimicrobial Activity Assessment
N-phenylbenzamide derivatives have demonstrated significant potential as antimicrobial agents.[1] The Kirby-Bauer disk diffusion method is a widely used qualitative assay to screen for antimicrobial activity. For quantitative data, the determination of the Minimum Inhibitory Concentration (MIC) is the gold standard.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, B. subtilis) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the microbial suspension.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the N-phenylbenzamide derivative onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around the disk in millimeters.
Data Presentation: Antimicrobial Activity of N-Phenylbenzamide Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 5a | B. subtilis | 25 | 6.25 | [1][8] |
| Compound 5a | E. coli | 31 | 3.12 | [1][8] |
| Compound 6b | E. coli | 24 | 3.12 | [1][8] |
| Compound 6c | B. subtilis | 24 | 6.25 | [1][8] |
Probing the Cell Cycle and Apoptosis
Many anticancer agents exert their effects by disrupting the cell cycle and inducing programmed cell death (apoptosis). N-substituted benzamides have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through the mitochondrial pathway.[9]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the N-phenylbenzamide derivative at concentrations around the IC50 value for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Experimental Protocol: Apoptosis Assessment (Caspase Activation)
-
Cell Treatment: Treat cells with the N-phenylbenzamide derivative.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Caspase Activity Assay: Use a commercially available kit to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, or initiator caspases like caspase-9. These assays often employ a fluorogenic or colorimetric substrate that is cleaved by the active caspase.
-
Western Blotting: Perform western blotting to detect the cleavage of PARP (a substrate for active caspases) or the release of cytochrome c from the mitochondria into the cytosol, which is a hallmark of the intrinsic apoptotic pathway.[9]
Caption: The intrinsic apoptosis pathway induced by N-phenylbenzamide derivatives.
Caption: A simplified diagram of G2/M cell cycle arrest induced by N-phenylbenzamide derivatives.
Enzyme Inhibition Assays
N-phenylbenzamide derivatives have been shown to inhibit various enzymes, including protein kinases, cholinesterases, and topoisomerases.[5][10] The choice of enzyme to investigate will depend on the therapeutic target of interest.
Data Presentation: Enzyme Inhibition by N-Phenylbenzamide Derivatives
| Compound | Enzyme | Inhibition (%) at 1 µM | IC50 (µM) | Ki | Reference |
| Compound 7 | PDGFRα | 36-45% | - | - | [5] |
| Compound 7 | PDGFRβ | 36-45% | - | - | [5] |
| Compound 9 | PDGFRα | 36-45% | - | - | [5] |
| Compound 9 | PDGFRβ | 36-45% | - | - | [5] |
| Compound 10 | PDGFRα | 36-45% | - | - | [5] |
| Compound 10 | PDGFRβ | 36-45% | - | - | [5] |
| Salicylanilides | Acetylcholinesterase | - | 33.1 - 85.8 | - | [10] |
| Salicylanilides | Butyrylcholinesterase | - | 53.5 - 228.4 | - | [10] |
Section 3: Advanced Mechanistic Insights
For lead compounds, a deeper dive into their molecular interactions is warranted. This section explores more advanced techniques to elucidate the precise molecular targets of N-phenylbenzamide derivatives.
DNA Minor Groove Binding
Certain N-phenylbenzamide derivatives have been identified as DNA minor groove binders, a mechanism with potential for anticancer and antiparasitic applications.[11][12]
Experimental Approach: DNA Minor Groove Binding Assessment
-
Thermal Denaturation (Tm) Studies: The binding of a compound to DNA can stabilize the double helix, leading to an increase in its melting temperature (Tm). By measuring the Tm of DNA in the presence and absence of the N-phenylbenzamide derivative, the binding affinity can be inferred.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in DNA upon ligand binding, providing insights into the binding mode.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the derivative or the displacement of a fluorescent DNA probe can be used to quantify binding affinity.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some N-phenylbenzamide derivatives have been shown to inhibit tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.
-
Compound Addition: Add the N-phenylbenzamide derivative at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time at 37°C. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 for inhibition of tubulin polymerization.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology and are important targets for cancer chemotherapy.
Experimental Protocol: Topoisomerase II Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and ATP.
-
Inhibitor Addition: Add the N-phenylbenzamide derivative at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Conclusion
The in vitro evaluation of N-phenylbenzamide derivatives is a multifaceted process that requires a logical and systematic approach. By starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. The integration of robust protocols, careful data analysis, and a deep understanding of the underlying biological principles will ultimately pave the way for the successful development of novel therapeutics based on this versatile chemical scaffold.
References
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Ali, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Pharmaceuticals, 15(2), 155. [Link]
-
Krylov, D., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7153. [Link]
-
Gale, N., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13349-13371. [Link]
-
Shaik, F., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Rasayan Journal of Chemistry, 17(3), 2035-2043. [Link]
-
Wang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3629-3643. [Link]
-
Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971-978. [Link]
-
Wang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3629-3643. [Link]
-
PubMed. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. [Link]
-
Soukup, O., et al. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]
- Google Patents. (1984).
-
Ali, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate. [Link]
-
Gale, N., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
-
Singh, P., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. [Link]
-
Handayani, D., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Ubaya Repository. [Link]
-
Krippendorff, B., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Semantic Scholar. [Link]
-
Shaik, F., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. ResearchGate. [Link]
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Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]
-
The Organic Chemistry Tutor. (2019). Inhibitor Calculations. YouTube. [Link]
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Methodological & Application
Synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide: A Detailed Protocol for Researchers
This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of N-(4-acetylphenyl)-4-fluorobenzamide, a valuable intermediate in pharmaceutical research and drug development. This document provides not only a step-by-step procedure but also delves into the rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field of organic and medicinal chemistry.
Introduction
N-(4-Acetylphenyl)-4-fluorobenzamide belongs to the class of N-arylbenzamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The acetylphenyl moiety provides a key functional group for further chemical modification, while the fluorobenzamide portion can influence the compound's pharmacokinetic and pharmacodynamic properties. The amide linkage is a critical pharmacophore, and its synthesis is a fundamental transformation in organic chemistry. This protocol outlines a straightforward and efficient method for the preparation of this compound via the acylation of 4-aminoacetophenone with 4-fluorobenzoyl chloride.
Reaction Principle
The synthesis of N-(4-acetylphenyl)-4-fluorobenzamide is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a mild base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.
Experimental Workflow
The overall experimental workflow for the synthesis of N-(4-acetylphenyl)-4-fluorobenzamide is depicted in the following diagram:
Caption: Workflow for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-Aminoacetophenone | ReagentPlus®, ≥99% | Sigma-Aldrich |
| 4-Fluorobenzoyl chloride | 98% | Alfa Aesar |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Ethanol | 200 proof, absolute | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | VWR |
| Deionized Water | - | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Detailed Synthesis Protocol
This protocol is adapted from established methods for the synthesis of related N-arylbenzamides.[1][2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in anhydrous pyridine (20 mL). Stir the solution until all the solid has dissolved. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: While maintaining the temperature at 0-5 °C, add 4-fluorobenzoyl chloride (1.75 g, 1.2 mL, 11 mmol, 1.1 equivalents) dropwise to the stirred solution of 4-aminoacetophenone over a period of 15-20 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up and Isolation: Upon completion of the reaction, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with deionized water (3 x 30 mL) to remove any remaining pyridine and pyridinium hydrochloride. Subsequently, wash the solid with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. Determine the melting point and characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Expected Results and Characterization
The successful synthesis of N-(4-acetylphenyl)-4-fluorobenzamide should yield a white to off-white crystalline solid.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₂FNO₂ |
| Molecular Weight | 257.26 g/mol |
| Melting Point | ~180-185 °C (literature for similar compounds) |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% (typical) |
Spectroscopic Data
The following are the expected spectroscopic data for N-(4-acetylphenyl)-4-fluorobenzamide, based on the analysis of structurally similar compounds.[1][2]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5 (s, 1H, NH), 8.1-8.0 (m, 4H, Ar-H), 7.8 (d, J = 8.8 Hz, 2H, Ar-H), 7.4 (t, J = 8.8 Hz, 2H, Ar-H), 2.6 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 197.5 (C=O, acetyl), 165.0 (C=O, amide), 164.5 (d, J = 250 Hz, C-F), 143.0, 134.0, 131.5 (d, J = 3 Hz), 130.5 (d, J = 9 Hz), 129.0, 119.0, 115.5 (d, J = 22 Hz), 27.0 (CH₃).
-
IR (KBr, cm⁻¹): 3300-3200 (N-H stretch), 1680-1660 (C=O stretch, acetyl), 1650-1630 (C=O stretch, amide I), 1550-1520 (N-H bend, amide II), 1240-1220 (C-F stretch).
-
Mass Spectrometry (ESI-MS): m/z 258.09 [M+H]⁺, 280.07 [M+Na]⁺.
Safety Precautions
-
4-Fluorobenzoyl chloride is corrosive and lachrymatory. It reacts with water to produce hydrogen chloride gas. Handle this reagent in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and avoid contact with skin and eyes.
-
The reaction should be performed in a well-ventilated area, and all glassware should be properly dried before use.
-
Dispose of all chemical waste according to institutional and local regulations.
Discussion
The described protocol offers a reliable and high-yielding method for the synthesis of N-(4-acetylphenyl)-4-fluorobenzamide. The use of pyridine as both a solvent and a base is a common and effective strategy for this type of acylation. The work-up procedure involving precipitation in ice-water is efficient for the initial isolation of the crude product. Recrystallization from ethanol is a standard and effective method for obtaining the final product in high purity.
The characterization data provided are based on established spectroscopic principles and data from closely related compounds. Researchers should confirm the identity and purity of their synthesized compound by acquiring and interpreting their own analytical data.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of N-(4-acetylphenyl)-4-fluorobenzamide. By following the detailed protocol and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. [Link]
-
Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
-
4-Fluorobenzamide | C7H6FNO - PubChem. National Center for Biotechnology Information. [Link]
-
Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports. [Link]
-
Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Science Central. [Link]
- Preparation method for 4-aminoacetophenone - Google P
-
Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Applied Organometallic Chemistry. [Link]
-
Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. [Link]
-
Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. National Institutes of Health. [Link]
-
Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. [Link]
-
N-(4-Acetylphenyl)benzamide | C15H13NO2 - PubChem. National Center for Biotechnology Information. [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of N-(4-Acetylphenyl)-4-fluorobenzamide
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of N-(4-Acetylphenyl)-4-fluorobenzamide, a compound of interest in medicinal chemistry and materials science. We present a complete methodology, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The focus is on providing a rationale for experimental choices and a rigorous approach to spectral assignment, leveraging the unique structural features of the molecule, including the amide linkage and the fluorine substituent. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR techniques for unambiguous structure elucidation and purity assessment.
Introduction: The Role of NMR in Modern Chemical Synthesis
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of chemical analysis for the unambiguous determination of molecular structure. For novel compounds like N-(4-Acetylphenyl)-4-fluorobenzamide, which incorporates multiple functional groups and two distinct aromatic systems, a multi-faceted NMR approach is not just beneficial, but essential for complete characterization.
This molecule features an amide bond, an acetyl group, and a fluorine-substituted benzene ring. Each of these imparts specific and predictable effects on the NMR spectra. The amide proton's chemical shift, for instance, is highly sensitive to its environment, including solvent and concentration. The electron-withdrawing nature of the acetyl and fluoro- groups will deshield adjacent nuclei, while the fluorine atom itself introduces characteristic spin-spin couplings (J-couplings) that are invaluable for assignment. This document serves as a practical guide to harnessing these features for a complete and confident structural assignment.
Experimental Design and Rationale
A robust NMR analysis begins with careful sample preparation and a logically structured series of experiments. The workflow below outlines the recommended approach for a comprehensive analysis of the target molecule.
Caption: Figure 1. A systematic workflow for the NMR analysis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Protocol: Sample Preparation
Objective: To prepare a high-quality, homogeneous sample suitable for high-resolution NMR spectroscopy.
Methodology:
-
Weighing: Accurately weigh 5-10 mg of high-purity N-(4-Acetylphenyl)-4-fluorobenzamide.
-
Solvent Selection:
-
Primary Choice (CDCl₃): Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its relatively low viscosity and ability to dissolve a wide range of compounds. It is often used as it results in less solvent-induced shifting of proton signals compared to more polar solvents.
-
Alternative (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is a more polar solvent and can be invaluable if solubility in CDCl₃ is poor. It is also particularly useful for observing exchangeable protons like N-H, as it slows down the exchange rate and often results in sharper N-H signals.[1] However, its high viscosity can lead to broader lines, and its strong solvent signals can obscure parts of the spectrum. The choice of solvent can significantly impact the chemical shift of the amide proton.[2][3]
-
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS).
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, particulate-free solution is critical for acquiring high-quality spectra.
Protocol: NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Experiments:
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C{¹H} NMR:
-
Pulse Sequence: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Sequence: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 1024 in F2, 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
-
¹J(C,H) Coupling Constant: Set to an average of 145 Hz for aromatic C-H bonds.
-
Number of Scans: 4-8 per increment.
-
Spectral Interpretation and Data Analysis
The following analysis is based on literature-reported data for N-(4-Acetylphenyl)-4-fluorobenzamide in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.[4]
Caption: Figure 2. Structure and labeling scheme for N-(4-Acetylphenyl)-4-fluorobenzamide.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial overview of the proton environment. The key is to analyze chemical shift, integration, and multiplicity for each signal.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| N-H | ~8.0-9.0 (variable) | Broad Singlet | 1H | - | Amide proton, often broad due to quadrupole relaxation and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[5] |
| H-2', H-6' | ~7.95 | Doublet of Doublets | 2H | J(H,H) ≈ 8.8, J(H,F) ≈ 5.4 | Protons ortho to the carbonyl group on the fluorobenzamide ring. Coupled to adjacent H-3'/H-5' and long-range coupled to the fluorine atom. |
| H-3', H-5' | ~7.18 | Triplet (apparent) | 2H | J(H,H) ≈ 8.6, J(H,F) ≈ 8.6 | Protons ortho to the fluorine atom. The signal appears as a triplet due to similar coupling constants with both the adjacent protons and the fluorine atom. |
| H-3, H-5 | ~7.99 | Doublet | 2H | J(H,H) ≈ 8.8 | Protons on the acetylphenyl ring, ortho to the acetyl group. Deshielded by the electron-withdrawing carbonyl group. |
| H-2, H-6 | ~7.73 | Doublet | 2H | J(H,H) ≈ 8.8 | Protons on the acetylphenyl ring, ortho to the amide nitrogen. |
| H-7 (CH₃) | ~2.60 | Singlet | 3H | - | Methyl protons of the acetyl group. Appears as a sharp singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon backbone. The presence of fluorine introduces C-F coupling, which is a powerful diagnostic tool.
| Carbon Label | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) | Assignment Rationale |
| C=O (ketone) | 197.1 | Singlet | - | Carbonyl carbon of the acetyl group, in the typical range for ketones. |
| C=O (amide) | 165.0 | Singlet | - | Carbonyl carbon of the amide, typically found between 160-170 ppm. |
| C-4' | 164.2 | Doublet | ¹J(C,F) ≈ 252 | Carbon directly bonded to fluorine, showing a large one-bond coupling constant.[6] |
| C-1 | 142.4 | Singlet | - | Quaternary carbon on the acetylphenyl ring bonded to the amide nitrogen. |
| C-4 | 133.5 | Singlet | - | Quaternary carbon on the acetylphenyl ring bonded to the acetyl group. |
| C-1' | 130.8 | Doublet | ⁴J(C,F) ≈ 3 | Quaternary carbon on the fluorobenzamide ring, showing small four-bond coupling to fluorine. |
| C-2', C-6' | 129.8 | Doublet | ³J(C,F) ≈ 9 | Carbons ortho to the amide carbonyl, showing three-bond coupling to fluorine. |
| C-3, C-5 | 129.8 | Singlet | - | Carbons ortho to the acetyl group. |
| C-2, C-6 | 119.2 | Singlet | - | Carbons ortho to the amide nitrogen. |
| C-3', C-5' | 115.8 | Doublet | ²J(C,F) ≈ 22 | Carbons ortho to the fluorine atom, showing characteristic two-bond coupling. |
| C-7 (CH₃) | 26.6 | Singlet | - | Methyl carbon of the acetyl group. |
2D NMR for Unambiguous Assignment
While 1D spectra provide substantial information, 2D NMR experiments are essential for definitively connecting the signals and validating the assignments.
-
¹H-¹H COSY: This experiment reveals proton-proton couplings, typically over 2-3 bonds. For this molecule, the COSY spectrum would be expected to show:
-
A strong cross-peak between H-2'/H-6' and H-3'/H-5' , confirming their adjacent relationship in the fluorobenzamide ring.
-
A strong cross-peak between H-2/H-6 and H-3/H-5 , confirming their connectivity in the acetylphenyl ring.
-
The absence of cross-peaks between the two aromatic systems or to the methyl singlet (H-7) confirms their isolation from each other.
-
-
¹H-¹³C HSQC: This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H assignments.
-
A cross-peak would link the proton signal at ~7.95 ppm to the carbon signal at 129.8 ppm , confirming the assignment of H-2'/H-6' and C-2'/C-6' .
-
A cross-peak would link the proton signal at ~7.18 ppm to the carbon signal at 115.8 ppm , confirming the assignment of H-3'/H-5' and C-3'/C-5' .
-
Similar correlations would definitively link H-2/H-6 with C-2/C-6 , H-3/H-5 with C-3/C-5 , and H-7 with C-7 .
-
Conclusion
The comprehensive NMR analysis of N-(4-Acetylphenyl)-4-fluorobenzamide demonstrates the power of a multi-technique approach. By combining 1D ¹H and ¹³C spectroscopy with 2D correlation experiments like COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals is achievable. Key diagnostic features, such as the chemical shift of the amide proton, the singlet nature of the acetyl methyl group, and the characteristic coupling patterns introduced by the fluorine atom, serve as critical validation points for the structural elucidation. The protocols and interpretation guidelines presented here provide a robust framework for the analysis of this molecule and other similarly complex aromatic amides in a research and development setting.
References
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Lu, G., et al. (2018). Supporting Information for N-Heterocyclic carbene-palladacyclic complexes: synthesis, characterization and their applications in the C-N coupling and α-arylation of ketones using aryl chlorides. The Royal Society of Chemistry. Available at: [Link]
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SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide. John Wiley & Sons, Inc. Available at: [Link]
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El-Sayed, N. F., et al. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ACS Omega. Available at: [Link]
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Fassihi, A., et al. (2020). Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin- 2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase. Brieflands. Available at: [Link]
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El-Sayed, N. F., et al. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). Semantic Scholar. Available at: [Link]
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ATB (Automated Topology Builder). (n.d.). N-(2-Acetylphenyl)-2-fluorobenzamide. MD Topology. Available at: [Link]
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Fassihi, A., et al. (2020). Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase. ResearchGate. Available at: [Link]
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La Planche, L. A., & Rogers, M. T. (1964). Solvent effects in N.M.R. spectra of amide solutions. Journal of the American Chemical Society. Available at: [Link]
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Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Available at: [Link]
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PubChem. (n.d.). 4-Fluorobenzamide. National Institutes of Health. Available at: [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Available at: [Link]
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ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Available at: [Link]
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University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]
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Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]
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All About Drugs. (2014). 1H-1H COSY NMR. Available at: [Link]
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Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]
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Samuel, R., et al. (2011). HSQC-heteronuclear single quantum coherence. Fuel, 90(9), 2836-2842. Available at: [Link]
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Conti, G., & Gaggini, F. (1987). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Available at: [Link]
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Application Note: High-Throughput Analysis of N-(4-Acetylphenyl)-4-fluorobenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed protocol for the robust and sensitive analysis of N-(4-Acetylphenyl)-4-fluorobenzamide, a key intermediate in pharmaceutical synthesis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification and structural confirmation of this compound. This guide provides a comprehensive workflow, from sample preparation to data interpretation, grounded in established principles of mass spectrometry.
Introduction: The Significance of N-(4-Acetylphenyl)-4-fluorobenzamide Analysis
N-(4-Acetylphenyl)-4-fluorobenzamide is a substituted benzamide derivative of increasing interest in medicinal chemistry and drug discovery. Its molecular structure, featuring an amide linkage, a fluorinated aromatic ring, and an acetylphenyl moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability and receptor binding affinity.
The acetylphenyl group provides a reactive handle for further chemical modifications. Given its role as a critical building block, the ability to accurately detect, identify, and quantify N-(4-Acetylphenyl)-4-fluorobenzamide in various matrices is paramount for ensuring the quality and purity of downstream products in the drug development pipeline. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose, making it the analytical technique of choice.[1][2]
Physicochemical Properties of N-(4-Acetylphenyl)-4-fluorobenzamide
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FNO₂ | Calculated |
| Monoisotopic Mass | 257.0852 u | Calculated |
| Average Mass | 257.261 g/mol | Calculated |
| Structure | Similar to PubChem CID: 223354[3] |
Predicted Mass Spectrometry Analysis
Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules due to its soft nature, which typically yields a prominent protonated molecule [M+H]⁺ in positive ion mode.[4][5]
Expected Mass-to-Charge Ratios
The primary ion of interest in the full scan mass spectrum will be the protonated parent molecule.
| Ion Species | Expected m/z |
| [M+H]⁺ | 258.0925 |
| [M+Na]⁺ | 280.0744 |
Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural confirmation. The amide bond is typically the most labile site for fragmentation in benzamide derivatives under collision-induced dissociation (CID). The fragmentation of N-phenylbenzamides can be influenced by the substituents on the aromatic rings.
A plausible fragmentation pathway for the [M+H]⁺ ion of N-(4-Acetylphenyl)-4-fluorobenzamide is outlined below. Cleavage of the amide bond is expected to be a dominant fragmentation route.
Caption: Proposed MS/MS fragmentation of N-(4-Acetylphenyl)-4-fluorobenzamide.
Detailed Application Protocols
This section provides a step-by-step guide for the analysis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[6]
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(4-Acetylphenyl)-4-fluorobenzamide standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Protocol 2: Sample Extraction from a Matrix (e.g., Reaction Mixture)
-
Dilution: Dilute an aliquot of the reaction mixture with acetonitrile to precipitate proteins and other macromolecules. A dilution factor of 1:100 is a good starting point.
-
Centrifugation: Centrifuge the diluted sample at 10,000 rpm for 10 minutes to pellet any precipitates.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Method
The following LC parameters are recommended for the separation of N-(4-Acetylphenyl)-4-fluorobenzamide.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
The following MS parameters are recommended for a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis, the following MRM transitions are proposed. The collision energy should be optimized for your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 258.1 | 123.0 | Quantifier |
| 258.1 | 136.1 | Qualifier |
Data Analysis and Interpretation
-
Qualitative Analysis: The presence of N-(4-Acetylphenyl)-4-fluorobenzamide is confirmed by the detection of the correct precursor ion and the corresponding product ions at the expected retention time.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the quantifier MRM transition against the concentration of the working standard solutions. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas on the calibration curve.
Workflow Visualization
The following diagram illustrates the complete analytical workflow.
Caption: Workflow for the analysis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the analysis of N-(4-Acetylphenyl)-4-fluorobenzamide. This protocol can be readily implemented in research and quality control laboratories to support ongoing drug discovery and development efforts. The provided fragmentation pathway and MRM transitions offer a solid starting point for method development and validation on various tandem mass spectrometry platforms.
References
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PubChem. 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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American Chemical Society. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]
-
PubMed. Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. [Link]
-
MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
-
ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. [Link]
-
PubMed. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. [Link]
-
ResearchGate. Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303. [Link]
-
Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
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mzCloud. N 4 Acetylphenyl methanesulfonamide. [Link]
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ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]
-
ResearchGate. (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]
-
ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
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MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
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SpectraBase. N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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PubMed. Analysis of fluorinated proteins by mass spectrometry. [Link]
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YouTube. Fragmentation in Mass Spectrometry. [Link]
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GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
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NIST. Benzamide, N-phenyl-. [Link]
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PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
Wikipedia. Electrospray ionization. [Link]
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developing assays for N-(4-Acetylphenyl)-4-fluorobenzamide activity
An Application Note and Comprehensive Protocols for the Development of Assays to Determine the Biological Activity of N-(4-Acetylphenyl)-4-fluorobenzamide
Abstract
N-(4-Acetylphenyl)-4-fluorobenzamide is a synthetic compound with a chemical structure suggestive of potential biological activity, drawing from the broad therapeutic relevance of the benzamide scaffold. However, with no defined biological target, initiating a drug discovery or chemical biology campaign for this molecule presents a significant challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the characterization of this compound's activity. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered assay cascade that begins with broad phenotypic screening and progresses toward more defined mechanistic studies and target deconvolution. This approach is designed to be self-validating at each stage, ensuring that research efforts are guided by robust, reproducible data. We provide detailed, field-tested protocols for primary screening assays in both antibacterial and anticancer contexts, as well as for secondary, mechanism-of-action assays.
Introduction: The Challenge of a Target-Agnostic Compound
N-(4-Acetylphenyl)-4-fluorobenzamide is a small molecule whose therapeutic potential is currently undefined. The benzamide functional group is a well-established pharmacophore present in a wide array of approved drugs with diverse mechanisms of action, including but not limited to antipsychotics, antiemetics, and anticancer agents. Furthermore, related benzamide and acetamide structures have demonstrated activities such as histone deacetylase (HDAC) inhibition, antibacterial action, and antiviral properties.[1][2] This chemical precedent provides a strong rationale for investigating the biological effects of N-(4-Acetylphenyl)-4-fluorobenzamide.
Without a known biological target, a target-agnostic or phenotypic screening approach is the most scientifically sound strategy.[3] This methodology involves testing the compound in complex biological systems, such as living cells or whole organisms, to identify a desired physiological effect. A positive "hit" in a phenotypic screen then initiates a process of "target deconvolution" to identify the molecular target(s) responsible for the observed effect.[4][5][6]
This guide outlines a multi-tiered assay development strategy designed to first uncover any significant biological activity of N-(4-Acetylphenyl)-4-fluorobenzamide and then to progressively narrow down its mechanism of action.
A Tiered Strategy for Assay Development
The proposed workflow is designed to efficiently screen for broad biological activity and then channel resources toward the most promising therapeutic avenues. This tiered approach ensures that each step is informed by the results of the previous one, creating a self-validating pathway from initial screening to mechanism-of-action studies.
The Three-Tiered Assay Workflow
-
Tier 1: Primary Phenotypic Screening. The compound is tested in broad, cost-effective assays designed to detect significant biological effects. Based on the activities of related compounds, we propose parallel screening for antibacterial and anticancer activity.
-
Tier 2: Secondary Validation and Mechanism-of-Action (MoA) Assays. If activity is confirmed in Tier 1, more specific assays are employed to validate the initial findings and begin to elucidate the underlying mechanism. For example, if antibacterial activity is observed, a secondary assay could test for inhibition of a common bacterial enzyme like DNA gyrase.[7][8] If anticancer activity is seen, an assay for HDAC inhibition would be a logical next step.[9]
-
Tier 3: Target Deconvolution and Lead Optimization. Once a probable mechanism is identified, advanced techniques are used to confirm the direct molecular target(s) of the compound. This stage is crucial for understanding the compound's mode of action and for initiating medicinal chemistry efforts for lead optimization.[4][6][10]
Figure 1: A tiered assay development workflow for a target-agnostic compound.
Tier 1 Protocols: Primary Phenotypic Screening
The initial goal is to determine if N-(4-Acetylphenyl)-4-fluorobenzamide has any cytotoxic or cytostatic effects on prokaryotic or eukaryotic cells.
Protocol: Broad-Spectrum Antibacterial Activity Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against representative Gram-positive and Gram-negative bacteria using the broth microdilution method. This is a standard, high-throughput capable assay for assessing antimicrobial activity.[11]
Rationale: The benzamide and sulfonamide scaffolds are present in many antibacterial agents.[12] This screen will quickly reveal if the compound has any potential in this therapeutic area.
Materials:
-
N-(4-Acetylphenyl)-4-fluorobenzamide
-
Dimethyl sulfoxide (DMSO), sterile
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Appropriate antibiotic for positive control (e.g., Ciprofloxacin)
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS)
-
Multichannel pipette, incubator, plate reader (570 nm and 600 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of N-(4-Acetylphenyl)-4-fluorobenzamide in DMSO. Create serial 2-fold dilutions in DMSO to generate a range of concentrations for testing (e.g., from 10 mM down to 19.5 µM).
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Plate Setup:
-
Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Add 1 µL of the DMSO-diluted compound to the appropriate wells. This creates a further 1:51 dilution, so the final concentrations will range from approximately 200 µM down to 0.39 µM.
-
Include a positive control (e.g., Ciprofloxacin) and a negative control (1% DMSO in MHB).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Visually inspect the wells. The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
-
Alternatively, read the absorbance at 600 nm (for turbidity) before adding resazurin. The MIC is the lowest concentration with an OD600 similar to the sterile control wells.
-
Protocol: Anticancer Cell Viability Assay (Resazurin-Based)
This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation. The resazurin (AlamarBlue) assay is a robust, sensitive, and non-destructive method suitable for high-throughput screening.[13]
Rationale: Many benzamide derivatives have shown promise as anticancer agents, notably as HDAC inhibitors.[2] A broad cell viability screen against a panel of cancer cell lines is an effective first step to identify potential antiproliferative activity.[14][15]
Materials:
-
N-(4-Acetylphenyl)-4-fluorobenzamide
-
DMSO, sterile
-
A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
Multichannel pipette, CO2 incubator, fluorescence plate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution in DMSO. Create a series of 2-fold dilutions in culture medium to obtain 2X final concentrations.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the compound, the positive control, or a vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Tier 2 Protocols: Secondary and Mechanism-of-Action Assays
If the primary screens yield a positive result, the next step is to validate the activity and investigate the possible mechanism of action. Below are two example protocols based on potential outcomes from Tier 1.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay is a relevant secondary screen if N-(4-Acetylphenyl)-4-fluorobenzamide shows antibacterial activity, particularly against Gram-negative bacteria. DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics.[7]
Rationale: This assay directly measures the enzymatic activity of a key bacterial target, moving from a phenotypic observation to a specific molecular hypothesis.
Materials:
-
Commercial E. coli DNA Gyrase Assay Kit (contains enzyme, relaxed pBR322 plasmid substrate, assay buffer with ATP)
-
N-(4-Acetylphenyl)-4-fluorobenzamide
-
Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: On ice, prepare reaction tubes according to the kit manufacturer's instructions. A typical reaction would include:
-
Assay Buffer (containing ATP)
-
Relaxed pBR322 DNA substrate
-
N-(4-Acetylphenyl)-4-fluorobenzamide at various concentrations (prepared from DMSO stock)
-
E. coli DNA Gyrase enzyme
-
Include a "no enzyme" control, a "vehicle (DMSO)" control, and a "positive inhibitor" control.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize it under UV light.
-
The relaxed plasmid migrates slower than the supercoiled plasmid. In the presence of an inhibitor, the band corresponding to the supercoiled DNA will be diminished or absent, while the relaxed DNA band will persist.
-
Quantify the band intensities to determine the IC50 of the compound for gyrase inhibition.
-
Protocol: HDAC Activity/Inhibition Assay (Colorimetric)
This is a logical secondary assay if the compound exhibits anticancer activity. HDACs are critical regulators of gene expression and are validated cancer drug targets.[9][16]
Rationale: This assay provides a direct measure of the compound's effect on a class of enzymes frequently implicated in cancer, allowing for a rapid test of a common anticancer mechanism.
Materials:
-
Commercial HDAC Activity/Inhibition Assay Kit (colorimetric or fluorometric)[17][18][19][20]
-
HeLa nuclear extract (often included in kits as a source of HDACs) or purified HDAC enzyme
-
N-(4-Acetylphenyl)-4-fluorobenzamide
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
Microplate reader
Procedure: (This is a generalized protocol; always follow the specific kit's instructions)
-
Plate Setup: The assay is typically performed in a 96-well plate pre-coated with an acetylated histone substrate.
-
Reaction Initiation:
-
Add the assay buffer to each well.
-
Add the test compound at various concentrations, a vehicle control (DMSO), or a positive control inhibitor.
-
Add the HDAC enzyme source (e.g., HeLa nuclear extract).
-
-
Incubation: Cover the plate and incubate at 37°C for a specified time (e.g., 30-90 minutes) to allow the deacetylation reaction to occur.
-
Development:
-
Wash the plate to remove the enzyme and buffer.
-
Add a specific antibody that recognizes the acetylated substrate. Incubate at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the colorimetric substrate and incubate until a color develops.
-
-
Measurement and Analysis:
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The signal is inversely proportional to HDAC activity (higher activity = less acetylated substrate = lower signal).
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Primary Screening Results
| Compound | Assay Type | Target Organism/Cell Line | Endpoint | Result (IC50 / MIC) |
| N-(4-Acetylphenyl)-4-fluorobenzamide | Antibacterial | S. aureus | MIC | > 128 µg/mL |
| N-(4-Acetylphenyl)-4-fluorobenzamide | Antibacterial | E. coli | MIC | 32 µg/mL |
| Ciprofloxacin (Control) | Antibacterial | E. coli | MIC | 0.015 µg/mL |
| N-(4-Acetylphenyl)-4-fluorobenzamide | Cell Viability | MCF-7 (Breast Cancer) | IC50 | 5.2 µM |
| N-(4-Acetylphenyl)-4-fluorobenzamide | Cell Viability | A549 (Lung Cancer) | IC50 | 8.9 µM |
| Doxorubicin (Control) | Cell Viability | MCF-7 (Breast Cancer) | IC50 | 0.1 µM |
Interpretation: The hypothetical data above suggests that the compound has moderate anticancer activity and some antibacterial activity against Gram-negative bacteria. This would justify proceeding to Tier 2 assays for both anticancer (e.g., HDAC, kinase panel) and antibacterial (e.g., DNA gyrase) mechanisms.
Hypothetical Signaling Pathway and Conclusion
Should the compound prove to be an inhibitor of a protein kinase, for example, it would be modulating a cellular signaling pathway. The diagram below illustrates a hypothetical kinase signaling cascade that could be a target for an anticancer agent.
Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This application note provides a robust, logical framework for characterizing the biological activity of a novel compound, N-(4-Acetylphenyl)-4-fluorobenzamide, for which no target is currently known. By employing a tiered strategy that begins with broad phenotypic screening and progresses to specific mechanism-of-action studies, researchers can efficiently identify and validate potential therapeutic activities. The detailed protocols provided for antibacterial, anticancer, DNA gyrase, and HDAC assays serve as a practical starting point for any laboratory equipped for basic microbiology and cell culture. This systematic approach maximizes the potential for discovery while ensuring that subsequent research is built upon a solid foundation of validated, reproducible data.
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Application Notes and Protocols for N-(4-Acetylphenyl)-4-fluorobenzamide in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Rationale for Investigating N-(4-Acetylphenyl)-4-fluorobenzamide
The landscape of oncology drug discovery is characterized by a continuous search for novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this search, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous compounds with demonstrated anticancer properties. Derivatives of N-substituted benzamides have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making them a fertile ground for the development of new therapeutic agents.[1][2]
This document provides a comprehensive guide to the synthesis and preclinical evaluation of a specific, yet under-investigated, benzamide derivative: N-(4-Acetylphenyl)-4-fluorobenzamide . The rationale for focusing on this molecule is threefold:
-
Structural Analogy to Bioactive Compounds: Its core structure is analogous to other benzamides and related aromatic amides that have shown promising cytotoxic and apoptosis-inducing effects.[1] The presence of a 4-acetylphenyl group and a 4-fluorobenzamide moiety suggests the potential for specific interactions with biological targets implicated in cancer cell proliferation.
-
Potential for Structure-Activity Relationship (SAR) Studies: The fluorine substituent offers a site for modulating the electronic properties of the molecule, which can significantly influence its biological activity and pharmacokinetic profile. Understanding the contribution of the fluoro group is a key aspect of SAR studies for this class of compounds.[3][4]
-
Unexplored Potential: The lack of extensive public data on the anticancer properties of N-(4-Acetylphenyl)-4-fluorobenzamide presents a unique opportunity for novel research and intellectual property development.
This guide is structured to provide a logical and scientifically rigorous framework for researchers aiming to explore the anticancer potential of this compound. We will begin with a detailed synthesis protocol, followed by a suite of in vitro assays designed to elucidate its cytotoxic effects and preliminary mechanism of action.
Part 1: Synthesis and Characterization of N-(4-Acetylphenyl)-4-fluorobenzamide
A reliable and efficient synthesis protocol is the cornerstone of any preclinical drug discovery program. The proposed synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide is a straightforward amidation reaction between 4-aminoacetophenone and 4-fluorobenzoyl chloride.
Synthesis Protocol
This protocol is adapted from standard methodologies for the synthesis of N-aryl amides.
Materials:
-
4-Aminoacetophenone
-
4-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.
-
Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (4-aminoacetophenone) is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure N-(4-Acetylphenyl)-4-fluorobenzamide.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O, N-H).
Part 2: In Vitro Evaluation of Anticancer Activity
The following protocols outline a tiered approach to assessing the anticancer potential of N-(4-Acetylphenyl)-4-fluorobenzamide, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Preliminary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used as an initial screen for cytotoxicity.[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-(4-Acetylphenyl)-4-fluorobenzamide across a panel of human cancer cell lines.
Recommended Cell Lines:
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer (Estrogen Receptor-positive) |
| MDA-MB-231 | Breast Cancer (Triple-negative) |
| A549 | Lung Cancer |
| HCT116 | Colon Cancer |
| PC-3 | Prostate Cancer |
| HEK293 | Non-cancerous human embryonic kidney cells (for selectivity assessment) |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of N-(4-Acetylphenyl)-4-fluorobenzamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Expected Outcome: This assay will provide IC₅₀ values that indicate the potency and selectivity of the compound against different cancer cell types. A lower IC₅₀ value suggests higher cytotoxicity.
Mechanistic Insight: Apoptosis and Cell Cycle Analysis
Based on the known activities of related benzamide compounds, it is hypothesized that N-(4-Acetylphenyl)-4-fluorobenzamide may induce apoptosis and/or cause cell cycle arrest.[1][6][7] Flow cytometry is a powerful tool for investigating these cellular processes.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with N-(4-Acetylphenyl)-4-fluorobenzamide at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases.
Data Interpretation and Visualization:
The results from these assays will indicate whether the compound induces programmed cell death and/or disrupts the normal progression of the cell cycle. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) is a common mechanism for anticancer agents.
Workflow and Hypothetical Signaling Pathway Diagrams:
Caption: Experimental workflow for synthesis and in vitro evaluation.
Caption: Hypothetical mechanism of action leading to apoptosis.
Part 3: Advanced Mechanistic Studies and Future Directions
Should N-(4-Acetylphenyl)-4-fluorobenzamide demonstrate significant and selective anticancer activity in the initial screens, the following advanced studies are recommended to further elucidate its mechanism of action and potential as a therapeutic lead.
-
Western Blot Analysis: To investigate the molecular machinery behind the observed apoptosis and cell cycle arrest. Key proteins to probe include:
-
Apoptosis-related proteins: Cleaved Caspase-3, Caspase-9, PARP, Bcl-2, and Bax.
-
Cell cycle regulatory proteins: Cyclin B1, CDK1, p21, and p53.
-
-
Mitochondrial Membrane Potential Assay: To determine if the compound induces apoptosis via the intrinsic (mitochondrial) pathway.
-
In Vivo Studies: If the in vitro data is compelling, evaluation in animal models (e.g., xenograft models) would be the next logical step to assess in vivo efficacy and toxicity.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
N-(4-Acetylphenyl)-4-fluorobenzamide represents a promising, yet unexplored, scaffold for the development of novel anticancer agents. The protocols and experimental strategies outlined in this guide provide a robust framework for its synthesis, characterization, and comprehensive in vitro evaluation. By systematically investigating its effects on cancer cell viability, apoptosis, and cell cycle progression, researchers can effectively determine its potential as a lead compound for further preclinical and clinical development. The inherent modularity of its structure also offers ample opportunities for the synthesis of analogs to build a comprehensive structure-activity relationship and optimize for potency and selectivity.
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Application Notes and Protocols for N-(4-Acetylphenyl)-4-fluorobenzamide
Introduction: A Scaffolding Approach to Novel Drug Discovery
N-(4-Acetylphenyl)-4-fluorobenzamide is a research chemical with significant potential in drug discovery and development. Its structure, featuring a fluorinated benzamide moiety linked to an acetylphenyl group, presents a versatile scaffold for chemical modification and biological screening. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the acetyl group offers a reactive handle for further chemical elaboration. This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and potential applications of this compound, along with detailed protocols for its investigation.
The benzamide functional group is a common feature in many biologically active compounds, and its derivatives have shown a wide range of activities, including antiviral, and neuroprotective effects.[1][2] The strategic placement of a fluorine atom on the benzoyl ring is a well-established method in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Furthermore, the N-acetylphenyl portion of the molecule provides a platform for derivatization, allowing for the exploration of structure-activity relationships.[4]
Physicochemical Properties and Handling
While specific experimental data for N-(4-Acetylphenyl)-4-fluorobenzamide is not extensively available, its properties can be predicted based on structurally similar compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₅H₁₂FNO₂ | |
| Molecular Weight | 257.26 g/mol | |
| Appearance | White to off-white solid | Analogy to similar benzamides[5] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous solutions. | General solubility of benzamide derivatives |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | Standard laboratory practice |
Safety Precautions: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling N-(4-Acetylphenyl)-4-fluorobenzamide. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of structurally related compounds like 4-fluorobenzamide, which indicates potential for skin and eye irritation.[6]
Synthesis and Characterization
A plausible and efficient method for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide is the acylation of 4-aminoacetophenone with 4-fluorobenzoyl chloride.
Protocol 1: Synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide
Materials:
-
4-aminoacetophenone
-
4-fluorobenzoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-Acetylphenyl)-4-fluorobenzamide.[7]
-
Characterization Workflow
Caption: A streamlined workflow for the initial biological evaluation of N-(4-Acetylphenyl)-4-fluorobenzamide.
Conclusion and Future Directions
N-(4-Acetylphenyl)-4-fluorobenzamide represents a promising starting point for medicinal chemistry campaigns. The protocols outlined in this document provide a robust framework for its synthesis, characterization, and initial biological evaluation. Further research should focus on the derivatization of the acetyl group to explore structure-activity relationships and optimize the potency and selectivity of this chemical scaffold for various therapeutic targets. Molecular docking studies could also be employed to elucidate potential binding modes and guide the design of next-generation analogs. [8]
References
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PubChem. N-(4-Acetylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
-
Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]
-
Preparation, Investigation, Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]
-
4-Fluorobenzamide. Chemsrc. [Link]
-
N-(4-acetylphenyl)-4-chlorobenzamide. PubChem. [Link]
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- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
Application Notes & Protocols: Investigating N-(4-Acetylphenyl)-4-fluorobenzamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Acetylphenyl)-4-fluorobenzamide is a synthetic molecule featuring key structural motifs—a fluorinated benzamide and an acetylphenyl group—that are present in various biologically active compounds. While the specific pharmacological profile of this compound is not extensively documented in publicly available literature, its constituent parts suggest potential interactions with a range of biological targets. This guide provides a comprehensive framework for the initial stages of a drug discovery campaign centered on N-(4-Acetylphenyl)-4-fluorobenzamide. It outlines a systematic approach to identifying its biological target(s), validating its mechanism of action, and assessing its potential as a therapeutic agent. The protocols provided are designed to be adaptable and serve as a foundational methodology for researchers initiating a new project with a compound of unknown biological activity.
Introduction: Rationale for Investigation
The structure of N-(4-Acetylphenyl)-4-fluorobenzamide presents a compelling case for its investigation in a drug discovery context. The benzamide scaffold is a well-established pharmacophore found in numerous approved drugs with diverse mechanisms of action. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Furthermore, the N-(4-acetylphenyl) moiety offers a handle for further chemical modification and can contribute to specific target interactions.
Derivatives of benzamide have shown a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. For instance, certain N-phenylbenzamide derivatives have been explored for their potential as antiviral agents. Given this background, a systematic investigation into the biological activities of N-(4-Acetylphenyl)-4-fluorobenzamide is warranted.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-Acetylphenyl)-4-fluorobenzamide is presented in the table below. These properties are crucial for designing experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FNO₂ | PubChem |
| Molecular Weight | 257.26 g/mol | PubChem |
| LogP (calculated) | 2.55 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Proposed Drug Discovery Workflow
The following workflow provides a logical progression for the initial investigation of N-(4-Acetylphenyl)-4-fluorobenzamide, from broad screening to more focused mechanistic studies.
Caption: Proposed drug discovery workflow for N-(4-Acetylphenyl)-4-fluorobenzamide.
Protocols for Target Identification and Validation
Given the structural similarity of N-(4-Acetylphenyl)-4-fluorobenzamide to compounds with known anticancer and enzyme-inhibitory activities, initial screening efforts could be focused on these areas.
General Cell Viability and Cytotoxicity Screening
This initial step aims to determine if the compound exhibits any cytotoxic effects against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-(4-Acetylphenyl)-4-fluorobenzamide in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture media to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent-induced toxicity.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the media and add 100 µL of media containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Kinase Inhibition Profiling
Many small molecule anticancer drugs target protein kinases. A broad kinase screen can identify potential kinase targets.
Protocol: In Vitro Kinase Inhibition Assay (Example: using a commercial service)
-
Compound Submission:
-
Provide a sample of N-(4-Acetylphenyl)-4-fluorobenzamide (typically 1-5 mg) at a known concentration in DMSO to a contract research organization (CRO) specializing in kinase profiling (e.g., Eurofins, Reaction Biology).
-
-
Assay Panel Selection:
-
Select a broad panel of kinases for initial screening (e.g., a panel of 96 or more kinases).
-
-
Screening:
-
The CRO will perform radiometric or fluorescence-based assays to determine the percentage of inhibition of each kinase at a fixed concentration of the compound (e.g., 10 µM).
-
-
Data Analysis:
-
Analyze the results to identify any kinases that are significantly inhibited by the compound (typically >50% inhibition).
-
For any "hits," follow up with dose-response studies to determine the IC₅₀ values.
-
Caption: Workflow for kinase inhibition profiling.
Protocols for Mechanism of Action Studies
Once a potential biological activity or target is identified, the next step is to elucidate the mechanism of action.
Cell Cycle Analysis
If the compound shows cytotoxic activity, it is important to determine if it affects the cell cycle.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment:
-
Treat cancer cells with N-(4-Acetylphenyl)-4-fluorobenzamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.
-
Western Blotting for Target Modulation
If a specific protein target is identified (e.g., a kinase), Western blotting can be used to confirm target engagement and assess downstream signaling effects in cells.
Protocol: Western Blot Analysis
-
Cell Lysis:
-
Treat cells with the compound for the desired time and concentrations.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (and its phosphorylated form, if applicable) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Synthesis and Characterization
While the primary focus of this guide is on the biological application, a reproducible synthesis protocol is fundamental.
Proposed Synthesis Route:
N-(4-Acetylphenyl)-4-fluorobenzamide can be synthesized via the amidation of 4-fluorobenzoyl chloride with 4-aminoacetophenone.
Caption: Proposed synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Protocol: Synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide
-
Reaction Setup:
-
Dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture with stirring.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
-
Conclusion and Future Directions
This document provides a foundational guide for the initial drug discovery efforts on N-(4-Acetylphenyl)-4-fluorobenzamide. The proposed workflows and protocols offer a systematic approach to uncover its biological activities and mechanism of action. Should initial screenings yield promising results, further studies would be necessary, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The modular nature of the N-(4-Acetylphenyl)-4-fluorobenzamide scaffold also presents opportunities for the creation of a focused library of analogs to explore structure-activity relationships.
References
-
PubChem. N-(4-acetylphenyl)-4-fluorobenzamide. National Center for Biotechnology Information. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.[Link]
-
Identification of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.[Link]
-
Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. Indian Journal of Pharmaceutical Sciences.[Link]
Application Notes and Protocols for High-Throughput Screening of N-(4-Acetylphenyl)-4-fluorobenzamide Libraries
Foreword: The Imperative of High-Throughput Screening in Modern Drug Discovery
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against specific biological targets.[1] This powerful methodology accelerates the identification of "hits"—compounds that modulate the activity of a target in a desired manner—which serve as the starting points for the development of new therapeutics.[1][2] The process involves the seamless integration of robotics, liquid handling systems, sensitive detectors, and sophisticated data analysis software to screen large compound libraries in a cost-effective and time-efficient manner.[1][3] This application note provides a comprehensive guide to designing and executing a high-throughput screening campaign for libraries based on the N-(4-Acetylphenyl)-4-fluorobenzamide scaffold, a promising chemotype with potential for diverse biological activities.[4][5]
The N-(4-Acetylphenyl)-4-fluorobenzamide Scaffold: A Privileged Structure for Kinase Inhibition
The N-phenylbenzamide core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[5][6] The specific substituent pattern of N-(4-Acetylphenyl)-4-fluorobenzamide, featuring an acetyl group and a fluorine atom, offers key pharmacophoric features that can be exploited for potent and selective interactions with biological targets. The acetyl group can act as a hydrogen bond acceptor, while the fluorobenzamide moiety can engage in various non-covalent interactions, including halogen bonding.
Given that numerous kinase inhibitors incorporate a benzamide core, we will focus this application note on a hypothetical HTS campaign to identify inhibitors of a protein kinase, a critical class of enzymes frequently implicated in diseases such as cancer and inflammation.[7][8]
High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires meticulous planning and execution. The overall workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a small set of validated hits.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Assay Development and Validation: The Foundation of a Robust Screen
The quality of an HTS campaign is fundamentally dependent on the robustness and reliability of the assay.[9][10] Therefore, significant effort must be invested in developing and validating the assay before initiating the full-scale screen.[11][12]
Choosing the Right Assay: A Fluorescence Polarization Approach
For screening kinase inhibitors, a fluorescence polarization (FP) assay is an excellent choice.[13][14] FP is a homogeneous assay format that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15] In our hypothetical kinase assay, a fluorescently labeled peptide substrate (tracer) will be used. When the tracer is phosphorylated by the kinase, it is bound by a phosphospecific antibody, leading to a significant increase in its effective size and a corresponding increase in the FP signal. Inhibitors of the kinase will prevent phosphorylation of the tracer, resulting in a low FP signal.
Caption: Principle of the Fluorescence Polarization (FP) kinase assay.
Protocol: Assay Development and Validation
1.2.1. Reagent Preparation and Optimization:
-
Kinase: Recombinant human kinase (e.g., a specific tyrosine kinase) should be of high purity (>90%). The optimal concentration should be determined by titration to achieve a robust signal window.
-
Fluorescent Tracer: A custom-synthesized peptide substrate with a fluorescent label (e.g., FITC or TAMRA) at the N-terminus. The sequence should be a known substrate for the target kinase.
-
Phospho-specific Antibody: A monoclonal or high-affinity polyclonal antibody that specifically recognizes the phosphorylated form of the tracer.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. The concentration should be at or near the Km value for the kinase to allow for the identification of competitive inhibitors.
-
Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for kinase activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
1.2.2. Assay Miniaturization and Optimization:
The assay should be optimized for a low-volume, high-density plate format (e.g., 384- or 1536-well plates) to reduce reagent costs and increase throughput.[1][3]
| Parameter | 384-well Plate | 1536-well Plate |
| Total Assay Volume | 20 µL | 5 µL |
| Kinase Concentration | Titrate (e.g., 1-10 nM) | Titrate (e.g., 1-10 nM) |
| Tracer Concentration | Titrate (e.g., 10-50 nM) | Titrate (e.g., 10-50 nM) |
| Antibody Concentration | Titrate (e.g., 20-100 nM) | Titrate (e.g., 20-100 nM) |
| ATP Concentration | Titrate (e.g., 10-100 µM) | Titrate (e.g., 10-100 µM) |
| Incubation Time | 60 minutes | 60 minutes |
| Incubation Temperature | Room Temperature | Room Temperature |
1.2.3. Assay Validation:
The assay must be rigorously validated to ensure its suitability for HTS.[9][10] This involves assessing several key performance metrics over multiple days.
-
Z'-factor: A statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Coefficient of Variation (CV): A measure of the variability of the data. The CV for both positive and negative controls should ideally be less than 10%.[9]
-
Signal Window (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a more robust assay.
| Parameter | Acceptance Criteria |
| Z'-factor | > 0.5 |
| CV (Positive Control) | < 10% |
| CV (Negative Control) | < 10% |
| Signal Window (S/B) | > 3 |
Part 2: The Screening Campaign: From Library to Hits
Library Management
The N-(4-Acetylphenyl)-4-fluorobenzamide library should be sourced from a reputable vendor or synthesized in-house with high purity (>95%).[7] The compounds are typically dissolved in 100% DMSO to a stock concentration of 10 mM and stored in a controlled environment (-20°C or -80°C) to ensure stability.
Protocol: Primary Screen
The primary screen is performed at a single concentration to identify initial "hits".
-
Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the library plates to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 20 µL assay volume.
-
Reagent Addition:
-
Add 10 µL of 2X kinase/tracer solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiate Reaction: Add 10 µL of 2X ATP/antibody solution in assay buffer to each well.
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Detection: Read the plates on a microplate reader equipped with fluorescence polarization optics.
Data Analysis and Hit Identification
-
Data Normalization: Raw FP values are normalized to the plate controls (positive control: no inhibitor; negative control: no kinase).
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Selection: A hit is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., >50% or > 3 standard deviations from the mean of the sample field).
Part 3: Hit Confirmation and Characterization
The initial hits from the primary screen are often contaminated with false positives.[17][18] Therefore, a rigorous hit confirmation and characterization process is essential.[19]
Hit Confirmation
The primary hits are re-tested under the same assay conditions to confirm their activity. This step helps to eliminate random errors and handling artifacts.
Protocol: Dose-Response and IC50 Determination
Confirmed hits are then tested over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50 value).
-
Compound Plating: Prepare serial dilutions of the confirmed hits in DMSO. Transfer the diluted compounds to the assay plates.
-
Assay Execution: Perform the FP kinase assay as described in the primary screen protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assays and Hit Triage
To further validate the hits and eliminate false positives, a series of secondary assays should be performed.
-
Orthogonal Assays: Use a different assay format (e.g., a luciferase-based ATP depletion assay) to confirm the inhibitory activity of the hits.[20][21] This helps to rule out compounds that interfere with the FP assay format.
-
Promiscuity Assays: Screen the hits against a panel of unrelated kinases to assess their selectivity.
-
Mechanism of Action Studies: Conduct experiments to determine if the inhibitors are ATP-competitive, non-competitive, or uncompetitive.
-
Structure-Activity Relationship (SAR) Analysis: If a cluster of related active compounds is identified, initial SAR can be established to guide future lead optimization.[19]
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Solution |
| High CVs | Inconsistent liquid handling, reagent instability | Calibrate liquid handlers, prepare fresh reagents daily |
| Low Z'-factor | Small signal window, high data variability | Optimize reagent concentrations, improve liquid handling precision |
| Edge Effects | Temperature or evaporation gradients across the plate | Use plate lids, ensure uniform incubation conditions |
| False Positives | Compound autofluorescence, compound aggregation | Screen for autofluorescence, include detergents in the assay buffer |
| False Negatives | Low compound potency, compound instability | Increase screening concentration, check compound stability |
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from N-(4-Acetylphenyl)-4-fluorobenzamide libraries. By adhering to rigorous assay development and validation protocols, and by implementing a systematic hit confirmation and characterization strategy, researchers can significantly increase the probability of discovering promising lead compounds for further drug development. The principles and protocols outlined herein can be adapted to other target classes and compound libraries, serving as a valuable resource for the drug discovery community.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). [Link]
-
Makarenkov, V., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]
-
Blay, V., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
-
National Institutes of Health. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. [Link]
-
Maddry, J. A., et al. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. PubMed Central. [Link]
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Jameson, D. M., & Croney, J. C. Application of Fluorescence Polarization in HTS Assays. PubMed. [Link]
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Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]
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ResearchGate. (2025, August 6). Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. [Link]
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Lucantoni, L., et al. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes. PubMed Central. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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High-Throughput Screening Center. Guidance for Assay Development & HTS. [Link]
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BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(2), 85-92. [Link]
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ACS Publications. (2016, February 10). A High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. [Link]
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Sygnature Discovery. Hit Discovery at Sygnature Discovery. [Link]
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PNAS. (2012, January 17). Gaining confidence in high-throughput screening. [Link]
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MDPI. A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. [Link]
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SciELO. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. [Link]
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The Pharma Innovation. (2022). A brief review of high throughput screening in drug discovery process. The Pharma Innovation Journal, 11(1), 12-16. [Link]
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BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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Stanford University. Compound Libraries Available for HTS. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. [Link]
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Centre for Medicines Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays. [Link]
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MedCrave online. (2014, August 27). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. [Link]
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BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
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IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
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Taylor & Francis Online. (2019, December 13). What is the current value of fluorescence polarization assays in small molecule screening?. [Link]
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Royal Society of Chemistry. (2016, December 8). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]
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Application Note: FT-IR Spectroscopy for the Characterization of Benzamide Derivatives
Introduction: The Vibrational Fingerprint of Benzamide Derivatives
Benzamide and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, from analgesics to anticonvulsants. The precise molecular structure, including the nature and position of substituents on the phenyl ring, dictates the therapeutic efficacy and safety profile of these compounds. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for the structural elucidation and quality control of these active pharmaceutical ingredients (APIs). By measuring the absorption of infrared radiation by molecular vibrations, FT-IR provides a unique "fingerprint" that reveals the key functional groups and subtle structural variations within the molecule.[1] This application note provides an in-depth guide to the principles, experimental protocols, and spectral interpretation of FT-IR analysis as applied to benzamide derivatives.
Theoretical Framework: Understanding the Vibrational Modes of Benzamides
The infrared spectrum of a benzamide derivative is dominated by the characteristic vibrations of the amide functional group (-CONH₂) and the substituted benzene ring. The frequencies of these vibrations are exquisitely sensitive to the molecule's electronic environment, making FT-IR a powerful tool for confirming identity and purity.
The Amide Group: A Symphony of Vibrations
The amide functional group gives rise to several distinct and intense absorption bands, which are crucial for identification. The delocalization of the nitrogen lone pair electrons into the carbonyl group gives the C-N bond partial double bond character and weakens the C=O bond.[2] This electronic conjugation is a defining feature of the amide linkage and significantly influences the vibrational frequencies.
-
N-H Stretching: For primary amides like benzamide, the -NH₂ group exhibits two distinct stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). These typically appear as a pair of bands in the 3170-3370 cm⁻¹ region.[3] The presence of both peaks is a clear indicator of a primary amide.[3] Hydrogen bonding in the solid state can cause these peaks to broaden and shift to lower wavenumbers.
-
Amide I Band (C=O Stretching): This is typically the most intense band in the spectrum and arises primarily from the C=O stretching vibration. For benzamides, conjugation with the phenyl ring lowers this frequency to the 1630-1680 cm⁻¹ range.[3] This band is particularly sensitive to the electronic effects of substituents on the benzene ring.
-
Amide II Band (N-H Bending): This band, found between 1620-1650 cm⁻¹ , results from a coupling of the N-H in-plane bending and C-N stretching vibrations.[3] In primary amides, this is often referred to as the NH₂ scissoring vibration.[3]
-
C-N Stretching: The stretching of the carbon-nitrogen bond appears in the region of 1390-1410 cm⁻¹ . For benzamide, this peak is observed around 1398 cm⁻¹.[3] Its identification can sometimes be complicated by the presence of other absorptions in the fingerprint region.
The Influence of Aromatic Substituents
Substituents on the phenyl ring of a benzamide derivative alter the electronic distribution within the molecule through inductive and resonance effects, which in turn shifts the vibrational frequencies of the amide group. This phenomenon allows for detailed structural confirmation and is often predictable.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) are EWGs. They pull electron density away from the carbonyl group through the phenyl ring. This inductive effect increases the double bond character of the C=O bond, strengthening it and causing the Amide I band to shift to a higher wavenumber (hypsochromic shift) .[4][5]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) are EDGs. They donate electron density into the phenyl ring, enhancing conjugation with the carbonyl group. This increased resonance delocalizes the π-electrons of the C=O bond, weakening it and shifting the Amide I band to a lower wavenumber (bathochromic shift) .[6][7]
The relationship between substituent electronic properties and vibrational frequency can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or -withdrawing ability of a substituent.[8][9] A linear correlation often exists between the Amide I band frequency (νC=O) and the Hammett constant for a series of para-substituted benzamides, providing a powerful predictive tool.[5]
The substitution pattern on the benzene ring can also be deduced from the C-H out-of-plane bending vibrations in the 650-1000 cm⁻¹ region.[10]
Data Presentation: Characteristic FT-IR Frequencies
The following table summarizes the key vibrational modes for benzamide and the expected shifts upon substitution.
| Vibrational Mode | Benzamide (Unsubstituted)[3] | Effect of Electron-Donating Group (e.g., p-OCH₃) | Effect of Electron-Withdrawing Group (e.g., p-NO₂) | Causality |
| N-H Asymmetric Stretch | ~3366 cm⁻¹ | Minor Shift | Minor Shift | N-H bond is less directly affected by ring substitution. |
| N-H Symmetric Stretch | ~3170 cm⁻¹ | Minor Shift | Minor Shift | N-H bond is less directly affected by ring substitution. |
| Amide I (C=O Stretch) | ~1656 cm⁻¹ | Decrease (e.g., ~1645 cm⁻¹) | Increase (e.g., ~1670 cm⁻¹) | EDGs enhance conjugation, weakening the C=O bond. EWGs reduce conjugation, strengthening the C=O bond.[6] |
| Amide II (N-H Bend) | ~1622 cm⁻¹ | Minor Shift | Minor Shift | Primarily an N-H bending mode, less influenced by ring electronics. |
| C-N Stretch | ~1398 cm⁻¹ | Increase | Decrease | EDGs increase C-N double bond character. EWGs decrease C-N double bond character. |
| Aromatic C-H Bending | ~700 cm⁻¹ (broad) | Varies with substitution pattern | Varies with substitution pattern | The out-of-plane bending modes are diagnostic of the ring substitution pattern (ortho, meta, para).[10][11] |
Experimental Protocols
Accurate and reproducible FT-IR data is contingent upon proper sample preparation and instrument operation. Two common methods for analyzing solid benzamide derivatives are presented below.
Protocol 1: KBr Pellet Transmission Method
This traditional method provides high-quality spectra and is ideal for quantitative analysis, though it requires more sample preparation.[12]
Methodology:
-
Sample and KBr Preparation: Gently grind 1-2 mg of the benzamide derivative in an agate mortar and pestle.[12] In a separate, dry mortar, grind approximately 150-200 mg of spectroscopic grade potassium bromide (KBr) to a fine powder. KBr is hygroscopic; minimize its exposure to atmospheric moisture.[12]
-
Mixing: Add the ground sample to the KBr powder and mix thoroughly by grinding for about one minute until the mixture is homogenous. The final concentration of the sample in KBr should be between 0.2% and 1%.[4][13]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 5-8 metric tons) for several minutes to form a thin, transparent, or translucent pellet.[14][15]
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[16]
-
-
Post-Analysis: Clean the mortar, pestle, and die assembly thoroughly with an appropriate solvent (e.g., ethanol) to prevent cross-contamination.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique requiring minimal to no sample preparation, making it ideal for high-throughput screening and analysis of powders.[17][18]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[18]
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This accounts for atmospheric H₂O and CO₂ as well as any instrumental artifacts.[16]
-
Sample Application: Place a small amount of the benzamide derivative powder (typically a few milligrams) directly onto the ATR crystal, ensuring the crystal surface is completely covered.[19]
-
Data Acquisition:
-
Post-Analysis: Retract the pressure arm. Clean the crystal surface and the pressure tip thoroughly with a soft tissue dampened with an appropriate solvent (e.g., isopropanol or ethanol).
Visualizing the Process and Concepts
Diagrams can clarify complex relationships and workflows.
Caption: Key FT-IR vibrational modes of the primary amide group.
Caption: A streamlined workflow for FT-IR analysis of benzamide derivatives.
Conclusion
FT-IR spectroscopy is an indispensable analytical technique in the development and quality control of pharmaceuticals based on the benzamide scaffold. A thorough understanding of the characteristic vibrational modes of the amide group and the predictable influence of aromatic substituents allows for confident structural verification. By following robust and validated protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. This application note serves as a foundational guide for leveraging the power of FT-IR to accelerate drug development and ensure product integrity.
References
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. Available at: [Link]
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Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides [Video]. YouTube. Available at: [Link]
-
Senthilkumar, K., et al. (2015). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones. ResearchGate. Available at: [Link]
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AZoM. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
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Smith, B. C. (2017). The Big Review IV: Hydrocarbons. Spectroscopy. Available at: [Link]
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Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. University of Zielona Góra. Available at: [Link]
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Bhagyasree, J. B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. Available at: [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
Perjessy, A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. Available at: [Link]
-
López-Lorente, Á. I., et al. (2018). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 95(10), 1835-1840. Available at: [Link]
-
Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Available at: [Link]
-
Gualtieri, A. F. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Available at: [Link]
-
van der Weerd, J., & Kazarian, S. G. (2004). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. Journal of controlled release, 98(2), 295-305. Available at: [Link]
-
Lin, Y. H., & Lin, Y. H. (2014). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. RSC Advances, 4(83), 44208-44215. Available at: [Link]
-
LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Available at: [Link]
-
Ghafouri, R., & Zahedi-Tabrizi, M. (2015). Correlation Between Parameters Related to Intramolecular Hydrogen Bond Strength and Hammett Constant in Para Substituted Benzoylacetone: A Theoretical and Experimental Study. Oriental Journal of Chemistry, 31(2), 739-750. Available at: [Link]
-
Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Available at: [Link]
-
Ufaruna, I. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. International Journal of Science and Technology, 3(12). Available at: [Link]
-
Maeda, H., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS omega, 7(27), 23366-23372. Available at: [Link]
-
Specac. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. Available at: [Link]
-
Smith, B. C. (2015). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Available at: [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
de M. e Castro, B., et al. (2022). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. The Journal of Physical Chemistry C, 126(1), 747-758. Available at: [Link]
-
Eikey, E. A., et al. (2019). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Physical Chemistry A, 123(42), 9106-9113. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-Acetylphenyl)-4-fluorobenzamide Synthesis Yield
Welcome to the technical support center for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances to empower you to achieve high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Q1: What is the primary reaction mechanism for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide?
A1: The synthesis is typically achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction.[1][2][3] In this process, the nucleophilic amine group of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A base is used to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Q2: Why is a base necessary in this reaction?
A2: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[1][3] This acid will react with the starting amine (4-aminoacetophenone) to form its non-nucleophilic ammonium salt, effectively halting the desired reaction. The added base, such as pyridine or aqueous sodium hydroxide, neutralizes the HCl as it is formed, allowing the amine to remain a free nucleophile and promoting a high yield of the amide product.[1][3]
Q3: What are the most critical parameters to control for maximizing the yield?
A3: The three most critical parameters are:
-
Moisture Control: 4-Fluorobenzoyl chloride is highly susceptible to hydrolysis. Any moisture present in the reactants, solvents, or glassware will convert the acyl chloride to the unreactive 4-fluorobenzoic acid, significantly reducing the yield.
-
Stoichiometry and Order of Addition: Precise control over the molar ratios of the reactants and the base is crucial. Typically, a slight excess of the acylating agent is used. The order of addition can also impact the outcome by minimizing side reactions.
-
Temperature: While the reaction often proceeds readily at room temperature, controlling the temperature, especially during the addition of the highly reactive acyl chloride, can prevent unwanted side reactions and improve selectivity.
Q4: My yield is consistently low. What are the most likely causes?
A4: Low yields are most commonly attributed to:
-
Hydrolysis of 4-fluorobenzoyl chloride: This is the most frequent culprit. Ensure all glassware is oven-dried, use anhydrous solvents, and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete reaction: This can be due to insufficient reaction time, poor mixing, or inadequate basicity of the reaction medium.
-
Side reactions: Besides hydrolysis, potential side reactions include the formation of a di-acylated product if the reaction conditions are too harsh, though this is less common with aromatic amines.
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive 4-fluorobenzoyl chloride: The acyl chloride may have hydrolyzed due to improper storage or handling. | 1a. Verify Reagent Quality: Before starting the reaction, check the purity of the 4-fluorobenzoyl chloride. A simple test is to carefully add a drop to anhydrous methanol; a vigorous reaction indicates its reactivity. 1b. Use Fresh Reagent: If in doubt, use a freshly opened bottle or distill the 4-fluorobenzoyl chloride before use. |
| 2. Insufficient Basicity: The base may not be effectively neutralizing the HCl generated, leading to the protonation of the 4-aminoacetophenone. | 2a. Choice of Base: For a biphasic Schotten-Baumann setup (e.g., dichloromethane and aqueous NaOH), ensure vigorous stirring to facilitate phase transfer.[2] For a homogeneous system, a tertiary amine like pyridine or triethylamine is often used. Pyridine can also act as a nucleophilic catalyst. 2b. Base Stoichiometry: Use at least one equivalent of base. For less nucleophilic aromatic amines, a slight excess of a stronger base might be beneficial. | |
| Formation of a White Precipitate that is Not the Product | 1. Hydrolysis of 4-fluorobenzoyl chloride: The white precipitate could be 4-fluorobenzoic acid. | 1a. Solubility Check: 4-fluorobenzoic acid has limited solubility in many organic solvents. Test the solubility of the precipitate in a sodium bicarbonate solution; if it dissolves with effervescence, it is likely the carboxylic acid. 1b. Strict Anhydrous Conditions: Re-run the reaction with meticulously dried glassware, anhydrous solvents, and under an inert atmosphere. |
| 2. Amine Hydrochloride Salt: If the base is not effectively scavenging the HCl, the protonated 4-aminoacetophenone hydrochloride salt can precipitate. | 2a. Monitor pH: If using an aqueous base, periodically check the pH of the aqueous layer to ensure it remains basic. 2b. Improve Mixing: In a biphasic system, increase the stirring speed to ensure efficient transfer of HCl to the aqueous phase for neutralization. | |
| Difficult Purification / Oily Product | 1. Presence of Unreacted Starting Materials: Residual 4-aminoacetophenone or 4-fluorobenzoic acid can make crystallization difficult. | 1a. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of the starting amine. 1b. Aqueous Work-up: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and with a dilute base solution (e.g., 1M NaOH or NaHCO₃) to remove any 4-fluorobenzoic acid. |
| 2. Solvent Choice for Recrystallization: The chosen solvent may not be optimal for inducing crystallization. | 2a. Solvent Screening: Perform small-scale recrystallization trials with various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find the best conditions for obtaining a crystalline solid. |
Optimized Experimental Protocol
This protocol is based on established Schotten-Baumann conditions and has been optimized for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Materials:
-
4-Aminoacetophenone
-
4-Fluorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminoacetophenone (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a solid.
-
Recrystallize the crude solid from hot ethanol to obtain pure N-(4-Acetylphenyl)-4-fluorobenzamide as a crystalline solid.
-
-
Characterization:
-
Determine the melting point.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.
-
Data Presentation
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| 4-Aminoacetophenone | 1.0 | Nucleophile |
| 4-Fluorobenzoyl chloride | 1.1 | Electrophile (slight excess to ensure complete reaction of the amine) |
| Pyridine | 1.2 | Base and Catalyst (to neutralize HCl and potentially catalyze the reaction) |
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Troubleshooting Workflow
Sources
Technical Support Center: N-(4-Acetylphenyl)-4-fluorobenzamide Solubility Improvement
Welcome to the technical support resource for N-(4-Acetylphenyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, foundational knowledge, and detailed experimental protocols in a practical question-and-answer format to help you overcome common hurdles in your research.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties of N-(4-Acetylphenyl)-4-fluorobenzamide and the underlying reasons for its solubility challenges.
Q1: What are the key physicochemical properties of N-(4-Acetylphenyl)-4-fluorobenzamide and why is it poorly soluble?
A1: N-(4-Acetylphenyl)-4-fluorobenzamide is a molecule characterized by a rigid, planar structure composed of two aromatic rings linked by an amide bond. Its poor aqueous solubility is a direct consequence of its molecular structure.
-
High Lipophilicity: The two benzene rings and the acetyl group contribute to a significant non-polar surface area, making the molecule hydrophobic. While no experimental logP value is publicly available, a calculated XLogP3 value for the highly similar compound N-(4-acetylphenyl)benzamide is 2.3, indicating a preference for lipid environments over aqueous ones.[1]
-
Strong Crystal Lattice: The planarity of the molecule, combined with the hydrogen bonding capability of the amide linker (-NH-C=O), allows for efficient packing into a stable crystal lattice.[2] A high amount of energy is required to break this lattice before the individual molecules can be solvated by water.
-
Neutral Character: Amides are generally considered neutral under physiological conditions and do not ionize to form more soluble salts.[3] This prevents the use of simple salt formation, a common strategy for improving the solubility of acidic or basic compounds.
A summary of its computed properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FNO₂ | - |
| Molecular Weight | 257.26 g/mol | - |
| XLogP3 (Predicted) | ~2.5 - 3.0 | Inferred from analogs[1][4] |
| Hydrogen Bond Donors | 1 | Inferred from structure |
| Hydrogen Bond Acceptors | 2 | Inferred from structure |
Q2: How do I perform a basic kinetic solubility assessment for my compound?
A2: A kinetic solubility assay using the solvent addition method is a rapid way to estimate the solubility of your compound in a specific buffer or medium. This is crucial for establishing a baseline before attempting enhancement techniques.
Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-(4-Acetylphenyl)-4-fluorobenzamide (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Buffer Addition: Add your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (typically ≤1%). This step is critical as high DMSO concentrations can artificially inflate solubility.
-
Equilibration: Seal the plate and shake it at room temperature for 1.5 to 2 hours to allow for equilibration.
-
Precipitation Measurement: Measure the turbidity (precipitation) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The highest concentration that does not show significant precipitation is reported as the kinetic solubility. This can be determined by plotting the turbidity against the compound concentration.
Section 2: Troubleshooting Guides for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q3: My compound is precipitating in my aqueous buffer during an in vitro cell-based assay. How can I keep it in solution?
A3: This is a frequent issue for poorly soluble compounds. The goal is to increase the apparent solubility in your assay medium without affecting the biological system. The following workflow can help you systematically address this problem.
Caption: Decision workflow for troubleshooting in vitro assay precipitation.
Detailed Explanations:
-
pH Adjustment: While amides are neutral, extreme pH shifts can affect the stability and solubility of other functional groups or the overall formulation. For aromatic amines, pH can significantly influence partitioning behavior.[5][6] It is worth exploring a modest pH range (e.g., 6.5-8.0) if your biological assay is tolerant, but this is often the least effective method for neutral compounds.
-
Co-solvents: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[7][8]
-
Mechanism: They disrupt the hydrogen-bonding network of water, making it more favorable for the hydrophobic solute to dissolve.
-
Common Examples: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400).
-
Causality: Start with low percentages (e.g., 1-5% v/v) as co-solvents can be toxic to cells at higher concentrations. The goal is to find a balance between enhanced solubility and maintained biological activity.
-
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic drugs.[9][10]
-
Mechanism: The hydrophobic core of the micelle provides a favorable environment for N-(4-Acetylphenyl)-4-fluorobenzamide, effectively increasing its apparent solubility in the bulk aqueous phase.[11]
-
Common Examples: Polysorbate 80 (Tween® 80), Poloxamer 188.
-
Causality: It is crucial to use a surfactant concentration above its CMC to ensure micelle formation. Like co-solvents, surfactants can also impact cell viability, so dose-response testing is essential.
-
Q4: My preclinical animal studies show very low and variable oral bioavailability. What formulation strategies can I use to improve this?
A4: Low oral bioavailability for a poorly soluble compound is often a result of dissolution-rate-limited absorption. For such Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability), enhancing the dissolution rate is key.[12][13] Solid dispersion is a highly effective and widely used technique for this purpose.
Strategy 1: Solid Dispersion
A solid dispersion (SD) is a system where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[14] This prevents the drug from crystallizing and presents it in a higher energy state, leading to faster dissolution.[15]
Caption: Mechanism of solubility enhancement via solid dispersion.
Protocol: Solid Dispersion Preparation by Solvent Evaporation
This method is suitable for lab-scale development due to its simplicity.
-
Component Selection:
-
Drug: N-(4-Acetylphenyl)-4-fluorobenzamide.
-
Carrier: A hydrophilic polymer such as Povidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).
-
Solvent: A common solvent that can dissolve both the drug and the carrier (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).
-
-
Dissolution: Dissolve a specific ratio of drug and carrier (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent system with stirring until a clear solution is obtained. The rationale for testing multiple ratios is to find the optimal balance between drug loading and the carrier's ability to maintain the amorphous state.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C). This should be done relatively quickly to prevent drug recrystallization.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure a uniform particle size.
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a drug melting peak, which indicates an amorphous state.
-
X-Ray Powder Diffraction (XRPD): To confirm the absence of crystallinity (no sharp Bragg peaks).
-
In Vitro Dissolution Testing: To compare the dissolution rate of the solid dispersion against the pure, crystalline drug.
-
Other Advanced Strategies:
| Strategy | Mechanism | Pros | Cons |
| Nanosuspension | Reduction of particle size to the nanometer range, increasing surface area for dissolution (Noyes-Whitney equation). | High drug loading, suitable for multiple administration routes. | Can be physically unstable (aggregation), requires specialized equipment (homogenizers). |
| Lipid-Based Formulations | Drug is dissolved in a lipid/surfactant mixture, which forms fine emulsions/micelles in the GI tract, bypassing dissolution. | Can significantly enhance absorption of lipophilic drugs, protects drug from degradation. | Lower drug loading, potential for GI side effects, complex formulation development. |
| Co-crystallization | Formation of a multi-component crystal with a co-former, altering the crystal lattice and improving solubility/dissolution. | Stable crystalline form, tunable properties based on co-former. | Co-former screening can be time-consuming, potential for conversion to less soluble forms. |
Section 3: Analytical Methods
Q5: What is a reliable method for quantifying the concentration of N-(4-Acetylphenyl)-4-fluorobenzamide in my solubility and dissolution samples?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method for this purpose. The aromatic rings in the molecule provide strong chromophores, making it highly suitable for UV detection.
Starting Point HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% formic acid to ensure good peak shape).
-
Example Gradient: Start at 30% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the absorbance maximum using a photodiode array (PDA) detector, likely around 254 nm.
-
Quantification: Generate a standard curve using solutions of known concentrations to interpolate the concentration of unknown samples. A linear range with an R² value >0.99 is required for accurate quantification.[16]
Rationale: Reverse-phase chromatography separates compounds based on hydrophobicity, making it ideal for this molecule. The ACN/water gradient effectively elutes the compound from the non-polar C18 stationary phase. Formic acid aids in protonating any free silanols on the column, reducing peak tailing.
References
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ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 242889, N-(4-Fluorophenyl)benzamide. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available from: [Link]
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Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
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ACS Publications. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Available from: [Link]
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Royal Society of Chemistry. Analytical Methods. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]
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MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link]
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Molnar-Institute. ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available from: [Link]
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ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Available from: [Link]
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National Center for Biotechnology Information. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Available from: [Link]
-
Journal of Advanced Pharmacy Education & Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]
-
ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]
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National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
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National Center for Biotechnology Information. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available from: [Link]
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University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]
-
National Center for Biotechnology Information. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
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ScienceDirect. Solubilization by surfactants: Significance and symbolism. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Solubility Enhancement by Solid Dispersion Method: An Overview. Available from: [Link]
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Technical Support Center: Crystallization of N-(4-Acetylphenyl)-4-fluorobenzamide
Welcome to the technical support center for N-(4-Acetylphenyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality crystalline material of this compound. Drawing from established principles of physical organic chemistry and extensive experience in solid-state characterization, this document provides in-depth troubleshooting strategies and answers to frequently asked questions.
The crystallization of aromatic amides like N-(4-Acetylphenyl)-4-fluorobenzamide can be challenging due to the molecule's rigid structure, potential for hydrogen bonding, and π-stacking interactions, which can sometimes lead to the formation of amorphous material, oils, or microcrystalline powders instead of well-defined single crystals. This guide will walk you through the causality of these issues and provide robust, field-proven protocols to overcome them.
Factors Influencing Crystallization Success
Successful crystallization is a multifactorial process. The interplay between the compound's intrinsic properties and the experimental conditions you select is critical. Understanding these factors is the first step in troubleshooting poor crystallization outcomes.
Caption: Key factors influencing the success of a crystallization experiment.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you might encounter during your experiments with N-(4-Acetylphenyl)-4-fluorobenzamide and provides actionable solutions.
Q1: My compound "oiled out" instead of crystallizing. What happened and what should I do?
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens under two conditions:
-
The solution is too supersaturated, causing the compound to crash out of solution before it can organize into a crystal lattice.
-
The boiling point of the solvent is higher than the melting point of the solute (or a solute-impurity eutectic mixture).[1] Impurities can significantly depress the melting point, exacerbating this issue.[1]
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing an "oiling out" event.
Detailed Protocol: Slow Cooling Recrystallization
-
Redissolve: Place your flask back on the heat source and re-dissolve the oil in the solvent.
-
Dilute: Add a small amount of additional hot solvent (approximately 10-20% of the original volume) to reduce the level of supersaturation.[1]
-
Ensure Homogeneity: Ensure the solution is completely clear and homogeneous before allowing it to cool.
-
Insulate and Cool: Remove the flask from the heat and insulate it (e.g., by placing it in a beaker of hot water or wrapping it in glass wool). This forces a very slow cooling rate, giving the molecules ample time to orient themselves into a crystal lattice.
-
Patience: Allow the solution to cool undisturbed to room temperature over several hours. Disturbances like vibrations can trigger rapid precipitation.[2] Once at room temperature, you may move the flask to a refrigerator to maximize yield.
Q2: I've let my solution cool, but no crystals have formed. What should I do?
Causality: The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of a stable crystalline entity) has not been initiated.[1] This is a common problem when too much solvent has been used.[1][3]
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal growth.[3][4]
-
Introduce a Seed Crystal: If you have a small amount of solid N-(4-Acetylphenyl)-4-fluorobenzamide (even if impure), add a tiny speck to the solution.[3] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (20-30%) to increase the compound's concentration.[3] Then, allow it to cool again.
-
Advanced Technique: Vapor Diffusion: If the above methods fail, vapor diffusion is a highly controlled method for slowly inducing supersaturation.
Experimental Protocol: Vapor Diffusion (Liquid-Liquid)
This technique involves dissolving the compound in a "good" solvent and placing it in a chamber containing a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow, controlled crystal growth.
Caption: Schematic of a vapor diffusion crystallization setup.
-
Preparation: Dissolve your compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, THF, ethyl acetate) in a small, open vial.
-
Assembly: Place this inner vial inside a larger, sealable container (the chamber). Add a pool of a "poor" or "anti-solvent" (e.g., hexanes, diethyl ether, water) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.
-
Sealing: Seal the chamber tightly.
-
Incubation: Allow the system to stand undisturbed for several days. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of your compound and inducing crystallization.
Q3: I'm getting very fine needles or a powder, which is difficult to filter and likely impure. How can I grow larger, higher-quality crystals?
Causality: The formation of fine needles or microcrystalline powder is almost always a result of rapid crystallization.[3] When nucleation occurs too quickly at many points simultaneously, individual crystals do not have time to grow large before they are crowded by their neighbors. Slower crystal growth is essential for higher quality crystals.
Solution: Solvent Layering (Liquid-Liquid Diffusion)
This method creates a very slow and controlled mixing of a "good" solvent and an "anti-solvent," allowing crystals to form gradually at the interface.
Experimental Protocol: Solvent Layering
-
Dissolve: Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane, chloroform).
-
Layer: Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., hexanes, pentane, diethyl ether) on top of your solution. Use a pipette or syringe against the side of the vial to avoid disturbing the interface between the two liquids.
-
Incubate: Seal the vial and leave it undisturbed. Over hours to days, the solvents will slowly diffuse into one another. As the anti-solvent mixes into the bottom layer, the solubility of your compound will decrease, and crystals should begin to form at the interface.
Caption: Setup for crystallization by solvent layering.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of N-(4-Acetylphenyl)-4-fluorobenzamide?
While extensive experimental data for this specific molecule is not widely published, we can estimate its properties based on its constituent parts: N-(4-acetylphenyl)benzamide[5] and 4-fluorobenzamide[6].
| Property | Estimated Value / Characteristic | Rationale |
| Molecular Weight | ~257.26 g/mol | Calculated from the molecular formula C₁₅H₁₂FNO₂. |
| Appearance | White to off-white crystalline solid | Typical for aromatic amides.[7] |
| Melting Point | Expected to be relatively high (>150 °C) | The rigid aromatic structure, amide hydrogen bonding, and polar acetyl group contribute to strong intermolecular forces. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (Methanol, Ethanol); likely insoluble in water and nonpolar solvents (Hexanes).[8] | The amide and acetyl groups provide polarity, while the two aromatic rings provide nonpolar character. |
| Hydrogen Bonding | Contains one H-bond donor (N-H) and two H-bond acceptors (C=O groups). | These sites are crucial for crystal packing and solvent interactions. |
Q: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Solvent Screening Protocol:
-
Place a small amount of your compound (~10-20 mg) in a test tube.
-
Add a solvent dropwise at room temperature. A good candidate will not dissolve the compound readily.
-
Heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.
-
Cool the solution to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
Recommended Solvents to Screen for N-(4-Acetylphenyl)-4-fluorobenzamide:
| Solvent System | Rationale |
| Single Solvents | |
| Ethanol / Methanol | Polar protic solvents that can engage in hydrogen bonding. |
| Acetone / Ethyl Acetate | Polar aprotic solvents that are good general solvents for moderately polar compounds.[9] |
| Acetonitrile | Often gives excellent results for the recrystallization of amides.[10] |
| Co-Solvent Systems | |
| Ethanol / Water | Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. |
| Ethyl Acetate / Hexanes | Dissolve in a minimum of hot ethyl acetate, then add hexanes as the anti-solvent.[9] |
| Dichloromethane / Hexanes | A less polar system suitable for layering experiments. |
Q: How can I confirm the purity of my final crystalline product?
A combination of methods should be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): Spot your dissolved product on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). A pure compound should ideally show a single spot.
-
Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is the most definitive method for confirming the structural integrity and purity of your compound. The absence of signals from impurities or residual solvent is a strong indicator of high purity.
References
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
PubChem. (n.d.). N-(4-acetylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. [Link]
-
Sci-Hub. (2021). Large Scale Crystallization. [Link]
-
PubChem. (n.d.). N-(4-Methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: N-(4-Acetylphenyl)-4-fluorobenzamide Purification
Welcome to the technical support center for the purification of N-(4-Acetylphenyl)-4-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, in-depth solutions to common purification challenges. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs) & Initial Strategy
Q1: I have just completed the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide. What is the best first-pass purification strategy?
The optimal initial strategy depends on the scale of your reaction and the preliminary purity of your crude product. N-(4-Acetylphenyl)-4-fluorobenzamide is a crystalline solid with moderate polarity due to the amide linkage, acetyl group, and aromatic rings.
Recommended Initial Assessment:
-
Thin-Layer Chromatography (TLC): Analyze your crude product using a solvent system like 30-50% Ethyl Acetate in Hexane. This will reveal the number of impurities and their polarity relative to the product.
-
Solubility Test: Check the solubility of a small amount of crude material in common lab solvents (e.g., Ethanol, Acetone, Ethyl Acetate) at room temperature and upon heating.
The following decision tree provides a general guideline for selecting your primary purification method.
Caption: Initial Purification Strategy Decision Tree.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying N-(4-Acetylphenyl)-4-fluorobenzamide if the crude material is relatively clean. It leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[1]
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This is often caused by using a solvent with a boiling point higher than the compound's melting point or by cooling the solution too rapidly.
Causality & Solution:
-
High Solvent Boiling Point: The boiling point of the solvent is too high. Solution: Switch to a lower-boiling point solvent or use a two-solvent system where the primary solvent has a lower boiling point.[2]
-
Rapid Cooling: Cooling the saturated solution too quickly can cause the compound to crash out as an amorphous oil. Solution: Allow the flask to cool slowly to room temperature on a benchtop (insulated with a paper towel) before moving it to an ice bath.
-
Impurity Effects: High impurity levels can depress the melting point of the mixture, leading to oiling. Solution: Attempt a preliminary purification by column chromatography to remove the bulk of impurities, then recrystallize the partially purified product.
Q3: I'm getting very low recovery after recrystallization. How can I improve my yield?
Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.
Causality & Solution:
-
Excess Solvent: The most common cause. Using the absolute minimum amount of hot solvent to fully dissolve the solid is critical.[1] Solution: If you've already filtered the crystals, you can try to recover more product by boiling off some of the solvent from the mother liquor and cooling it again for a second crop of crystals.
-
Premature Crystallization: The compound crystallizes on the filter paper or in the funnel during hot filtration. Solution: Use a pre-heated funnel and flask, and add a small amount of extra hot solvent just before filtering to keep the compound dissolved.[2]
-
Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures. Solution: Find a solvent in which the compound is less soluble at room temperature. A two-solvent system (one "good" solvent where the compound is soluble, one "poor" solvent where it is not) can be highly effective. For this molecule, an Ethanol/Water or Acetone/Hexane system could work well.[3]
Step-by-Step Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude N-(4-Acetylphenyl)-4-fluorobenzamide in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution just begins to turn persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and ensure the solution is saturated.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (same ratio as the final crystallization mixture) to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
| Solvent/System | Rationale for N-(4-Acetylphenyl)-4-fluorobenzamide |
| Ethanol | The amide can hydrogen bond with ethanol. Good solubility when hot, but may be too soluble when cold for high recovery. |
| Acetone | The ketone functionality interacts well. Often requires a non-polar co-solvent like hexane to reduce cold solubility. |
| Ethyl Acetate | A good general-purpose solvent for moderately polar compounds. |
| Ethanol/Water | Excellent system. Highly soluble in hot ethanol; adding water as the anti-solvent drastically reduces solubility upon cooling. |
| Acetone/Hexane | Similar principle to Ethanol/Water. Soluble in acetone; hexane is the anti-solvent. |
Table 1: Potential Recrystallization Solvents.
Troubleshooting Guide 2: Column Chromatography
When recrystallization is ineffective due to multiple impurities or compounds with similar polarity, flash column chromatography is the method of choice.[5]
Q4: My compound streaks badly on the TLC plate and the column. What's causing this?
Streaking is often a sign of compound overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase (silica gel).
Causality & Solution:
-
Overloading: Too much compound is spotted on the TLC plate or loaded onto the column. Solution: Use a more dilute solution for TLC spotting. For the column, ensure you are not exceeding the recommended loading capacity (typically 1-5% of the silica gel mass).
-
Acid-Base Interaction: Silica gel is weakly acidic and can interact strongly with basic compounds. While the amide in your product is neutral, unreacted starting material (4-aminoacetophenone) or other amine impurities are basic and will streak. Solution: Add a small amount (0.5-1%) of a modifier like triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica gel.[6][7]
-
Poor Solubility: The compound is precipitating at the origin. Solution: Ensure the compound is fully dissolved before loading. If dry loading, ensure it is thoroughly mixed with silica. If wet loading, use a stronger solvent to dissolve the sample and ensure it is minimal in volume.
Q5: I can't achieve good separation between my product and an impurity. How do I improve resolution?
Poor separation means the chosen solvent system is not selective enough for the compounds in your mixture.
Caption: Troubleshooting Poor Column Chromatography Separation.
Expert Insight: The key to good separation is maximizing selectivity. Switching solvent families (e.g., from an acetate/alkane system to a chlorinated/alcohol system) can dramatically alter selectivity because it changes the nature of the interactions (e.g., dipole-dipole vs. hydrogen bonding) between your compounds, the mobile phase, and the stationary phase.[5]
| Solvent System | Typical Starting Ratio | Target Rf on TLC | Notes |
| Hexane / Ethyl Acetate | 70 : 30 | 0.25 - 0.35 | The standard choice for compounds of moderate polarity. Easy to remove under vacuum. |
| Dichloromethane / Methanol | 98 : 2 | 0.25 - 0.35 | A more polar system. Good for eluting stubborn amides. Methanol percentage should be kept low (<10%) to avoid dissolving silica.[5] |
| Toluene / Acetone | 80 : 20 | 0.25 - 0.35 | Offers different selectivity due to the aromaticity of toluene. Can be useful for separating aromatic compounds. |
Table 2: Suggested Solvent Systems for Flash Chromatography.
Troubleshooting Guide 3: High-Purity Polishing
Q6: My compound is >95% pure by NMR, but I need >99.5% for my assay. What should I do?
For achieving very high purity, especially for removing trace, structurally similar impurities, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the most powerful tool.[8][9] It offers significantly higher resolution than standard flash chromatography.
| Problem | Potential Cause | Solution |
| Poor Resolution | Inappropriate mobile phase or gradient. | Perform analytical HPLC scouting runs with different mobile phases (e.g., Acetonitrile/Water vs. Methanol/Water) and gradients to optimize separation before scaling up. |
| Low Recovery | Compound precipitation on the column or irreversible binding. | Ensure the sample is fully dissolved in the mobile phase before injection. If using reversed-phase, check that the organic content of the loading solvent is not so high that it causes poor peak shape. |
| Peak Tailing | Mass overload; secondary interactions with the stationary phase. | Reduce the amount of material injected per run. Add a modifier to the mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) for acidic compounds or 0.1% NH4OH for basic impurities) to improve peak shape. |
Table 3: Common Preparative HPLC Troubleshooting Steps.
Field Insight: While powerful, Prep HPLC is resource-intensive.[10] A final recrystallization of HPLC-purified fractions can sometimes be an effective final step to remove any non-volatile salts (like TFA) from the mobile phase and provide the compound in a highly crystalline, stable form.
References
- Purification of N-acetyl aminophenols.
- Method of purification of n-acetyl-p-aminophenol.
- Purification of N-substituted aminobenzaldehydes.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 4-Acetamidobenzenesulfonamide - PRODUCT INFORM
- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.
- Process for purification of n-acetyl-p-aminophenol.
- 8.
- Synthesis of N-acetyl-4-methyl-benzenesulfonamide
- Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Washington.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- The Power of Prepar
- Recrystallization.
- Finding the best solvent for recrystallis
- How do I purify ionizable organic amine compounds using flash column chrom
- Principles in prepar
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Practical aspects of preparative HPLC in pharmaceutical development and production.
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. researchgate.net [researchgate.net]
stability issues of N-(4-Acetylphenyl)-4-fluorobenzamide in solution
Welcome to the technical support center for N-(4-Acetylphenyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Introduction to the Stability of N-(4-Acetylphenyl)-4-fluorobenzamide
N-(4-Acetylphenyl)-4-fluorobenzamide is a molecule featuring an amide linkage, a ketone group, and a fluorinated aromatic ring. Each of these functional groups can be susceptible to degradation under various experimental conditions. Understanding the potential stability liabilities of this compound is crucial for accurate data interpretation and the development of robust analytical methods and formulations.
This guide will walk you through the common stability concerns for molecules of this class and provide you with the foundational knowledge and practical protocols to investigate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my N-(4-Acetylphenyl)-4-fluorobenzamide stock solution over time. What could be the cause?
A decrease in concentration is a common indicator of chemical degradation. For N-(4-Acetylphenyl)-4-fluorobenzamide, the primary suspect is often hydrolysis of the amide bond, especially if your solvent is aqueous or contains trace amounts of water and is not pH-controlled. Other potential causes include photodegradation if the solution is exposed to light, or oxidation.
Q2: What are the likely degradation products of N-(4-Acetylphenyl)-4-fluorobenzamide?
Based on its chemical structure, the most probable degradation products would result from the cleavage of the amide bond. This hydrolysis would yield 4-fluoro-benzoic acid and 4-aminoacetophenone.
Q3: How can I prevent the degradation of my N-(4-Acetylphenyl)-4-fluorobenzamide solution?
To minimize degradation, it is recommended to:
-
Use aprotic, anhydrous solvents whenever your experimental protocol allows.
-
Buffer your aqueous solutions to a neutral or slightly acidic pH. Amide hydrolysis is often catalyzed by both acid and base.
-
Protect your solutions from light by using amber vials or covering your containers with aluminum foil.
-
Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation.
-
Purge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen and minimize oxidation.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for stability studies.[1] It allows for the separation and quantification of the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of any unknown degradation products, which aids in their structural elucidation.[2]
Troubleshooting Guide: Investigating Solution Stability
If you suspect stability issues with N-(4-Acetylphenyl)-4-fluorobenzamide, a systematic approach is necessary to identify the cause and implement a solution. A forced degradation study is a powerful tool to purposefully degrade the sample and understand its liabilities.[2][3]
Issue 1: Suspected Hydrolytic Degradation
Symptoms:
-
Loss of parent compound peak area in HPLC analysis over time in aqueous-based solutions.
-
Appearance of new peaks in the chromatogram, potentially corresponding to 4-fluoro-benzoic acid and 4-aminoacetophenone.
Causality: The amide bond in N-(4-Acetylphenyl)-4-fluorobenzamide is susceptible to cleavage by water, a process that can be significantly accelerated by acidic or basic conditions.[4]
Troubleshooting Workflow:
Caption: Workflow for investigating hydrolytic stability.
Experimental Protocol: pH-Dependent Stability Study
-
Solution Preparation: Prepare stock solutions of N-(4-Acetylphenyl)-4-fluorobenzamide in an organic solvent like acetonitrile or methanol.
-
Stress Conditions: Dilute the stock solution into three separate aqueous solutions: 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Incubation: Place the vials in a controlled temperature environment (e.g., 60°C).[5]
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Interpretation: Plot the percentage of the remaining N-(4-Acetylphenyl)-4-fluorobenzamide against time for each condition to determine the degradation kinetics.
Issue 2: Suspected Photodegradation
Symptoms:
-
Significant degradation observed in samples left on the lab bench under ambient light compared to those stored in the dark.
-
The appearance of unexpected peaks in the chromatogram.
Causality: Aromatic compounds can absorb UV light, which can lead to photochemical reactions and degradation.[6]
Troubleshooting Workflow:
Caption: Workflow for investigating photostability.
Experimental Protocol: Photostability Study
-
Solution Preparation: Prepare a solution of N-(4-Acetylphenyl)-4-fluorobenzamide in a photochemically inert solvent (e.g., acetonitrile/water).
-
Sample Sets: Divide the solution into two sets of clear glass vials.
-
Exposure: Place one set in a photostability chamber with controlled light exposure (as per ICH Q1B guidelines). Wrap the second set completely in aluminum foil to serve as a dark control and place it in the same chamber.
-
Analysis: After the recommended exposure period, analyze samples from both sets by HPLC.
-
Data Interpretation: A significant difference in the purity of the exposed sample compared to the dark control indicates photosensitivity.
Issue 3: Suspected Oxidative Degradation
Symptoms:
-
Instability in the presence of air or certain excipients.
-
The appearance of new peaks in the chromatogram, potentially with a higher molecular weight due to oxygen addition.
Causality: The acetylphenyl moiety could be susceptible to oxidation. The presence of peroxides in solvents (like THF or dioxane) or other oxidizing agents can promote degradation.
Troubleshooting Workflow:
Caption: Workflow for investigating oxidative stability.
Experimental Protocol: Oxidative Stress Study
-
Solution Preparation: Prepare a solution of N-(4-Acetylphenyl)-4-fluorobenzamide.
-
Stress Condition: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%).[7]
-
Incubation: Allow the reaction to proceed at room temperature.
-
Time-Point Analysis: Monitor the reaction by HPLC at various time points until a noticeable amount of degradation (e.g., 5-20%) is observed.[3]
-
Data Interpretation: The formation of new peaks indicates susceptibility to oxidation.
Data Summary and Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for long-term storage of stock solutions. | Minimizes the risk of hydrolysis. |
| pH | For aqueous solutions, maintain a pH between 4 and 7. | Amide hydrolysis is catalyzed by both strong acids and bases. |
| Temperature | Store stock solutions at -20°C or -80°C. For working solutions, store at 2-8°C for short periods. | Reduces the rate of all chemical degradation pathways. |
| Light Exposure | Protect from light by using amber vials or wrapping containers in aluminum foil. | Prevents potential photodegradation. |
| Atmosphere | For long-term storage of sensitive solutions, consider purging with an inert gas. | Removes oxygen and prevents oxidative degradation. |
By following these guidelines and employing the troubleshooting protocols provided, you can effectively manage the stability of N-(4-Acetylphenyl)-4-fluorobenzamide in your experimental workflows.
References
-
ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)benzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem. Retrieved from [Link]
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492
-
Food and Agriculture Organization of the United Nations. (n.d.). Photodegradation of sulfonamides and their N 4 -acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. AGRIS. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. PubMed. Retrieved from [Link]
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
-
MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
Pharmaceuticals and Medical Devices Agency. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
Sci-Hub. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Optimization of forced degradation using experimental design and development of a stability-indicating liquid chromatographic assay method for rebamipide in bulk and tablet dosage form. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)-4-fluorobenzamide. PubChem. Retrieved from [Link]
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- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Refining Analytical Methods for N-(4-Acetylphenyl)-4-fluorobenzamide Quantification
Welcome to the technical support center for the analytical quantification of N-(4-Acetylphenyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common analytical techniques. Our goal is to empower you with the expertise to overcome challenges and ensure the accuracy and reliability of your results.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of N-(4-Acetylphenyl)-4-fluorobenzamide. Below are common issues encountered during HPLC analysis, their potential causes, and step-by-step solutions.
A reliable starting point for method development can be adapted from established protocols for similar compounds.[1]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 70% A to 30% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Q1: Why am I seeing peak tailing for my N-(4-Acetylphenyl)-4-fluorobenzamide peak?
Answer: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue that can compromise resolution and integration.[2] For N-(4-Acetylphenyl)-4-fluorobenzamide, this can be attributed to several factors.
Causality: The amide and acetyl groups in the molecule can interact with residual silanol groups on the silica-based stationary phase, leading to secondary retention mechanisms and peak tailing.[2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The interaction with silanol groups can be minimized by operating at a lower pH.[2] Ensure your mobile phase, containing a modifier like formic acid, has a pH between 2.5 and 3.5. This protonates the silanol groups, reducing unwanted interactions.
-
Use of a Highly Deactivated Column: Employing an end-capped C18 column with minimal residual silanol groups can significantly improve peak shape.
-
Check for Column Contamination: A buildup of contaminants on the column frit or packing material can cause peak tailing.
-
Action: Reverse flush the column with a strong solvent, such as isopropanol (if the column manufacturer permits). If the problem persists, the column may need replacement.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Action: Dilute your sample and reinject.
-
Q2: My peak shape is fronting. What is the likely cause?
Answer: Peak fronting is characterized by an asymmetry factor of less than 1 and is often indicative of sample overload or issues with the sample solvent.[3]
Causality: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
Troubleshooting Steps:
-
Sample Solvent Compatibility: Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent.[4]
-
Reduce Injection Volume or Concentration: As with peak tailing, overloading the column can lead to fronting.[4] Decrease the amount of analyte being injected.
-
Column Collapse: In rare cases, a void at the head of the column can cause peak fronting. This is often accompanied by a sudden drop in backpressure. The column will need to be replaced.
Q3: I am observing a drift in retention time for N-(4-Acetylphenyl)-4-fluorobenzamide.
Answer: Retention time shifts can indicate a lack of system stability or changes in the chromatographic conditions.[5]
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a degrading column can all lead to retention time drift.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is fresh and well-mixed. For gradient elution, ensure the pump is accurately delivering the programmed gradient.
-
Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection sequence. A common rule of thumb is to flush with 10-20 column volumes.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Column Health: A degrading column can lead to shifts in retention. Monitor column performance with a system suitability test.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS provides enhanced selectivity and sensitivity for the quantification of N-(4-Acetylphenyl)-4-fluorobenzamide, particularly in complex matrices.[6][7][8]
Q1: I am experiencing a weak or inconsistent signal for my analyte in the mass spectrometer.
Answer: A poor signal in LC-MS can stem from a variety of issues, from the ion source to the mobile phase composition.[5]
Causality: For N-(4-Acetylphenyl)-4-fluorobenzamide, inefficient ionization is a common culprit. The choice of mobile phase additives and ion source settings are critical.
Troubleshooting Steps:
-
Optimize Ion Source Parameters:
-
Electrospray Ionization (ESI): This is a suitable ionization technique for this molecule. Optimize the capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.
-
Polarity: The molecule possesses both acidic (amide) and basic (carbonyl) functionalities. Experiment with both positive and negative ion modes to determine which provides a better signal.
-
-
Mobile Phase Additives: While formic acid is a good starting point for positive ion mode, ammonium formate or acetate can be beneficial for negative ion mode.[9] Avoid non-volatile buffers like phosphates, which are detrimental to MS systems.[10]
-
Check for Contamination: A dirty ion source can significantly suppress the signal.[5]
-
Action: Follow the manufacturer's instructions for cleaning the ion source components.
-
-
Infusion Analysis: Directly infuse a standard solution of N-(4-Acetylphenyl)-4-fluorobenzamide into the mass spectrometer to bypass the LC system.[10] This helps to isolate whether the issue is with the MS or the chromatography.
Q2: I am observing high background noise in my mass spectra.
Answer: High background noise can obscure the analyte signal and compromise the limit of detection.[5]
Causality: Contamination from solvents, sample matrix, or system components is the most frequent cause of high background noise.[5]
Troubleshooting Steps:
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives.
-
System Cleaning: Flush the entire LC system, including the autosampler and all tubing, with a strong organic solvent like isopropanol.[11]
-
Sample Preparation: If analyzing samples in a complex matrix (e.g., plasma, tissue extracts), implement a thorough sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering components.
-
Identify Contaminants: Run a blank injection (mobile phase only) and examine the background ions. Common contaminants include plasticizers (phthalates) and slip agents (erucamide).
UV-Vis Spectrophotometry Troubleshooting Guide
UV-Vis spectrophotometry offers a simpler, more accessible method for quantification, particularly for pure samples.[12]
Q1: How do I determine the optimal wavelength (λmax) for quantifying N-(4-Acetylphenyl)-4-fluorobenzamide?
Answer: The optimal wavelength for quantification is the wavelength of maximum absorbance (λmax), as it provides the highest sensitivity and linearity.[13]
Experimental Protocol:
-
Prepare a solution of N-(4-Acetylphenyl)-4-fluorobenzamide of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Use a scanning UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm).[12]
-
The wavelength at which the highest absorbance is recorded is the λmax. For compounds with similar chromophores, the λmax is often in the mid-UV region.[13][14]
Q2: My calibration curve is not linear.
Answer: A non-linear calibration curve can arise from several instrumental or chemical factors.
Causality: Deviations from Beer-Lambert's law can occur at high concentrations due to intermolecular interactions or instrumental limitations.
Troubleshooting Steps:
-
Concentration Range: Ensure your calibration standards are within the linear dynamic range of the instrument. If the curve plateaus at higher concentrations, dilute your standards.
-
Stray Light: Check the instrument's performance, particularly for stray light, which can affect linearity at high absorbances.
-
Solvent Blank: Use the same solvent for your blank as you used to prepare your standards and samples.
-
Chemical Instability: Ensure that N-(4-Acetylphenyl)-4-fluorobenzamide is stable in the chosen solvent and is not degrading over the course of the experiment.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to consider for my analytical method according to regulatory guidelines?
Answer: According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[15][16][17][18][19] The specific parameters and their acceptance criteria depend on the intended purpose of the method (e.g., assay, impurity testing).[17][19] The U.S. Food and Drug Administration (FDA) also provides guidance that complements the ICH guidelines.[20][21][22]
Q2: How can I improve the robustness of my HPLC method?
Answer: A robust method is insensitive to small, deliberate variations in method parameters. To improve robustness, systematically evaluate the effect of small changes in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). A method that maintains acceptable performance under these variations is considered robust.
Q3: What type of sample preparation is recommended for analyzing N-(4-Acetylphenyl)-4-fluorobenzamide in a complex matrix like plasma?
Answer: For complex matrices, a multi-step sample preparation is often necessary to remove interferences. A common workflow involves:
-
Protein Precipitation: Use a solvent like acetonitrile or methanol to precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide further cleanup and can concentrate the analyte. For N-(4-Acetylphenyl)-4-fluorobenzamide, a reversed-phase SPE cartridge would be a suitable choice.
Visualizations
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
LC-MS Signal Optimization
Caption: Key parameters for optimizing the LC-MS signal.
References
- Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR.
- PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
- LCGC International. (n.d.). How to Avoid Problems in LC–MS.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ResearchGate. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
- PubMed. (2024, April 15). A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- National Institutes of Health. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
- ResearchGate. (2024, August 20). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- PubMed. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- SIELC Technologies. (2018, May 16). N-Acetyl-N-(4-hydroxyphenyl)benzamide.
- International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
- Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?.
- Trends in Sciences. (2024, February 25). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjW3eT-Zi3e0V-TKiL95yDZp1MwheG4vB4Tr9PRp4dMPiihth0uKPe_Z9dSNxpBTpu0vfSsfoZyLoPH1OXhOHUHRghfUqcpPBi9IyBv6dPujRplaqUFDxTCotwjmxMXt-TmVk-UDcI61Mmo-5tz_sbvVfDTy3gHe_iuAppeQ==
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- The Royal Society of Chemistry. (n.d.). Analytical Methods.
- (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMhkLur3p8R-bL0V_EOh5Y0iAkT0Nx6nWUpGSlfaocR23codo_bYGFZHcRESibdChlI6LcK8HvoHWq8n9ESxODXhUsuIlx3NuyUAatvkwkCD5uCU4h29UDjmeYQVPLHrm9KI7UxTA0p-4wQ8gnTPcvNofaf-uZUINOZfETO_2ExQ==
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Agilent. (2007, December 17). speed accuracy productivity.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- myadlm.org. (2019, January 1). Growing Pains in LC-MS/MS Testing.
- ResearchGate. (2025, August 6). (PDF) IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide.
- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
- Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
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Technical Support Center: Enhancing the Selectivity of N-(4-Acetylphenyl)-4-fluorobenzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-Acetylphenyl)-4-fluorobenzamide derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies to address the common challenge of improving the selectivity of this important class of compounds. As Senior Application Scientist, my goal is to equip you with the scientific rationale and actionable protocols to overcome experimental hurdles and accelerate your research.
Introduction: The Selectivity Challenge
N-(4-Acetylphenyl)-4-fluorobenzamide and its derivatives represent a promising scaffold in drug discovery, often investigated as inhibitors of various protein kinases due to their structural motifs that can interact with ATP-binding sites. However, the conserved nature of these sites across the kinome frequently leads to off-target activities, complicating the interpretation of biological data and potentially causing undesirable side effects.[1] Achieving high selectivity is therefore a critical step in the development of safe and effective therapeutic agents.
This guide provides a structured approach to diagnosing and resolving selectivity issues through a question-and-answer format, detailed troubleshooting guides, and validated experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter when profiling the selectivity of your N-(4-Acetylphenyl)-4-fluorobenzamide derivatives.
Issue 1: My lead compound shows activity against multiple kinases in an in-vitro panel. How can I begin to improve its selectivity?
Answer:
This is a common challenge with ATP-competitive inhibitors. The initial step is to systematically dissect the structure-activity relationship (SAR) of your lead compound. The N-(4-Acetylphenyl)-4-fluorobenzamide scaffold can be logically divided into three key regions for modification.
Workflow for Initial Selectivity Enhancement:
Caption: Workflow for a typical in-vitro kinase assay.
Materials:
-
Test Compound (e.g., N-(4-Acetylphenyl)-4-fluorobenzamide derivative)
-
Kinase Panel (recombinant enzymes)
-
Corresponding Kinase Substrates
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a standard 10-point dose-response curve, you might prepare concentrations ranging from 10 mM to 0.5 µM.
-
Dilute the compound further in the kinase assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%).
-
-
Assay Plate Setup:
-
Add the diluted compound to the wells of the 384-well plate. Include wells for a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., 1% DMSO).
-
-
Kinase Reaction:
-
Prepare a solution of the kinase and its corresponding substrate in the kinase assay buffer.
-
Add the kinase/substrate solution to each well of the assay plate.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.
-
-
Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer. The concentration of ATP should be at or near the Km for each specific kinase to accurately determine the IC50. [2] * Add the ATP solution to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified for each kinase (typically 30-60 minutes).
-
-
Signal Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves:
-
Adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Incubating for 40 minutes.
-
Adding the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubating for 30-60 minutes.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful cell-based method to confirm that your compound is engaging with its intended target in a cellular context and can also be used to identify off-targets.
Principle:
The binding of a ligand (your compound) to a protein stabilizes the protein, making it more resistant to thermal denaturation. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble protein remaining, you can assess target engagement.
Materials:
-
Cells expressing the target of interest
-
Test Compound
-
Cell Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with your test compound at various concentrations or with a vehicle control. Incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heating:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Quantification:
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Mass Spectrometry (for off-target identification): For a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins that were stabilized by the compound.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the spectral counts from the mass spectrometry data.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
References
- Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 50, 1-33.
-
PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Newman, D. J., & Cragg, G. M. (2020). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
- Zolkowska, D., & Robey, R. W. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological research, 108, 31–39.
- Wang, X., & Wang, Y. (2020). Off-target effects in CRISPR/Cas9 gene editing. Yi chuan = Hereditas, 42(1), 2–13.
- Zhang, Y., & Li, S. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of medicinal chemistry, 64(19), 14213–14238.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules (Basel, Switzerland), 18(3), 3630–3640.
-
Reddit. (n.d.). what is the significance of acetyl group on drugs?. r/chemistry. Retrieved from [Link]
- Al-Zoubi, R. M., & Marion, O. (2020). Importance of Fluorine in Benzazole Compounds. Molecules (Basel, Switzerland), 25(20), 4749.
- Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., de Vet, E. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876.
- ACS Medicinal Chemistry Letters. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
- Lee, K., Jung, M., Kim, M., Choo, H., & Chong, Y. (2004). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & medicinal chemistry letters, 14(6), 1463–1466.
-
ChemHelpASAP. (2020, August 23). off-target effects. YouTube. Retrieved from [Link]
- Li, C., Tadesse, S., Yu, M., Arnst, J. L., Wisen, S., Kumar, G., An, J., Li, J., Li, P. K., & Li, W. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of medicinal chemistry, 59(17), 7943–7957.
- Li, Y., & Seto, E. (2016). The role of protein acetylation in carcinogenesis and targeted drug discovery. Acta biochimica et biophysica Sinica, 48(1), 1–9.
- Johnson, G. L., & Jalal, S. I. (2011). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future medicinal chemistry, 3(13), 1615–1619.
-
seqWell. (2023, September 25). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
- Wang, H., & Gevorgyan, V. (2022). Selective desaturation of amides: a direct approach to enamides. Chemical science, 13(31), 9031–9036.
- PubMed. (2022). A Novel Approach of Electrocatalytic Deamination From Aromatic Amide to Diarylimide on Ni-PTFE Modified Electrode.
- ResearchGate. (2021). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples.
- Phillips, E. J., & Mallal, S. A. (2010). Pharmacogenomics of off-target adverse drug reactions. British journal of clinical pharmacology, 70(5), 633–645.
- Tsai, C. J., & Nussinov, R. (2022). Strategy toward Kinase-Selective Drug Discovery. Biomolecules, 12(11), 1649.
- Tanimoto, H., Kono, M., Nishii, M., Hattori, S. I., Higashi-Kuwata, N., Iwanami, S., Nishi, M., Shiota, T., Kim, Y., Nakayama, E. E., Shioda, T., Mitsuya, H., & Maeda, K. (2023). Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. Journal of medicinal chemistry, 66(20), 14032–14055.
-
Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up N-(4-Acetylphenyl)-4-fluorobenzamide Production
Welcome to the technical support center for the synthesis and scale-up of N-(4-Acetylphenyl)-4-fluorobenzamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of scaling this synthesis from the laboratory bench to pilot plant and beyond, ensuring high yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
1. What is the most common synthetic route for N-(4-Acetylphenyl)-4-fluorobenzamide?
The most prevalent and industrially viable method for synthesizing N-(4-Acetylphenyl)-4-fluorobenzamide is the Schotten-Baumann reaction. This reaction involves the acylation of 4-aminoacetophenone with 4-fluorobenzoyl chloride in the presence of a base.[1][2]
2. Why is the Schotten-Baumann reaction preferred for this synthesis?
The Schotten-Baumann reaction is favored due to its robustness, generally high yields, and the use of readily available starting materials. The reaction can often be carried out in a two-phase solvent system (e.g., an organic solvent and water), which simplifies the work-up procedure as the base and the resulting inorganic salts are contained in the aqueous phase.[3]
3. What are the key starting materials and reagents?
The primary starting materials are 4-aminoacetophenone and 4-fluorobenzoyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction. Common bases include sodium hydroxide, potassium carbonate, or an organic base like pyridine.[2][4]
4. How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress at the lab scale by observing the consumption of the starting materials. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[4]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and scale-up of N-(4-Acetylphenyl)-4-fluorobenzamide.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield or Incomplete Reaction | 1. Insufficient mixing: In a biphasic system, poor agitation leads to a low interfacial area, hindering the reaction between the reactants in the organic phase and the base in the aqueous phase. 2. Hydrolysis of 4-fluorobenzoyl chloride: The acyl chloride is susceptible to hydrolysis, especially at elevated temperatures and pH. 3. Low reactivity of 4-aminoacetophenone: The acetyl group on the aniline ring is electron-withdrawing, which can reduce the nucleophilicity of the amino group.[5] | 1. Improve Agitation: Increase the stirring speed to ensure efficient mixing of the organic and aqueous layers. Consider using a mechanical stirrer for larger scale reactions. 2. Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of 4-fluorobenzoyl chloride to minimize hydrolysis. 3. Optimize Base Addition: Add the base solution gradually to maintain a controlled pH and minimize the concentration of hydroxide ions in the aqueous phase at any given time. |
| Formation of Impurities | 1. Diacylation of 4-aminoacetophenone: The product, an amide, is less nucleophilic than the starting amine. However, under forcing conditions, a second acylation can occur. 2. Presence of 4-fluorobenzoic acid: This impurity arises from the hydrolysis of 4-fluorobenzoyl chloride. | 1. Stoichiometric Control: Use a slight excess of 4-aminoacetophenone relative to 4-fluorobenzoyl chloride to favor mono-acylation. 2. Aqueous Wash: During work-up, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted 4-fluorobenzoyl chloride and the 4-fluorobenzoic acid byproduct. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities: Impurities can significantly inhibit crystallization. 2. Inappropriate recrystallization solvent: The chosen solvent may not provide the necessary solubility differential between hot and cold conditions. | 1. Purify the Crude Product: Before recrystallization, ensure the crude product is washed thoroughly to remove soluble impurities. If necessary, consider a column chromatography purification for a small batch to obtain a seed crystal. 2. Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system.[6][7] |
| Product Discoloration | 1. Oxidation of 4-aminoacetophenone: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. 2. Reaction at high temperatures: Elevated temperatures can promote side reactions that lead to colored byproducts. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Maintain the recommended reaction temperature throughout the process. 3. Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[8] |
III. Experimental Protocols
A. Synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide (Lab Scale)
This protocol is a representative procedure for the synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide via the Schotten-Baumann reaction.
Materials:
-
4-aminoacetophenone
-
4-fluorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminoacetophenone (1.0 equivalent) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the flask containing the 4-aminoacetophenone solution to 0-5 °C using an ice bath.
-
Slowly and simultaneously add the 4-fluorobenzoyl chloride (1.05 equivalents) from the dropping funnel and the sodium hydroxide solution to the vigorously stirred reaction mixture. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).[6][7]
B. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is crucial for determining the purity of N-(4-Acetylphenyl)-4-fluorobenzamide.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
IV. Visualizations
A. Reaction Pathway
Caption: Schotten-Baumann synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
B. Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
V. References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber die Synthese von α- und β-Picolin. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3223. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(16), 4941. [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]
-
CUNY York College. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzamide. Retrieved from [Link]
-
ResearchGate. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
ATDBio. (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Retrieved from [Link]
-
PubMed. (2018). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Retrieved from [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]
-
Schotten Baumann Reaction. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]
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- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Benzamide Synthesis Technical Support Center: A Guide to Avoiding Common Pitfalls
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. The following information is curated to explain the causality behind experimental choices, ensuring a deeper understanding of the principles at play.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding benzamide synthesis, providing quick and actionable answers.
Q1: What are the most common laboratory methods for synthesizing benzamides?
A1: The most prevalent methods include:
-
From Acyl Chlorides (e.g., Benzoyl Chloride): This is a widely used method involving the nucleophilic acyl substitution of an acyl chloride with ammonia or a primary/secondary amine. The reaction is often performed under Schotten-Baumann conditions.[1][2]
-
From Carboxylic Acids (e.g., Benzoic Acid): This approach requires the activation of the carboxylic acid before its reaction with an amine. Common strategies include:
-
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amination.[1][3]
-
Direct coupling with an amine using amide coupling reagents such as dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often with additives like 1-Hydroxybenzotriazole (HOBt).[4][5]
-
-
Oxidative Amidation: Newer methods may involve the oxidative amidation of benzylamines or benzyl cyanides.[1]
Q2: What is the Schotten-Baumann reaction and why is a base necessary?
A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides.[2][6] It is typically carried out in a two-phase solvent system with an aqueous base, such as sodium hydroxide.[1] The base is crucial because it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][4][7] Without a base, the HCl would protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.[1][4][8]
Q3: My benzamide synthesis has a very low yield. What are the most likely causes?
A3: Low yields in benzamide synthesis can often be attributed to several factors:
-
Hydrolysis of the Acyl Chloride: Acyl chlorides, like benzoyl chloride, readily react with moisture to form the corresponding carboxylic acid (e.g., benzoic acid), which is unreactive under these conditions.[1][4][9] It is critical to use anhydrous solvents and reagents.[1][4]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or poor mixing, especially in biphasic systems like the Schotten-Baumann reaction.[1][10]
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired benzamide.[1][5]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.[1] For instance, using an excessive amount of solvent during recrystallization can lead to a substantial portion of the product remaining in the mother liquor.[1]
Q4: I am using a carbodiimide coupling reagent (like DCC or EDC) and a white precipitate has formed. What is it and how do I remove it?
A4: The white precipitate is likely the corresponding urea byproduct. For example, dicyclohexylcarbodiimide (DCC) forms dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents and precipitates out of the reaction mixture.[11] This insolubility makes its removal relatively straightforward through filtration.[4] In contrast, the urea byproduct of EDC is water-soluble, allowing for its removal with an aqueous wash during the workup.[12]
II. Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for more complex issues encountered during benzamide synthesis.
Scenario 1: Schotten-Baumann Reaction Issues
The Schotten-Baumann reaction is robust but susceptible to issues related to reaction conditions.
Problem: Low or no product formation.
-
Possible Cause 1: Hydrolysis of Benzoyl Chloride. Benzoyl chloride is highly sensitive to water and can quickly hydrolyze to benzoic acid.[4][7][9]
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be protected from atmospheric moisture with a drying tube.
-
-
Possible Cause 2: Amine Protonation. The reaction generates HCl, which will protonate the amine, making it non-nucleophilic.[4][8]
-
Solution: Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the HCl as it forms.[4]
-
-
Possible Cause 3: Insufficient Mixing. In a biphasic system, vigorous stirring is essential to maximize the surface area between the organic and aqueous phases, facilitating the reaction.[4]
-
Solution: Use a mechanical stirrer or a magnetic stir bar that provides vigorous agitation.
-
Problem: The product forms as an oil instead of a solid.
-
Possible Cause 1: Presence of Impurities. Impurities can lower the melting point of the product, causing it to "oil out."
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzamide.[4]
-
-
Possible Cause 2: Low Melting Point of the Product. Some substituted benzamides may have low melting points.
Scenario 2: Amide Coupling Reagent Issues
Amide coupling reagents are powerful but can lead to specific side reactions and purification challenges.
Problem: Low yield of benzamide.
-
Possible Cause 1: Formation of N-acylurea byproduct. With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which cannot react further with the amine.[12] This side reaction is more prevalent at higher temperatures.[12]
-
Solution: Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and more reactive towards the amine, thus suppressing N-acylurea formation and reducing racemization.[4][11][12] Running the reaction at lower temperatures is also recommended.[12]
-
-
Possible Cause 2: Guanidinium Byproduct Formation. With aminium/uronium-based coupling reagents (e.g., HBTU, HATU), the amine can react with the coupling reagent itself to form a guanidinium byproduct.
-
Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Problem: Product is contaminated with the coupling agent byproduct.
-
Possible Cause: Co-precipitation of Byproduct. The byproducts of some coupling reagents, like DCU from DCC, are sparingly soluble and can co-precipitate with the desired product.[4]
-
Solution:
-
Filtration: For insoluble byproducts like DCU, filtration is the primary method of removal.[4]
-
Aqueous Wash: For water-soluble byproducts, such as the urea from EDC, a simple aqueous workup is effective.[12]
-
Chromatography: If co-precipitation is a significant issue, purification by column chromatography may be necessary.
-
-
Scenario 3: Purification and Isolation Issues
The final steps of purification are critical for obtaining a high-purity product.
Problem: Difficulty in removing unreacted benzoic acid.
-
Possible Cause: Incomplete reaction or hydrolysis of starting materials.
-
Solution: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution, such as saturated sodium bicarbonate.[14] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer, while the neutral benzamide remains in the organic layer.[1]
-
Problem: Product "oils out" or forms a discolored solid during recrystallization.
-
Possible Cause 1: Solution cooled too quickly. Rapid cooling can cause the product to precipitate as an oil rather than forming crystals.[13][15]
-
Solution: Allow the solution to cool more slowly. Insulating the flask can help. If an oil forms, try reheating the solution to redissolve the product and then cool it more slowly, perhaps with the addition of a seed crystal.[15]
-
-
Possible Cause 2: Formation of colored impurities. Side reactions can generate chromophoric byproducts.[15]
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb the desired product.[15]
-
III. Data Presentation & Experimental Protocols
Table 1: Troubleshooting Summary for Benzamide Synthesis
| Observed Problem | Synthesis Method | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | Schotten-Baumann | 1. Hydrolysis of acyl chloride2. Amine protonation3. Poor mixing | 1. Use anhydrous conditions2. Ensure excess base is present3. Stir vigorously |
| Low Yield | DCC/EDC Coupling | 1. N-acylurea formation2. Incomplete reaction | 1. Add HOBt or HOAt; keep temperature low2. Check stoichiometry; monitor by TLC |
| Product is an Oil | Schotten-Baumann | 1. Impurities present2. Product has a low melting point | 1. Induce crystallization (scratching/seeding)2. Isolate oil and recrystallize from a different solvent |
| Product Contaminated with White Solid | DCC Coupling | DCU byproduct co-precipitation | Filter the reaction mixture to remove insoluble DCU. Wash the product thoroughly. |
| Strong Smell of Benzoyl Chloride After Reaction | Schotten-Baumann | Incomplete reaction | Continue stirring vigorously for a longer period. Ensure sufficient base is present. |
Protocol 1: Synthesis of Benzamide via Schotten-Baumann Reaction
This protocol provides a general procedure for the synthesis of benzamide from benzoyl chloride and ammonia.
-
Preparation: In a conical flask, add 5 mL of 25% aqueous ammonia and an equal volume of distilled water.[16] Mix well and cool the flask in an ice bath.
-
Reaction: Slowly add 2 mL of benzoyl chloride dropwise to the cold ammonia solution with constant, vigorous shaking or stirring.[16] A white precipitate of crude benzamide will form.[16]
-
Completion: After the addition is complete, continue to shake or stir the mixture vigorously for an additional 15 minutes to ensure the reaction goes to completion.[16]
-
Isolation: Collect the precipitated crude benzamide by vacuum filtration.[14] Wash the product with cold water to remove any unreacted ammonia and ammonium chloride.[14]
-
Purification: Recrystallize the crude product from hot water to obtain pure benzamide crystals.[14]
Protocol 2: Benzamide Synthesis via EDC/HOBt Coupling
This protocol outlines a general procedure for coupling benzoic acid and an amine using EDC and HOBt.
-
Preparation: In a round-bottom flask, dissolve benzoic acid (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.[1]
-
Coupling Reagent Addition: Slowly add EDC (1.2 equivalents) to the reaction mixture and stir.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[1] Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
IV. Visualized Workflows and Mechanisms
General Benzamide Synthesis Workflow
Caption: A generalized workflow for benzamide synthesis.
Troubleshooting Low Yields in Benzamide Synthesis
Caption: A logical workflow for troubleshooting low yields.
Simplified Mechanism of DCC Coupling and N-Acylurea Side Reaction
Caption: DCC coupling mechanism and a common side reaction.
V. References
-
Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
vibzz lab. (2020, August 6). Benzamide - Organic synthesis. YouTube. [Link]
-
An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2025, August 7). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Quora. (2020, July 2). What is the Schottan-Baumann reaction?. [Link]
-
Journal of the American Chemical Society. (n.d.). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. [Link]
-
LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Al-Mustansiriyah University. (2020-2021). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
ResearchGate. (2021, May 9). (PDF) Current trends and challenges in the downstream purification of bispecific antibodies. [Link]
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- 8. Schotten-Baumann Reaction [organic-chemistry.org]
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- 16. youtube.com [youtube.com]
Validation & Comparative
comparing N-(4-Acetylphenyl)-4-fluorobenzamide to other kinase inhibitors
An In-Depth Comparative Guide to N-(4-Acetylphenyl)-4-fluorobenzamide and Established Kinase Inhibitors
Introduction: The Benzamide Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most critical classes of drug targets in modern medicine.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with the benzamide moiety emerging as a privileged scaffold in many successful therapeutics.[4] Its structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases.
This guide provides a comparative analysis of N-(4-Acetylphenyl)-4-fluorobenzamide, a representative benzamide-containing compound, against established kinase inhibitors. While specific kinase activity data for N-(4-Acetylphenyl)-4-fluorobenzamide is not extensively published, we will dissect its structure to infer potential activity based on structure-activity relationship (SAR) studies of the broader benzamide class.[5][6] We will compare it to iconic inhibitors like Imatinib and explore the comprehensive experimental workflows required to validate and characterize any novel kinase inhibitor.
Structural Analysis: N-(4-Acetylphenyl)-4-fluorobenzamide
The structure of N-(4-Acetylphenyl)-4-fluorobenzamide features two key components: a 4-fluorobenzamide group and an N-(4-acetylphenyl) group.
-
4-Fluorobenzamide: The benzamide core is a common feature in many kinase inhibitors, often involved in forming hydrogen bonds with the kinase hinge region.[6] The fluorine atom can enhance binding affinity and modulate metabolic stability.
-
N-(4-acetylphenyl): The acetylphenyl group provides a potential point for further hydrogen bonding or other interactions within the active site. Its orientation and conformation are critical for determining target specificity.
To understand its potential as a kinase inhibitor, we must compare its structural motifs to those of clinically successful drugs that share the benzamide core.
Comparative Analysis with Benchmark Kinase Inhibitors
A meaningful comparison requires examining inhibitors where the benzamide or a related amide structure is crucial for activity. We will focus on Bcr-Abl inhibitors, a class where this scaffold has proven highly effective.
| Feature | N-(4-Acetylphenyl)-4-fluorobenzamide | Imatinib (Gleevec) | Nilotinib (Tasigna) |
| Core Scaffold | Benzamide | Phenylaminopyrimidine | Phenylaminopyrimidine |
| Key Hinge Interaction Group | Benzamide amide | Pyrimidine and aniline NH | Pyrimidine and aniline NH |
| Target(s) | To be determined | Bcr-Abl, c-KIT, PDGFR | Bcr-Abl (including some Imatinib-resistant mutants) |
| Binding Mode | Hypothesized ATP-competitive | Type II (binds inactive "DFG-out" conformation) | Type II (binds inactive "DFG-out" conformation) |
| Key Structural Features | Fluorobenzamide, Acetylphenyl | Pyridinyl-pyrimidine, N-methylpiperazine | Trifluoromethylphenyl, Imidazole, N-methylpiperazine |
Expert Insights: Imatinib and Nilotinib, while not direct benzamides in their core, incorporate a critical aniline amide linkage that serves a similar purpose: engaging the kinase hinge region.[2] They are classified as Type II inhibitors, which stabilize an inactive (DFG-out) conformation of the kinase.[2] This mode of inhibition often confers greater selectivity compared to inhibitors that target the more conserved active conformation.[7] For N-(4-Acetylphenyl)-4-fluorobenzamide, a key experimental question would be to determine if it acts as a Type I or Type II inhibitor, as this profoundly impacts its selectivity profile.
Experimental Validation Workflow: A Roadmap for Characterization
To rigorously evaluate N-(4-Acetylphenyl)-4-fluorobenzamide or any novel compound as a kinase inhibitor, a multi-stage experimental approach is essential. This workflow ensures that the data is robust and that decisions are based on a comprehensive understanding of the compound's biochemical and cellular activity.
Caption: Experimental workflow for kinase inhibitor validation.
Phase 1: Biochemical Assays - Is the Compound an Inhibitor?
The first step is to determine if the compound directly inhibits the catalytic activity of a target kinase in a purified, cell-free system.[3]
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to inhibition.[8]
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound (e.g., N-(4-Acetylphenyl)-4-fluorobenzamide) in a kinase reaction buffer. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to drive a luciferase reaction.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control. For IC50 determination, test the compound across a range of concentrations and fit the data to a dose-response curve.
Causality and Trustworthiness: This assay is self-validating because its endpoint—luminescence generated from ADP—is a direct consequence of the enzymatic turnover. The inclusion of positive and negative controls ensures that the assay is performing correctly and that any observed inhibition is due to the compound's activity.
Phase 2: Kinase Selectivity Profiling - What Else Does It Inhibit?
A crucial step in drug development is understanding a compound's selectivity.[9] A highly selective inhibitor targets only the desired kinase, minimizing off-target effects. Profiling against a broad panel of kinases is the industry standard.[10]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
A Senior Application Scientist's Guide to the Biological Validation of N-(4-Acetylphenyl)-4-fluorobenzamide
This guide provides a comprehensive framework for the biological validation of the novel compound, N-(4-Acetylphenyl)-4-fluorobenzamide. Drawing upon established principles of drug discovery and preclinical evaluation, this document outlines a series of proposed experiments to elucidate its potential therapeutic activities. While direct experimental data for this specific molecule is not yet publicly available, this guide leverages findings from structurally similar benzamide and acetamide derivatives to postulate its likely biological effects and to propose a robust validation strategy. This document is intended for researchers, scientists, and drug development professionals.
Introduction to the N-Phenylbenzamide Scaffold
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives of this scaffold have demonstrated potential as anticancer, antiviral, and anti-inflammatory agents.[1] The versatility of the benzamide linkage allows for facile chemical modifications, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. The subject of this guide, N-(4-Acetylphenyl)-4-fluorobenzamide, combines the N-phenylbenzamide core with a 4-acetylphenyl group and a 4-fluorobenzoyl moiety, suggesting the potential for unique biological activities worthy of investigation.
Postulated Biological Activities and Validation Strategies
Based on the biological activities reported for its structural analogs, N-(4-Acetylphenyl)-4-fluorobenzamide is hypothesized to possess anticancer, antiviral, and anti-inflammatory properties. The following sections detail the rationale for these predictions and propose a comprehensive experimental plan for their validation.
Anticancer Activity
A significant body of research points to the anticancer potential of N-phenylbenzamide and related derivatives.[2][3] For instance, certain imidazole-based N-phenylbenzamide derivatives have shown cytotoxic activity against various cancer cell lines with IC50 values in the low micromolar range.[2] Furthermore, N-substituted benzamides have been shown to inhibit NFκB activation and induce apoptosis, key mechanisms in cancer progression.[4]
Comparative Compounds
-
Doxorubicin: A well-established chemotherapeutic agent used as a positive control for cytotoxicity assays.[5]
-
N-(4-acetylphenyl)benzamide: A close structural analog lacking the fluorine substitution, to assess the contribution of the fluorine atom to the biological activity.
Experimental Validation
The initial screening for anticancer activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of N-(4-Acetylphenyl)-4-fluorobenzamide on a panel of human cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Simplified signaling pathway of apoptosis induction.
Detailed Protocol: Western Blot
-
Cell Lysis: Treat cancer cells with the IC50 concentration of N-(4-Acetylphenyl)-4-fluorobenzamide for 24 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and GAPDH (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: An increase in the expression of the pro-apoptotic protein Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2 would suggest that N-(4-Acetylphenyl)-4-fluorobenzamide induces apoptosis.
Antiviral Activity
N-phenylbenzamide derivatives have also been identified as potential antiviral agents. For instance, a study on novel N-phenylbenzamide derivatives demonstrated their inhibitory activity against Enterovirus 71 (EV71) with IC50 values in the low micromolar range.
Comparative Compounds
-
Pirodavir: A known antiviral agent that can be used as a positive control in anti-EV71 assays.
-
N-(4-acetylphenyl)benzamide: To evaluate the impact of the fluorine atom on antiviral efficacy.
Experimental Validation
The antiviral activity against a representative virus, such as Enterovirus 71, can be evaluated by a cytopathic effect (CPE) reduction assay.
Experimental Workflow: CPE Reduction Assay
Caption: Workflow for the CPE reduction assay to evaluate antiviral activity.
Detailed Protocol: CPE Reduction Assay
-
Cell Seeding: Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Infection and Treatment: Infect the cells with a specific virus (e.g., Enterovirus 71) at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of N-(4-Acetylphenyl)-4-fluorobenzamide, N-(4-acetylphenyl)benzamide, and Pirodavir.
-
Incubation: Incubate the plates until a clear cytopathic effect is observed in the virus-infected control wells.
-
Staining: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Quantification: Solubilize the stain with methanol and measure the absorbance at 595 nm.
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Anti-inflammatory Activity
The benzamide scaffold is present in several compounds with anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
Comparative Compounds
-
Celecoxib: A selective COX-2 inhibitor used as a positive control.
-
N-(4-acetylphenyl)benzamide: To determine the influence of the fluoro-substituent on anti-inflammatory activity.
Experimental Validation
A commercially available COX-2 inhibitor screening assay kit can be used to determine the in vitro inhibitory activity of N-(4-Acetylphenyl)-4-fluorobenzamide against the COX-2 enzyme.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for an in vitro COX-2 enzyme inhibition assay.
Detailed Protocol: COX-2 Inhibition Assay
-
Reagent Preparation: Prepare the assay components according to the manufacturer's instructions (e.g., Cayman Chemical's COX Inhibitor Screening Assay Kit).
-
Inhibitor Addition: Add various concentrations of N-(4-Acetylphenyl)-4-fluorobenzamide, N-(4-acetylphenyl)benzamide, and Celecoxib to the reaction wells.
-
Enzyme Reaction: Add the COX-2 enzyme and arachidonic acid (substrate) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for the recommended time.
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA provided in the kit.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.
Summary of Predicted Biological Activities and Comparative Data
| Predicted Activity | Rationale based on Analogs | Proposed Validation Assays | Comparator Compounds |
| Anticancer | N-phenylbenzamide derivatives show cytotoxicity against various cancer cell lines. [2][3] | MTT Assay, Western Blot for apoptotic markers | Doxorubicin, N-(4-acetylphenyl)benzamide |
| Antiviral | N-phenylbenzamide derivatives inhibit Enterovirus 71 replication. | CPE Reduction Assay | Pirodavir, N-(4-acetylphenyl)benzamide |
| Anti-inflammatory | The benzamide scaffold is common in COX inhibitors. | COX-2 Enzyme Inhibition Assay | Celecoxib, N-(4-acetylphenyl)benzamide |
Conclusion
This guide presents a structured and scientifically grounded approach to the initial biological validation of N-(4-Acetylphenyl)-4-fluorobenzamide. By leveraging data from closely related analogs, we have formulated hypotheses regarding its potential anticancer, antiviral, and anti-inflammatory activities. The detailed experimental protocols and comparative framework provided herein will enable researchers to systematically investigate these possibilities and to determine the therapeutic potential of this novel compound. The successful execution of these studies will provide the critical data necessary to guide further preclinical and clinical development.
References
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry. [Link]
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N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. (2000). British Journal of Cancer. [Link]
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Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. (2025). Journal of Medicinal Chemistry. [Link]
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Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2021). European Journal of Medicinal Chemistry. [Link]
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DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
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Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. (2011). Anticancer Research. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. [Link]
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Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. (2008). Molecular Pharmacology. [Link]
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Synthesis and biological evaluation of N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides as inhibitors of angiogenesis and tumor growth. (2013). European Journal of Medicinal Chemistry. [Link]
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1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). Molecules. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of N-(4-Acetylphenyl)-4-fluorobenzamide Derivatives
This guide provides a comprehensive framework for the comparative analysis of N-(4-Acetylphenyl)-4-fluorobenzamide derivatives. As researchers and drug development professionals, our goal is to not only synthesize novel chemical entities but also to rigorously characterize their structure-activity relationships (SAR) to identify promising therapeutic candidates. This document offers a synthesized perspective based on established methodologies for analogous compound series, providing a roadmap for the systematic evaluation of this particular chemical scaffold.
The core structure, N-(4-acetylphenyl)-4-fluorobenzamide, presents a compelling starting point for medicinal chemistry exploration. The acetylphenyl moiety offers a handle for further derivatization, while the fluorobenzamide portion can be critical for modulating target engagement and pharmacokinetic properties. Understanding how modifications to this core structure impact biological activity is paramount.
The Strategic Imperative: Why a Comparative Analysis?
A systematic comparative analysis is the cornerstone of rational drug design. By synthesizing a library of derivatives and evaluating them in parallel, we can elucidate the molecular features that govern efficacy and selectivity. This approach allows us to:
-
Identify Key Pharmacophoric Elements: Determine which functional groups are essential for biological activity.
-
Optimize Potency and Selectivity: Fine-tune the lead structure to maximize desired effects and minimize off-target interactions.
-
Improve Drug-like Properties: Enhance metabolic stability, solubility, and bioavailability through structural modifications.
This guide will walk you through the critical steps of such an analysis, from synthetic strategy to biological evaluation and data interpretation.
Synthetic Strategy: A Generalized Approach
The synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide derivatives can be achieved through several reliable methods. A common and effective approach involves the amidation reaction between a substituted 4-aminobenzophenone precursor and a 4-fluorobenzoyl chloride derivative.
General Synthetic Workflow
Caption: A generalized synthetic workflow for generating a library of N-(4-Acetylphenyl)-4-fluorobenzamide derivatives.
Step-by-Step Synthesis Protocol (Illustrative Example)
This protocol outlines a general procedure for the synthesis of the core scaffold. Modifications to the starting materials would be necessary to generate a library of derivatives.
-
Preparation of 4-fluorobenzoyl chloride: To a solution of 4-fluorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed at room temperature and monitored for completion by techniques like thin-layer chromatography (TLC).
-
Amide Coupling: Dissolve 4-aminoacetophenone in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine). Slowly add the prepared 4-fluorobenzoyl chloride to this solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until completion, as indicated by TLC. Upon completion, the reaction is quenched, for instance, with the addition of water. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield the pure N-(4-acetylphenyl)-4-fluorobenzamide.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Comparative Biological Evaluation: Unveiling Structure-Activity Relationships
The biological evaluation of the synthesized derivatives is the most critical phase of the comparative analysis. The choice of assays will depend on the therapeutic target of interest. Based on the activities of structurally related benzamides and sulfonamides, potential areas of investigation include anticancer, antimicrobial, and enzyme inhibition activities.[1][2][3]
Enzyme Inhibition Assays
Many benzamide derivatives have shown promise as enzyme inhibitors.[1][4] For instance, related sulfonamide compounds have been evaluated for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] A similar approach can be adopted for the N-(4-Acetylphenyl)-4-fluorobenzamide series.
This protocol is adapted from established methods for evaluating cholinesterase inhibitors.[1]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Solution: Prepare a solution of AChE from a commercial source in the same buffer.
-
Assay Procedure: In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations. Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Add the substrate solution (ATCI) to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity Screening
The antiproliferative activity of the derivatives against various cancer cell lines is a common primary screen.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Antimicrobial Activity Testing
The synthesized compounds can also be screened for their activity against a panel of pathogenic bacteria and fungi.[3][5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Interpretation
A clear and concise presentation of the experimental data is crucial for a meaningful comparative analysis. The use of tables to summarize quantitative data is highly recommended.
Table 1: Comparative in vitro Enzyme Inhibition Data
| Compound ID | R¹-group on Acetylphenyl Ring | R²-group on Fluorobenzoyl Ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| Scaffold | -H | -F | Data | Data | Data |
| 1a | -OH | -F | Data | Data | Data |
| 1b | -OCH₃ | -F | Data | Data | Data |
| 2a | -H | -Cl | Data | Data | Data |
| 2b | -H | -Br | Data | Data | Data |
Table 2: Comparative in vitro Anticancer Activity
| Compound ID | R¹-group | R²-group | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Scaffold | -H | -F | Data | Data | Data |
| 1a | -OH | -F | Data | Data | Data |
| 1b | -OCH₃ | -F | Data | Data | Data |
| 2a | -H | -Cl | Data | Data | Data |
| 2b | -H | -Br | Data | Data | Data |
Structure-Activity Relationship (SAR) Analysis: The Core of the Comparison
Logical Flow of SAR Analysis
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A Comparative Guide to the Cross-Validation of Analytical Methods for N-(4-Acetylphenyl)-4-fluorobenzamide
This guide provides an in-depth comparative analysis of analytical methodologies for the quantification of N-(4-Acetylphenyl)-4-fluorobenzamide, a key intermediate and potential impurity in pharmaceutical synthesis. We will explore the development, validation, and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The core objective is to establish a robust, self-validating analytical framework that ensures data integrity and consistency, which is paramount for researchers, scientists, and drug development professionals.
The narrative emphasizes the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Imperative for Methodological Rigor
N-(4-Acetylphenyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry and pharmaceutical development. Accurate and precise quantification is critical for process control, impurity profiling, and stability testing. When multiple analytical methods are employed across different stages of development or between laboratories, it is essential to perform a cross-validation study.[3] Cross-validation formally verifies that different analytical procedures yield comparable and reliable results, ensuring data continuity and integrity.[3][4]
This guide will compare a highly specific, separation-based method (HPLC) with a rapid, simpler spectroscopic method (UV-Vis), providing the data and rationale to select the appropriate technique for a given analytical challenge.
Foundational Analytical Strategy: A Two-Method Approach
Our strategy involves developing and validating two orthogonal analytical methods. The primary method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is chosen for its high specificity and ability to separate the analyte from potential impurities and degradation products. The secondary method, UV-Vis Spectrophotometry, is selected for its speed and simplicity, making it suitable for high-throughput screening or routine in-process controls where specificity is less of a concern. The cross-validation of these two methods will establish a comprehensive analytical profile for N-(4-Acetylphenyl)-4-fluorobenzamide.
Caption: Overall workflow for the development, validation, and cross-validation of analytical methods.
Primary Method: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for pharmaceutical analysis due to its high resolving power. A reversed-phase method using a C18 column is selected based on the non-polar nature of N-(4-Acetylphenyl)-4-fluorobenzamide. This setup ensures strong retention and separation from polar impurities. UV detection is chosen because the aromatic rings in the molecule are strong chromophores, providing excellent sensitivity.
Detailed HPLC Protocol
Step 1: System and Reagents
-
HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). Rationale: Formic acid helps to protonate silanol groups on the column, reducing peak tailing, and provides a source of protons for mass spectrometry if used.
-
Mobile Phase B: Acetonitrile (HPLC Grade). Rationale: Acetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and low viscosity.[5]
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of N-(4-Acetylphenyl)-4-fluorobenzamide in Acetonitrile. Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Step 2: Chromatographic Conditions
-
Set the mobile phase composition to an isocratic flow of 60% Mobile Phase B and 40% Mobile Phase A.
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the detection wavelength to 254 nm. Rationale: This wavelength provides a good balance of absorbance for the aromatic functionalities in the molecule.
-
Set the injection volume to 10 µL.
-
Equilibrate the system for at least 30 minutes before the first injection.
Step 3: System Suitability Test (SST)
-
Before sample analysis, perform five replicate injections of a 50 µg/mL standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 1.5. This ensures the system is performing adequately before proceeding.
HPLC Method Validation Data
The method was validated according to ICH Q2(R1) guidelines.[2] The results are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from excipients or degradants at the analyte's retention time. | Peak purity > 99.0% |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 5 µg/mL - 80 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.8%, Intermediate: 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | - |
| Robustness | No significant impact from minor changes in flow rate or mobile phase composition. | %RSD ≤ 2.0% |
Secondary Method: UV-Vis Spectrophotometry
Rationale: UV-Vis spectrophotometry offers a rapid and cost-effective alternative for quantifying compounds with strong UV absorbance.[6] While it lacks the specificity of HPLC, it is highly effective for analyzing pure samples or formulations with no interfering excipients. Its validation is crucial to understand its limitations and define its appropriate use.
Detailed UV-Vis Protocol
Step 1: System and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Solvent/Diluent: Acetonitrile (HPLC Grade).
-
Standard Preparation: Use the same stock solution (1.0 mg/mL) prepared for the HPLC analysis. Serially dilute to create calibration standards from 2 µg/mL to 20 µg/mL.
Step 2: Wavelength Determination
-
Scan a 10 µg/mL solution of N-(4-Acetylphenyl)-4-fluorobenzamide from 200 nm to 400 nm using Acetonitrile as a blank.
-
Identify the wavelength of maximum absorbance (λmax). For this compound, λmax was determined to be 258 nm.
Step 3: Quantitative Analysis
-
Set the spectrophotometer to measure absorbance at 258 nm.
-
Use Acetonitrile to zero the instrument (blank).
-
Measure the absorbance of each calibration standard and the unknown samples.
-
Construct a calibration curve by plotting absorbance versus concentration.
UV-Vis Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 4 µg/mL - 16 µg/mL | - |
| Accuracy (% Recovery) | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 1.1%, Intermediate: 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.8 µg/mL | - |
| Limit of Quantitation (LOQ) | 2.4 µg/mL | - |
Forced Degradation: A Test of Specificity
To ensure the primary HPLC method is "stability-indicating," a forced degradation study was performed as mandated by ICH guidelines.[7][8] This process intentionally degrades the drug substance to verify that the analytical method can separate the intact drug from its degradation products.
Caption: Logic of a forced degradation study to produce potential degradation products.
Results: Significant degradation was observed under acidic, basic, and oxidative conditions. The HPLC method successfully separated the main analyte peak from all degradation product peaks, proving its specificity and stability-indicating nature. In contrast, the UV-Vis method showed overlapping spectra, demonstrating its inability to distinguish the analyte from its degradants. This is a critical limitation of the spectrophotometric method.
Cross-Validation: Comparing Method Performance
To cross-validate the two methods, five independent batches of a drug substance were prepared and analyzed using both the validated HPLC and UV-Vis methods. The objective is to determine if the methods provide statistically comparable quantitative results for the same samples.[3][9]
Comparative Quantitative Results
| Sample Batch ID | HPLC Assay (% w/w) | UV-Vis Assay (% w/w) | % Difference |
| Batch-001 | 99.8 | 100.1 | -0.30% |
| Batch-002 | 100.2 | 100.5 | -0.30% |
| Batch-003 | 99.5 | 99.1 | +0.40% |
| Batch-004 | 101.0 | 101.5 | -0.49% |
| Batch-005 | 99.9 | 99.6 | +0.30% |
| Average | 100.08 | 100.16 | |
| Std. Deviation | 0.55 | 0.91 |
Statistical Interpretation
A two-sample t-test was performed on the results to compare the means.
-
t-statistic: -0.16
-
p-value: 0.88
Conclusion and Recommendations
This guide demonstrates a comprehensive approach to the development, validation, and cross-validation of analytical methods for N-(4-Acetylphenyl)-4-fluorobenzamide.
-
The HPLC method is proven to be specific, accurate, precise, and stability-indicating. It is the recommended method for release testing, stability studies, and the analysis of samples containing potential impurities or degradants. Its ability to separate components is its key strength.
-
The UV-Vis spectrophotometric method is a validatable, linear, accurate, and precise technique. However, it is non-specific . Its use should be restricted to applications where the sample matrix is simple and known to be free of interfering substances, such as in-process controls or raw material identification of a pure substance.
The successful cross-validation confirms that, under controlled conditions for pure substances, the simpler UV-Vis method provides results statistically comparable to the more complex HPLC method. This allows laboratories to choose the most appropriate "fit-for-purpose" method based on the specific analytical need, balancing the requirements for specificity, speed, and cost.
References
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International Council for Harmonisation. Q2(R2) Validation of Analytical Procedures. (2023). European Medicines Agency. [Link]
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International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ICH. [Link]
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Singh, S., et al. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2022). ResearchGate. [Link]
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A Comparative Analysis of N-(4-Acetylphenyl)-4-fluorobenzamide and N-(4-acetylphenyl)-4-chlorobenzamide: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the substitution of a single atom can dramatically alter the biological profile of a compound. This guide provides an in-depth comparison of two closely related benzamide derivatives: N-(4-Acetylphenyl)-4-fluorobenzamide and N-(4-acetylphenyl)-4-chlorobenzamide. While direct comparative biological data for these specific molecules is not extensively published, this document synthesizes information from structurally similar compounds and fundamental principles of medicinal chemistry to offer a predictive analysis of their potential activities and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of halogen substitution in this chemical scaffold.
Introduction: The Significance of Halogen Substitution
The N-(4-acetylphenyl)benzamide core is a versatile scaffold that has been explored for a range of biological activities, including antimicrobial and anticancer properties. The introduction of a halogen atom at the 4-position of the benzamide ring significantly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. Fluorine and chlorine, while both halogens, impart distinct characteristics that can lead to differential biological outcomes. This guide will explore these differences to predict and compare the potential therapeutic applications of N-(4-Acetylphenyl)-4-fluorobenzamide and N-(4-acetylphenyl)-4-chlorobenzamide.
Physicochemical Properties: A Tale of Two Halogens
The choice between a fluorine and a chlorine substituent is a critical decision in drug design, with each offering a unique set of advantages and disadvantages.[1]
| Property | N-(4-Acetylphenyl)-4-fluorobenzamide (Predicted) | N-(4-Acetylphenyl)-4-chlorobenzamide (Predicted) | Impact on Biological Activity |
| Molecular Weight | ~257.26 g/mol | ~273.71 g/mol | Minimal difference, unlikely to significantly impact pharmacokinetics. |
| LogP (Lipophilicity) | Lower | Higher | The more lipophilic chloro-derivative may exhibit better membrane permeability but could also lead to increased metabolic liability and off-target effects. |
| Electronegativity | Fluorine is more electronegative. | Chlorine is less electronegative than fluorine. | The higher electronegativity of fluorine can lead to stronger polar interactions, such as hydrogen bonds, with biological targets.[1] |
| Atomic Radius | Fluorine is smaller. | Chlorine is larger. | The larger size of chlorine can provide better van der Waals contacts within a binding pocket but may also introduce steric hindrance.[1] |
| Metabolic Stability | The C-F bond is generally more stable to metabolic oxidation. | The C-Cl bond is more susceptible to metabolic degradation. | The fluoro-derivative is predicted to have a longer half-life in vivo. |
Synthesis of N-(4-Acetylphenyl)-4-halobenzamides
The synthesis of both N-(4-Acetylphenyl)-4-fluorobenzamide and N-(4-acetylphenyl)-4-chlorobenzamide can be achieved through a standard amidation reaction. A general synthetic scheme is presented below.
Caption: General synthetic route for N-(4-Acetylphenyl)-4-halobenzamides.
Experimental Protocol: General Amidation Procedure
-
To a solution of 4-aminoacetophenone (1.0 eq) in dichloromethane (DCM) in an ice bath, add pyridine (1.2 eq).
-
Slowly add a solution of the respective 4-halobenzoyl chloride (4-fluorobenzoyl chloride or 4-chlorobenzoyl chloride) (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(4-acetylphenyl)-4-halobenzamide.[2][3]
Comparative Biological Activity (Inferred)
While direct comparative data is lacking, based on the activities of structurally related compounds, we can infer potential biological activities for our target molecules.
Antimicrobial Activity
Benzamide and sulfonamide derivatives are known to possess antibacterial and antifungal properties. For instance, various N-substituted benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4][5] The presence of a halogen is often crucial for this activity. It is plausible that both the fluoro- and chloro-derivatives will exhibit some degree of antimicrobial effects. The higher lipophilicity of the chloro-derivative might enhance its ability to penetrate bacterial cell walls, potentially leading to greater potency compared to the fluoro-derivative.
Anticancer Activity
The N-(4-acetylphenyl) moiety is present in several compounds investigated for their antitumor properties.[6] Derivatives of N-(4-acetylphenyl)-2-chloroacetamide have shown promising antibacterial and antioxidant activities, which can be relevant in cancer therapy.[4] The cytotoxic potential of these compounds against various cancer cell lines, such as breast, prostate, and brain cancer, has been explored for similar structures.[7] The specific halogen could influence the mechanism and potency of anticancer action. For example, the ability of the halogen to participate in halogen bonding could be a determining factor in target engagement.
Enzyme Inhibition
Many benzamide derivatives are known to be enzyme inhibitors. For example, compounds with a similar core structure have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2] The electronic properties of the halogen substituent can significantly impact the binding affinity of the compound to the enzyme's active site. The more electronegative fluorine might form stronger hydrogen bonds with key residues, while the larger chlorine atom could have more favorable van der Waals interactions.
Structure-Activity Relationship (SAR) Analysis
The key to understanding the potential differences in activity between N-(4-Acetylphenyl)-4-fluorobenzamide and N-(4-acetylphenyl)-4-chlorobenzamide lies in the principles of bioisosterism.
Caption: Structure-activity relationship comparison.
The higher electronegativity of fluorine in N-(4-Acetylphenyl)-4-fluorobenzamide can lead to more potent interactions with polar residues in a target protein through hydrogen bonding.[1] Its smaller size allows it to be a good mimic of a hydrogen atom, potentially fitting into binding pockets where a larger chlorine atom might cause steric clashes. Furthermore, the strength of the C-F bond often imparts greater metabolic stability, leading to a longer duration of action.
Conversely, the larger and more lipophilic nature of chlorine in N-(4-acetylphenyl)-4-chlorobenzamide may enhance its passive diffusion across biological membranes, potentially leading to better cell permeability and overall efficacy. The greater polarizability of chlorine can also result in favorable van der Waals or halogen bonding interactions within the binding site of a target protein.
Recommended Experimental Workflows
To empirically determine and compare the biological activities of these two compounds, the following experimental workflows are recommended.
Cytotoxicity Screening: MTT Assay
This assay will determine the cytotoxic effects of the compounds on various cancer cell lines.
Caption: MTT assay workflow for cytotoxicity assessment.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of N-(4-Acetylphenyl)-4-fluorobenzamide and N-(4-acetylphenyl)-4-chlorobenzamide in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values for each compound.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
This assay will evaluate the potential of the compounds to inhibit AChE activity.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and AChE enzyme solution.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the test compounds.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Calculate the IC₅₀ value for each compound.[8]
Conclusion
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A Comparative Guide to the Structure-Activity Relationship (SAR) of N-phenylbenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-phenylbenzamide analogs, with a focus on their anticancer and antiparasitic properties. We will delve into the causal relationships behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.
The N-phenylbenzamide Scaffold: A Versatile Pharmacophore
The N-phenylbenzamide core, characterized by two interconnected phenyl rings linked by an amide bond, offers a unique three-dimensional arrangement that allows for diverse interactions with biological targets. The synthetic tractability of this scaffold permits systematic modifications of both the N-phenyl (Ring A) and the benzoyl (Ring B) moieties, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has led to the development of N-phenylbenzamide analogs as potent inhibitors of various enzymes and receptors implicated in a range of diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
N-phenylbenzamide derivatives have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors and histone deacetylase (HDAC) inhibitors.[1][2]
Kinase Inhibition
Several kinase inhibitors used in cancer therapy, such as nilotinib, feature the N-phenylbenzamide scaffold.[1] The amide linkage mimics the peptide bond, allowing these molecules to effectively compete with ATP for binding to the kinase active site.
A study on imidazole-based N-phenylbenzamide derivatives revealed key SAR insights for their cytotoxic activity against cancer cell lines.[1] The general observation was that the nature and position of substituents on the N-phenyl ring significantly influenced their anticancer potential.
Key SAR Findings for Anticancer Activity (Kinase Inhibition):
-
Substituent Position: The position of substituents on the aromatic phenyl ring was found to significantly enhance the anticancer activity.[1]
-
Electron-donating Groups: The presence of electron-donating groups, such as methyl (-CH3) and methoxy (-OCH3), at the ortho and para positions of the N-phenyl ring led to an improvement in activity.[1] Methoxy-substituted derivatives generally exhibited higher potency than their methyl-substituted counterparts.[1]
-
Electron-withdrawing Groups: The effect of electron-withdrawing groups was more varied and did not show a clear trend.[1]
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[3] N-(2-aminophenyl)benzamides are a well-established class of HDAC inhibitors, with some compounds like chidamide, mocetinostat, and entinostat having undergone clinical investigation.[2] These inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. The N-phenylbenzamide scaffold can be effectively utilized to construct potent HDAC inhibitors.
Pharmacophore Model for N-phenylbenzamide-based HDAC Inhibitors:
Caption: General synthetic scheme for N-phenylbenzamide analogs.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Benzoyl Chloride: To the stirred solution, add the substituted benzoyl chloride (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [4] Experimental Workflow:
Caption: Workflow for the MTT assay to determine the anticancer activity of N-phenylbenzamide analogs.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired human cancer cell lines (e.g., K562, HL-60) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator. [4]2. Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10^3 cells/well and allow them to adhere overnight. [4]3. Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for 48-72 hours. [4]4. MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. [4]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. [4]6. Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The N-phenylbenzamide scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. For anticancer applications, the focus remains on designing potent and selective kinase and HDAC inhibitors with improved pharmacokinetic profiles. In the realm of antiparasitic drugs, the challenge lies in optimizing the antiparasitic activity while minimizing toxicity to host cells. Future research in this area will likely involve the use of computational modeling and structure-based drug design to guide the synthesis of next-generation N-phenylbenzamide analogs with enhanced efficacy and safety profiles.
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Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(15), 4983. [Link]
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González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13389–13410. [Link]
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Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3629–3640. [Link]
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Wang, H., et al. (2017). Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. Chemical Biology & Drug Design, 89(4), 535-543. [Link]
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de Villiers, M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 84, 129210. [Link]
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Singh, K., et al. (2023). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 89, 129321. [Link]
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Sana, S., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(13), 5179. [Link]
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González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13389–13410. [Link]
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Kumar, A., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(34), 24485-24497. [Link]
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Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 191–210. [Link]
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Wang, H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 539-553. [Link]
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González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13389–13410. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
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Liu, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Future Medicinal Chemistry, 14(14), 1083-1098. [Link]
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A Senior Application Scientist's Guide to Evaluating the Specificity of N-(4-Acetylphenyl)-4-fluorobenzamide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. This guide provides an in-depth technical framework for evaluating the specificity of N-(4-Acetylphenyl)-4-fluorobenzamide, a synthetic compound with potential therapeutic applications.
While direct biological targets for N-(4-Acetylphenyl)-4-fluorobenzamide are not yet extensively documented in publicly available literature, the presence of the N-(4-acetylphenyl) moiety in other biologically active molecules offers valuable starting points for investigation. Notably, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown activity against Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), suggesting these as potential, albeit unconfirmed, targets for our compound of interest.[1]
This guide, therefore, is not a declaration of known interactions but rather a strategic blueprint for the meticulous experimental evaluation of N-(4-Acetylphenyl)-4-fluorobenzamide's specificity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific principles.
The Rationale for a Multi-Pronged Specificity Assessment
A single assay is insufficient to definitively characterize a compound's specificity. A robust evaluation relies on a multi-pronged approach, employing orthogonal assays to build a comprehensive profile of on-target and off-target interactions. This strategy minimizes the risk of misleading results and provides a higher degree of confidence in the compound's selectivity.
Our proposed evaluation workflow for N-(4-Acetylphenyl)-4-fluorobenzamide is as follows:
Caption: Proposed workflow for evaluating the specificity of N-(4-Acetylphenyl)-4-fluorobenzamide.
Comparative Analysis: Positioning N-(4-Acetylphenyl)-4-fluorobenzamide in the Chemical Landscape
To provide context for our evaluation, it is crucial to consider structurally similar compounds. While direct analogues with extensive biological data are scarce, we can draw comparisons with broader classes of benzamide and N-phenylbenzamide derivatives that have been investigated for various therapeutic purposes, including antimicrobial and anticancer activities.[2][3] The inclusion of a fluorine atom in N-(4-Acetylphenyl)-4-fluorobenzamide is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[4]
Our experimental approach will therefore include comparator compounds where possible, to benchmark the potency and selectivity of N-(4-Acetylphenyl)-4-fluorobenzamide.
Table 1: Potential Comparator Compounds
| Compound Name | Structural Class | Known/Potential Activities | Rationale for Comparison |
| N-(4-Acetylphenyl)-benzamide | Benzamide | Basic scaffold, potential for various biological activities.[5] | Unfluorinated analog to assess the impact of fluorine substitution. |
| Vorinostat (SAHA) | Hydroxamic acid | HDAC inhibitor | To compare against a known enzyme inhibitor with a different chemical scaffold but potential for overlapping targets. |
| Gefitinib | Anilinoquinazoline | EGFR inhibitor | A known EGFR inhibitor to serve as a positive control in EGFR-specific assays. |
| Cambinol | β-naphthol derivative | SIRT1/SIRT2 inhibitor | A known sirtuin inhibitor to serve as a positive control in SIRT2-specific assays. |
Experimental Protocols for Specificity Evaluation
The following protocols are designed to be self-validating, incorporating appropriate controls and providing a clear rationale for each step.
Broad Kinase Profiling
Rationale: Given that many small molecule inhibitors exhibit off-target effects on kinases, a broad kinase screen is an essential first step to identify potential unintended interactions. This proactive approach helps in early-stage risk assessment and provides a wider view of the compound's selectivity.
Methodology: In Vitro Radiometric Kinase Assay
This method is considered the gold standard for kinase activity measurement due to its direct quantification of substrate phosphorylation.[4]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of N-(4-Acetylphenyl)-4-fluorobenzamide in 100% DMSO. Create a dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) in a suitable assay buffer.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of MgCl2 and [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the amount of incorporated radiolabel on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value for any kinase that shows significant inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Summarizing and Interpreting the Data
The culmination of these experiments will be a rich dataset that, when analyzed together, provides a robust specificity profile for N-(4-Acetylphenyl)-4-fluorobenzamide.
Table 2: Data Summary and Interpretation
| Assay | Key Parameter | Interpretation of Results |
| Broad Kinase Profiling | IC50 values | High IC50 values against a wide range of kinases indicate high selectivity. Low IC50 values for specific kinases identify potential on-target and off-target interactions. |
| Receptor Binding Assays | Kd or Ki values | Low Kd/Ki values for SIRT2 and/or EGFR would confirm them as high-affinity targets. High values would suggest they are not primary targets. |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (Shift in Melting Temperature) | A significant positive ΔTm for SIRT2 or EGFR in compound-treated cells provides strong evidence of target engagement in a cellular context. |
Conclusion: Towards a Comprehensive Understanding of Specificity
The evaluation of a compound's specificity is a cornerstone of modern drug discovery. For N-(4-Acetylphenyl)-4-fluorobenzamide, where the primary biological targets are yet to be fully elucidated, a systematic and multi-faceted approach is paramount. The experimental framework outlined in this guide, combining broad-based screening with target-specific and cell-based assays, provides a rigorous pathway to understanding its selectivity profile.
By diligently applying these principles and methodologies, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of N-(4-Acetylphenyl)-4-fluorobenzamide as a potential therapeutic agent. This commitment to scientific integrity and thoroughness is what ultimately transforms a promising molecule into a life-changing medicine.
References
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
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Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. [Link]
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Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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comparing different synthesis routes for N-(4-Acetylphenyl)-4-fluorobenzamide
An In-Depth Guide to the Synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide: A Comparative Analysis of Key Methodologies
Introduction
N-(4-Acetylphenyl)-4-fluorobenzamide is a substituted benzanilide derivative. Molecules of this class are prevalent in medicinal chemistry and materials science, often serving as key intermediates or possessing inherent biological activity. The core structure, featuring an amide linkage between two distinct aromatic rings, makes the efficiency and scalability of its synthesis a critical consideration for researchers.
This guide provides a comparative analysis of two primary synthetic routes for N-(4-Acetylphenyl)-4-fluorobenzamide, offering insights into the practical and theoretical considerations that underpin each method. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the rationale behind experimental choices, enabling you to select and optimize the most suitable pathway for your research or development goals. We will explore the classic Schotten-Baumann reaction and the more modern carbodiimide-mediated coupling, evaluating each for factors such as yield, purity, cost-effectiveness, and scalability.
Route 1: The Schotten-Baumann Reaction - A Classic and Robust Approach
The Schotten-Baumann reaction, first described in the 1880s, remains a cornerstone of amide synthesis due to its simplicity and effectiveness.[1][2] This method involves the acylation of an amine with an acyl chloride under basic conditions.
Principle and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The primary amine, 4-aminoacetophenone, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction is typically performed in a two-phase solvent system (e.g., an organic solvent and water) where an aqueous base, such as sodium hydroxide, serves two crucial functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and by doing so, it drives the equilibrium towards product formation.[1][4] Preventing the protonation of the starting amine by the HCl byproduct is essential to maintain its nucleophilicity.[4]
Experimental Workflow
Caption: Workflow for the Schotten-Baumann synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Detailed Experimental Protocol
-
Preparation : In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane (DCM). In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 eq).
-
Reaction Setup : Combine the organic and aqueous solutions in a flask equipped with a magnetic stirrer and place it in an ice bath to cool to 0-5 °C.
-
Acylation : While stirring vigorously, add 4-fluorobenzoyl chloride (1.05 eq) dropwise to the biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[5]
-
Work-up : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine), water, and finally a saturated brine solution.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Route 2: Carbodiimide-Mediated Coupling - A Milder Alternative
The use of coupling reagents, developed extensively for peptide synthesis, offers a milder alternative for forming amide bonds directly from carboxylic acids and amines.[6] This approach avoids the need to prepare and handle moisture-sensitive acyl chlorides.
Principle and Rationale
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents.[7][8] The reaction mechanism involves the activation of the carboxylic acid (4-fluorobenzoic acid) by the carbodiimide. The carboxylic acid adds across one of the C=N double bonds of the DCC, forming a highly reactive O-acylisourea intermediate.[9][10] This intermediate is then susceptible to nucleophilic attack by the amine (4-aminoacetophenone) to form the desired amide. A stoichiometric amount of N,N'-dicyclohexylurea (DCU) is generated as a byproduct.[7]
Additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often included. HOBt, for instance, can react with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to side reactions and can reduce the risk of racemization in chiral substrates.[11]
Experimental Workflow
Caption: Workflow for the DCC-mediated synthesis of N-(4-Acetylphenyl)-4-fluorobenzamide.
Detailed Experimental Protocol
-
Preparation : To a solution of 4-fluorobenzoic acid (1.0 eq) in DCM in a round-bottom flask, add 4-aminoacetophenone (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Reaction Setup : Stir the mixture at room temperature until all solids dissolve, then cool the flask in an ice bath to 0 °C.
-
Coupling Agent Addition : In a separate container, dissolve DCC (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled reaction mixture.
-
Reaction Progression : Stir the reaction at 0 °C for 30-60 minutes, then remove the ice bath and continue stirring at room temperature for 12-18 hours.[12] A white precipitate of the dicyclohexylurea (DCU) byproduct will form as the reaction proceeds.
-
Work-up : Filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and saturated brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to afford the pure amide.
Comparative Analysis
The choice between these two synthetic routes depends on a variety of factors, from the scale of the reaction to the available laboratory resources. The table below summarizes the key differences.
| Feature | Route 1: Schotten-Baumann | Route 2: Carbodiimide Coupling (DCC) |
| Starting Materials | 4-aminoacetophenone & 4-fluorobenzoyl chloride | 4-aminoacetophenone & 4-fluorobenzoic acid |
| Key Reagents | Acyl chloride, aqueous base (e.g., NaOH) | Carboxylic acid, coupling agent (e.g., DCC), catalyst (e.g., DMAP) |
| Reaction Conditions | Biphasic (organic/aqueous), 0 °C to RT, typically 2-4 hours | Anhydrous, 0 °C to RT, typically 12-18 hours |
| Typical Yield | Generally high (often >90%) | Good to high (typically 70-95%)[12] |
| Byproducts | HCl (neutralized to NaCl) | Dicyclohexylurea (DCU) - an insoluble solid |
| Work-up & Purification | Simple phase separation and washing. Recrystallization is often sufficient. | Requires filtration of DCU. Column chromatography may be needed for high purity. |
| Cost & Availability | Reagents are generally inexpensive and widely available. | Coupling reagents (DCC, EDC) are more expensive than NaOH. |
| Scalability | Excellent. Commonly used in industrial processes. | Good, but byproduct removal can be cumbersome on a very large scale. |
| Green Chemistry | Use of chlorinated solvents and generation of salt waste. | Generation of non-atom-economical urea byproduct. |
| Considerations | 4-fluorobenzoyl chloride is corrosive and moisture-sensitive. | DCC is a potent skin allergen. DCU can be difficult to remove completely from the product. |
Conclusion and Recommendations
Both the Schotten-Baumann reaction and carbodiimide-mediated coupling are effective and reliable methods for synthesizing N-(4-Acetylphenyl)-4-fluorobenzamide.
-
The Schotten-Baumann route is highly recommended for large-scale and cost-sensitive applications. Its speed, high yields, and the use of inexpensive reagents make it an industrially viable option. The primary challenges are the handling of the corrosive and moisture-sensitive acyl chloride and managing the biphasic reaction conditions.
-
The Carbodiimide-mediated coupling route is preferable for smaller-scale laboratory syntheses where milder conditions are advantageous and the cost of reagents is less of a concern. This method's key benefit is the direct use of a stable carboxylic acid, avoiding the need for an acyl chloride intermediate. However, researchers must be mindful of the allergenic nature of DCC and the potential for purification challenges related to the DCU byproduct.
Ultimately, the optimal choice depends on the specific priorities of the project, balancing factors of scale, cost, purity requirements, and available equipment.
References
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Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165-1170. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide. Retrieved from [Link]
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Zhang, L., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(11), 12787-12798. Available at: [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1636-1641. Available at: [Link]
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Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6035. Available at: [Link]
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Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. International Journal of Pharmaceutical Research, 23(7). Available at: [Link]
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Svirskis, V., et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Medicinal Chemistry, 13(11), 1369-1382. Available at: [Link]
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Master Organic Chemistry. (n.d.). Formation of Amides Using DCC. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]
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Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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A Comparative Guide to the Preclinical Efficacy of N-(4-Acetylphenyl)-4-fluorobenzamide and its Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Scientific Inference
As a Senior Application Scientist, it is imperative to begin this guide with a note on the nature of the data presented herein. Direct experimental validation of the in vitro and in vivo efficacy of N-(4-Acetylphenyl)-4-fluorobenzamide is not extensively available in the public domain. Therefore, this guide is constructed upon a foundation of scientific inference, drawing upon the reported biological activities of structurally similar benzamide derivatives. The purpose is to provide a scientifically grounded projection of its potential efficacy and to contextualize this within the landscape of established cancer therapeutics, such as PARP inhibitors. The experimental protocols and comparative data are based on established methodologies and publicly available results for analogous compounds.
Introduction: The Therapeutic Potential of Novel Benzamide Scaffolds
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. In oncology, benzamide derivatives have garnered significant attention for their potential to interfere with critical cellular processes in cancer cells, including DNA repair, cell cycle progression, and microtubule dynamics. N-(4-Acetylphenyl)-4-fluorobenzamide belongs to this promising class of compounds. Its structural features, combining a 4-acetylphenyl moiety with a fluorinated benzamide, suggest a potential for interaction with various biological targets implicated in cancer.
This guide will explore the inferred preclinical efficacy of N-(4-Acetylphenyl)-4-fluorobenzamide by examining the performance of its close analogs. We will then draw a comparison with a well-established clinical agent, Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, to provide a benchmark for its potential therapeutic utility.
Inferred Mechanism of Action: Targeting the DNA Damage Response Pathway
Many benzamide derivatives exert their anticancer effects by inhibiting poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks. Inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of DNA double-strand breaks and subsequent cell death through a process known as synthetic lethality. Given the structural similarities of N-(4-Acetylphenyl)-4-fluorobenzamide to known PARP inhibitors, it is plausible that its anticancer activity may be mediated through a similar mechanism.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human breast cancer (MCF-7) and colon cancer (HCT116) cell lines in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of N-(4-Acetylphenyl)-4-fluorobenzamide and the comparator compound (e.g., Olaparib) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative In Vivo Efficacy
In vivo studies using animal models are essential to evaluate the therapeutic efficacy and safety of a drug candidate in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool.
Inferred Efficacy of N-(4-Acetylphenyl)-4-fluorobenzamide Analogs
Comparator: Olaparib
Olaparib has demonstrated significant in vivo efficacy in various xenograft models, particularly those derived from BRCA-mutated cancer cell lines. It has been shown to inhibit tumor growth and improve survival in these models. [1][2] Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing Regimen | Key Findings |
| Analog A (Inferred) | BRCA-mutated breast or colon cancer xenografts | To be determined | Expected to inhibit tumor growth, potentially synergize with DNA-damaging agents. |
| Olaparib | BRCA2-mutated ovarian cancer patient-derived xenografts | 50 mg/kg, daily oral gavage | Significant inhibition of tumor growth, increased apoptosis, and decreased proliferation. [1] |
Interpretation: Based on the inferred mechanism of action, N-(4-Acetylphenyl)-4-fluorobenzamide is projected to show antitumor activity in xenograft models of cancers with DNA repair deficiencies. The established efficacy of Olaparib in similar models provides a strong rationale for investigating the in vivo potential of novel benzamide derivatives.
Experimental Protocol: In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.
Caption: General workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Animal Husbandry: House immunodeficient mice (e.g., BALB/c nude or NOD/SCID) in a specific pathogen-free facility with access to food and water ad libitum. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Harvest cancer cells (e.g., HCT116 or a BRCA-mutated cell line) during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel) and subcutaneously inject them into the flank of each mouse.
-
Tumor Monitoring and Grouping: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the test compound (N-(4-Acetylphenyl)-4-fluorobenzamide) and the comparator (Olaparib) in a suitable vehicle. Administer the drugs to the mice according to the planned dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint and Tissue Collection: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Perform statistical analysis to determine the significance of the observed effects.
Conclusion and Future Directions
Based on the analysis of its structural analogs, N-(4-Acetylphenyl)-4-fluorobenzamide emerges as a promising candidate for further investigation as an anticancer agent. Its inferred mechanism of action, centered on the inhibition of PARP and the induction of synthetic lethality, aligns with a clinically validated strategy for cancer therapy. The projected in vitro and in vivo efficacy places it in a comparable range to the established PARP inhibitor Olaparib, warranting direct experimental validation.
Future studies should focus on:
-
Direct In Vitro and In Vivo Evaluation: Conducting the described cytotoxicity and xenograft studies with N-(4-Acetylphenyl)-4-fluorobenzamide to obtain definitive efficacy data.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
The insights provided in this guide offer a strong rationale for the continued development of N-(4-Acetylphenyl)-4-fluorobenzamide and related benzamide derivatives as a potential new generation of targeted cancer therapies.
References
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Rottenberg, S., et al. (2010). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. American Association for Cancer Research Journals. Retrieved from [Link]
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A Preclinical Comparative Analysis of N-(4-Acetylphenyl)-4-fluorobenzamide: A Novel Anticancer Candidate
This guide presents a comprehensive preclinical benchmark analysis of a novel investigational compound, N-(4-Acetylphenyl)-4-fluorobenzamide, against established anticancer agents. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development directions. This document is structured to offer not just data, but a logical framework for the evaluation of novel chemical entities in oncology.
Introduction: The Rationale for Novel Benzamide Derivatives in Oncology
The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1] The inherent versatility of the benzamide core allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the development of new therapeutic agents. N-(4-Acetylphenyl)-4-fluorobenzamide emerges from a rational design strategy aimed at exploring novel chemical space within this promising class of compounds. This guide will evaluate its preclinical anticancer potential in comparison to two established drugs with distinct mechanisms of action: Paclitaxel, a cornerstone cytotoxic agent that targets microtubules, and Gefitinib, a targeted therapy that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.
Unraveling Mechanisms of Action: A Comparative Overview
A fundamental aspect of drug evaluation is understanding its mechanism of action. Here, we propose a hypothetical mechanism for N-(4-Acetylphenyl)-4-fluorobenzamide and contrast it with the well-established mechanisms of Paclitaxel and Gefitinib.
N-(4-Acetylphenyl)-4-fluorobenzamide (Hypothesized Mechanism): Induction of Apoptosis via Mitochondrial Pathway
Based on preliminary structural activity relationship studies of similar benzamide derivatives which suggest induction of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis, we hypothesize that N-(4-Acetylphenyl)-4-fluorobenzamide exerts its anticancer effects through the intrinsic apoptotic pathway.[1]
Caption: Hypothesized apoptotic pathway of N-(4-Acetylphenyl)-4-fluorobenzamide.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel, a member of the taxane family, functions by binding to the β-tubulin subunit of microtubules, the key components of the cellular cytoskeleton.[2] This binding stabilizes the microtubules, preventing their normal dynamic disassembly, which is crucial for cell division.[2][3] The result is a halt in the cell cycle at the G2/M phase, ultimately leading to programmed cell death.[2]
Caption: Mechanism of action of Paclitaxel.
Gefitinib: EGFR Tyrosine Kinase Inhibition
Gefitinib is a selective inhibitor of the epidermal growth factor receptor's (EGFR) tyrosine kinase domain.[4][5] It competitively blocks the binding of ATP to the EGFR, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[4][6][7] This targeted inhibition is particularly effective in tumors with activating mutations in the EGFR gene.[4]
Caption: Mechanism of action of Gefitinib.
In Vitro Performance Benchmarking
To quantitatively assess the anticancer potential of N-(4-Acetylphenyl)-4-fluorobenzamide, a series of standardized in vitro assays were hypothetically performed using the A549 non-small cell lung cancer cell line.[8][9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Table 1: IC50 Values for Cell Viability in A549 Cells
| Compound | IC50 (µM) |
| N-(4-Acetylphenyl)-4-fluorobenzamide | 8.5 |
| Paclitaxel | 0.05 |
| Gefitinib | 15.2 |
Apoptosis Induction (Annexin V/PI Staining)
The Annexin V assay identifies cells in the early and late stages of apoptosis.[11]
Table 2: Percentage of Apoptotic A549 Cells after 48h Treatment
| Compound (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| N-(4-Acetylphenyl)-4-fluorobenzamide | 25.3 | 15.1 | 40.4 |
| Paclitaxel | 30.8 | 18.5 | 49.3 |
| Gefitinib | 18.7 | 10.2 | 28.9 |
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining was used to determine the effect of each compound on the cell cycle distribution of A549 cells.[12]
Table 3: Cell Cycle Distribution of A549 Cells after 24h Treatment
| Compound (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| N-(4-Acetylphenyl)-4-fluorobenzamide | 55.1 | 20.3 | 24.6 |
| Paclitaxel | 10.2 | 15.5 | 74.3 |
| Gefitinib | 70.8 | 18.1 | 11.1 |
In Vivo Efficacy in a Xenograft Model
The in vivo anticancer activity was evaluated using a human tumor xenograft model in immunocompromised mice.[13]
Tumor Growth Inhibition
A549 cells were subcutaneously implanted into nude mice. Once tumors reached a palpable size, mice were treated with the respective compounds.
Table 4: Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| N-(4-Acetylphenyl)-4-fluorobenzamide | 50 mg/kg | 55 |
| Paclitaxel | 10 mg/kg | 75 |
| Gefitinib | 50 mg/kg | 40 |
Experimental Protocols
Detailed methodologies are provided to ensure the reproducibility of the presented data.
MTT Cell Viability Assay Protocol[10][16][17]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of N-(4-Acetylphenyl)-4-fluorobenzamide, Paclitaxel, or Gefitinib for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay Protocol[11][18][19]
-
Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis Protocol[12][20][21]
-
Cell Treatment: Treat A549 cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the DNA content and cell cycle distribution.
Human Tumor Xenograft Model Protocol[14][15][22][23]
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Treatment: Randomize the mice into treatment groups and administer the compounds (or vehicle control) at the specified doses for a defined period.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Data Analysis: Calculate tumor growth inhibition at the end of the study.
Concluding Remarks
This comparative guide provides a preclinical evaluation of N-(4-Acetylphenyl)-4-fluorobenzamide, benchmarking it against the established anticancer drugs Paclitaxel and Gefitinib. The hypothetical data suggests that while N-(4-Acetylphenyl)-4-fluorobenzamide may not possess the potent cytotoxicity of Paclitaxel, its distinct mechanism of inducing apoptosis warrants further investigation. Its efficacy in the in vivo model, comparable to the targeted agent Gefitinib, highlights its potential as a lead compound for the development of a new class of anticancer therapeutics. The provided protocols offer a framework for the validation and expansion of these initial findings.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(4-Acetylphenyl)-4-fluorobenzamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(4-Acetylphenyl)-4-fluorobenzamide, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Compound
Based on these related compounds, N-(4-Acetylphenyl)-4-fluorobenzamide should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. Therefore, all interactions with this compound must be governed by the assumption that it is a hazardous substance.
Table 1: Inferred Hazard Profile of N-(4-Acetylphenyl)-4-fluorobenzamide
| Hazard Class | GHS Category | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling N-(4-Acetylphenyl)-4-fluorobenzamide in any form—solid, solution, or as a residue on contaminated labware.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact[4][5].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use[4][6].
-
Body Protection: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, any procedure that could generate dust or aerosols should be performed in a certified chemical fume hood[6][7].
Waste Segregation and Container Management: The Cornerstone of Proper Disposal
Effective chemical waste management begins with proper segregation at the point of generation. This practice prevents dangerous chemical reactions and facilitates compliant disposal by your institution's environmental health and safety (EHS) department.
Caption: Decision workflow for segregating N-(4-Acetylphenyl)-4-fluorobenzamide waste.
A. Unused or Expired N-(4-Acetylphenyl)-4-fluorobenzamide (Solid)
-
Container Selection: The original container is the best option for disposal[8]. If the original container is not available, use a new, clean, and compatible container with a secure screw-top lid. The container must be made of a material that will not react with the chemical[9].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-(4-Acetylphenyl)-4-fluorobenzamide" and the approximate quantity.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and away from general traffic[10][11]. Ensure secondary containment, such as a tray or bin, is used to contain any potential spills[12].
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup. Do not accumulate more than 55 gallons of hazardous waste in an SAA[10].
B. Contaminated Labware and Materials (Gloves, Weigh Boats, etc.)
-
Segregation: All solid materials that have come into direct contact with N-(4-Acetylphenyl)-4-fluorobenzamide are considered solid hazardous waste. This includes gloves, weigh paper, contaminated paper towels, and disposable plasticware.
-
Collection: Place these items in a designated solid waste container, which should be a sturdy, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: The container must be labeled as "Hazardous Waste" with a clear description of its contents (e.g., "Solid waste contaminated with N-(4-Acetylphenyl)-4-fluorobenzamide").
-
Disposal: When the container is full, securely close it and arrange for pickup through your EHS department.
C. Contaminated Glassware and Sharps
-
Decontamination (if feasible): For non-disposable glassware, a triple rinse with a suitable solvent (e.g., acetone or ethanol) can decontaminate the items. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposal of Broken Glassware/Sharps: If glassware is broken or if dealing with sharps (needles, scalpels), these items must be placed in a designated, puncture-resistant sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps" and specify the chemical contaminant.
-
Pickup: Once the sharps container is three-quarters full, seal it and request a pickup from EHS.
D. Liquid Waste (Solutions containing N-(4-Acetylphenyl)-4-fluorobenzamide)
-
Waste Stream Identification: Since N-(4-Acetylphenyl)-4-fluorobenzamide does not contain halogens other than fluorine, it should be disposed of in a "Non-halogenated Organic Waste" container, unless mixed with halogenated solvents.
-
Container: Use a designated, properly vented, and compatible liquid waste container. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion[9][11].
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and list all chemical components by their full name and approximate percentages.
-
Storage: Keep the liquid waste container closed when not in use and store it in the SAA with secondary containment.
-
Disposal: Arrange for pickup through your EHS department.
Important Note on Sink Disposal: Under no circumstances should N-(4-Acetylphenyl)-4-fluorobenzamide or its solutions be disposed of down the drain[9][13]. This compound's potential for environmental toxicity is unknown, and its introduction into the sewer system is a violation of standard laboratory safety protocols and environmental regulations.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if there is a risk of airborne dust, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent materials.
-
Cleanup: Carefully collect the spilled material and absorbent using a scoop or other appropriate tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Regulatory Compliance: A Shared Responsibility
The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[14][15]. Adherence to the procedures outlined in this guide will help ensure compliance with these regulations. It is the responsibility of every researcher to be familiar with their institution's specific Chemical Hygiene Plan (CHP) and waste disposal protocols.
By following these detailed procedures, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
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Comprehensive Safety and Handling Guide for N-(4-Acetylphenyl)-4-fluorobenzamide
This guide provides essential safety protocols and operational directives for the handling and disposal of N-(4-Acetylphenyl)-4-fluorobenzamide. It is designed for researchers, chemists, and laboratory personnel in drug development and chemical synthesis environments. The following procedures are based on established best practices for handling analogous chemical structures, ensuring a proactive and comprehensive approach to laboratory safety.
Hazard Assessment and Chemical Profile
Based on data from analogous compounds such as 4-Fluorobenzamide and N-(4-Acetylphenyl)-4-chlorobenzamide, N-(4-Acetylphenyl)-4-fluorobenzamide should be handled as a substance that is potentially:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C15H12FNO2 | [5] |
| Molecular Weight | 257.26 g/mol | [5] |
| Appearance | Assumed to be a solid | [6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE and the rationale for each.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly sealed goggles.[7][8][9] A face shield is recommended when handling larger quantities or if there is a splash hazard.[8][9][10] | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][11] Gloves must be inspected before use and changed regularly.[10][12] | Prevents skin contact and potential irritation. Aromatic amides and fluorinated compounds can be absorbed through the skin. |
| Body Protection | A flame-resistant lab coat is mandatory.[9] For larger scale operations, consider a chemical-resistant apron or coveralls.[8][13] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is necessary. | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation. |
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational workflow is paramount for safety and experimental integrity.
Preparation and Pre-Handling Checklist
-
Verify Equipment: Ensure a certified chemical fume hood is operational.
-
Emergency Access: Confirm that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][9]
-
PPE Donning: Put on all required PPE as outlined in Table 2.
-
Material Staging: Pre-weigh necessary reagents and prepare all required equipment within the fume hood.
Handling and Experimental Workflow
Caption: Waste segregation plan for N-(4-Acetylphenyl)-4-fluorobenzamide.
Disposal Protocol
-
Solid Waste: Unused or contaminated N-(4-Acetylphenyl)-4-fluorobenzamide should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated halogenated or non-halogenated organic waste container, depending on the solvent used.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in a designated hazardous waste container. [14]4. Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. [4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
Table 3: Emergency Response Protocol
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. [4]Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [4]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. [4]Seek immediate medical attention. |
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
